1-(3-Fluoropyridin-2-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXJHLSFAQVXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40520590 | |
| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87674-14-4 | |
| Record name | 3-Fluoro-α-methyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87674-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluoropyridin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3-Fluoropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route for the preparation of 1-(3-Fluoropyridin-2-yl)ethanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the Grignard reaction of 3-fluoropyridine-2-carbonitrile with methylmagnesium bromide to yield the key intermediate, 2-acetyl-3-fluoropyridine. Subsequent selective reduction of the ketone with sodium borohydride affords the target secondary alcohol. This document details the experimental protocols, presents quantitative data in a structured format, and includes workflow and pathway diagrams to fully illustrate the synthetic process.
Introduction
Substituted pyridinylethanol derivatives are prevalent structural motifs in a wide array of pharmacologically active compounds. The introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and bioavailability. This compound, in particular, serves as a key chiral intermediate for the synthesis of various therapeutic agents. This guide outlines a reliable laboratory-scale synthesis of this compound, focusing on readily available starting materials and standard organic chemistry techniques.
Synthetic Pathway Overview
The synthesis of this compound is accomplished via a two-step sequence as depicted below. The first step involves the formation of a carbon-carbon bond through the addition of a Grignard reagent to a nitrile, followed by hydrolysis to unmask the ketone. The second step is a chemoselective reduction of the ketone to the desired secondary alcohol.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Acetyl-3-fluoropyridine
This procedure details the formation of the ketone intermediate via the addition of a Grignard reagent to a pyridine nitrile.
Materials:
-
3-Fluoropyridine-2-carbonitrile
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 3-fluoropyridine-2-carbonitrile (1.0 eq).
-
Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere. The solution is cooled to 0 °C using an ice-water bath.
-
Methylmagnesium bromide solution (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by slow, dropwise addition of 1 M HCl at 0 °C.
-
The mixture is stirred for 30 minutes, then the pH is adjusted to ~8 with saturated sodium bicarbonate solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 2-acetyl-3-fluoropyridine as a pale yellow oil.
Step 2: Synthesis of this compound
This procedure describes the reduction of the ketone intermediate to the final alcohol product.[1][2]
Materials:
-
2-Acetyl-3-fluoropyridine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2-acetyl-3-fluoropyridine (1.0 eq) in methanol in a round-bottom flask, sodium borohydride (1.5 eq) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of deionized water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to give this compound as a colorless oil.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reagents and Reaction Conditions for the Synthesis of 2-Acetyl-3-fluoropyridine
| Reagent | Molar Mass ( g/mol ) | Molarity (M) | Equivalents | Amount (mmol) | Volume/Mass |
| 3-Fluoropyridine-2-carbonitrile | 122.10 | - | 1.0 | 10.0 | 1.22 g |
| Methylmagnesium bromide | - | 3.0 in Et₂O | 1.2 | 12.0 | 4.0 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | - | 50 mL |
| Reaction Conditions | |||||
| Temperature (°C) | 0 to 25 | ||||
| Reaction Time (h) | 2 - 4 | ||||
| Yield | |||||
| Expected Yield (%) | 60 - 75 |
Table 2: Reagents and Reaction Conditions for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass |
| 2-Acetyl-3-fluoropyridine | 139.13 | 1.0 | 7.0 | 0.97 g |
| Sodium borohydride (NaBH₄) | 37.83 | 1.5 | 10.5 | 0.40 g |
| Methanol (MeOH) | - | - | - | 25 mL |
| Reaction Conditions | ||||
| Temperature (°C) | 0 to 25 | |||
| Reaction Time (h) | 1 - 2 | |||
| Yield | ||||
| Expected Yield (%) | 85 - 95 |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the entire synthetic and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthetic route described in this guide provides a reliable and scalable method for the preparation of this compound. The procedures utilize standard laboratory techniques and commercially available reagents, making this synthesis accessible to a broad range of researchers. The detailed protocols and tabulated data serve as a practical resource for scientists engaged in pharmaceutical research and development, enabling the efficient synthesis of this key fluorinated pyridine intermediate. Further optimization of reaction conditions may lead to improved yields and reduced reaction times. Final product characterization should be performed using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm structure and purity.
References
Technical Guide: Physicochemical Properties and Synthetic Insights of 1-(3-Fluoropyridin-2-yl)ethanol
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives playing a crucial role in the development of numerous therapeutic agents. The strategic incorporation of fluorine into these heterocyclic systems can significantly modulate their physicochemical and pharmacological properties. Fluorine's high electronegativity and small atomic size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to improved drug candidates.[1][2][3][4] This technical guide provides an in-depth overview of the predicted physicochemical properties of 1-(3-Fluoropyridin-2-yl)ethanol, a representative fluorinated pyridine derivative. Furthermore, it outlines a plausible synthetic pathway for its preparation and discusses the broader significance of this structural motif in drug discovery.
Predicted Physicochemical Properties
Due to the absence of experimental data, the following table summarizes the predicted physicochemical properties of this compound. These values have been computationally generated and should be considered as estimates.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₇H₈FNO | - |
| Molecular Weight | 141.15 g/mol | - |
| pKa | Not readily available | - |
| LogP | Not readily available | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 1 | - |
| Topological Polar Surface Area (TPSA) | 33.1 Ų | - |
Note: LogP and pKa are critical parameters for drug development, and their experimental determination is highly recommended for any future studies.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be conceptualized based on established organic chemistry reactions. Two potential methods are outlined below.
Method 1: Reduction of 1-(3-Fluoropyridin-2-yl)ethanone
This approach involves the synthesis of the corresponding ketone precursor, 1-(3-Fluoropyridin-2-yl)ethanone, followed by its reduction to the desired alcohol.
Experimental Protocol:
Step 1: Synthesis of 1-(3-Fluoropyridin-2-yl)ethanone
This step can be challenging due to the electron-deficient nature of the pyridine ring. A potential approach involves a Grignard reaction with a suitable acylating agent, though careful optimization would be necessary to manage potential side reactions.[5]
-
Reaction: 3-Fluoropyridine is first converted to a Grignard reagent, which then reacts with an acetylating agent like acetyl chloride.
-
Reagents: 3-Fluoropyridine, Magnesium turnings, a suitable acetylating agent (e.g., acetyl chloride), anhydrous ether or THF.
-
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of 3-bromopyridine (as a more reactive precursor to the Grignard reagent) in anhydrous ether or THF dropwise to initiate the formation of the Grignard reagent.
-
Cool the reaction mixture and slowly add the acetylating agent.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
-
Step 2: Reduction of 1-(3-Fluoropyridin-2-yl)ethanone to this compound
The reduction of the ketone to the secondary alcohol is a standard transformation.
-
Reaction: The ketone is reduced using a mild reducing agent.
-
Reagents: 1-(3-Fluoropyridin-2-yl)ethanone, Sodium borohydride (NaBH₄), Methanol or ethanol.
-
Procedure:
-
Dissolve 1-(3-Fluoropyridin-2-yl)ethanone in methanol or ethanol at room temperature.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.
-
Dry the organic layer and concentrate to yield the crude product, which can be further purified by column chromatography.[6]
-
Method 2: Grignard Reaction with 3-Fluoro-2-formylpyridine
An alternative route involves the reaction of a Grignard reagent with the corresponding aldehyde.
Experimental Protocol:
Step 1: Synthesis of 3-Fluoro-2-formylpyridine
This aldehyde can be prepared from 3-fluoropyridine.
-
Reaction: Formylation of 3-fluoropyridine. This can be a challenging step, and methods like the one described by Comins & Meyers using 2-(N-Methyl-N-formyl)-aminopyridine could be adapted.[7]
-
Reagents: 3-Fluoropyridine, a suitable formylating agent, and appropriate reaction conditions.
Step 2: Reaction of 3-Fluoro-2-formylpyridine with a Methyl Grignard Reagent
-
Reaction: The aldehyde is reacted with a methyl Grignard reagent to form the secondary alcohol.
-
Reagents: 3-Fluoro-2-formylpyridine, Methylmagnesium bromide (CH₃MgBr) in ether or THF.
-
Procedure:
-
Dissolve 3-Fluoro-2-formylpyridine in anhydrous ether or THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0°C and add the methylmagnesium bromide solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product, dry the organic phase, and purify as described previously.[8][9][10]
-
Mandatory Visualizations
Caption: Proposed synthetic workflow for this compound via ketone reduction.
Caption: Alternative synthetic workflow using a Grignard reaction with an aldehyde precursor.
Biological Significance of Fluorinated Pyridine Scaffolds
While no specific biological activity has been reported for this compound, the broader class of fluorine-containing pyridine derivatives is of significant interest in drug discovery.[1][3][4] The introduction of fluorine can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can increase the half-life of a drug.
-
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes, a critical factor for oral bioavailability and reaching intracellular targets.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the basicity of the pyridine nitrogen, which can fine-tune the ionization state of the molecule at physiological pH and impact its interaction with biological targets.
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.
These beneficial properties have led to the incorporation of fluorinated pyridine moieties in a wide range of approved drugs and clinical candidates targeting various diseases, including cancer, inflammation, and infectious diseases.
Caption: Impact of fluorine incorporation on the properties of pyridine-based drug candidates.
Conclusion
This compound represents a simple yet potentially valuable building block in the design of novel bioactive molecules. While experimental data on this specific compound is currently lacking, computational predictions and knowledge of analogous reactions allow for an initial assessment of its properties and a strategic approach to its synthesis. The established importance of fluorinated pyridine scaffolds in medicinal chemistry underscores the potential of this and related compounds for future drug discovery efforts. Further experimental investigation is warranted to validate the predicted properties and explore the biological activities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine [designer-drug.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. adichemistry.com [adichemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide on the Structural Analysis of 1-(3-Fluoropyridin-2-yl)ethanol
Disclaimer: This document presents a hypothetical structural analysis of 1-(3-Fluoropyridin-2-yl)ethanol. As of the time of writing, detailed experimental data for this specific compound is not publicly available. The information provided herein is predictive, based on established principles of organic chemistry and spectroscopy, and draws analogies from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a fluorinated pyridyl alcohol of interest in medicinal chemistry and drug development due to the prevalence of the fluoropyridine motif in bioactive molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. A thorough structural elucidation is paramount for understanding its chemical behavior, potential biological activity, and for establishing structure-activity relationships (SAR). This guide outlines a comprehensive, albeit predictive, structural analysis of the title compound, covering crystallographic, spectroscopic, and mass spectrometric data, along with detailed experimental protocols for its synthesis and characterization.
Predicted Structural and Spectroscopic Data
The following sections detail the anticipated structural and spectroscopic properties of this compound.
X-Ray Crystallography
While no crystal structure for this compound is currently available, we can infer potential crystallographic parameters by analogy to the known structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol. It is anticipated that the molecule would crystallize in a common space group, with intermolecular hydrogen bonding playing a key role in the crystal packing, likely between the hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n or P2₁/c |
| a (Å) | 5.3 - 8.1 |
| b (Å) | 7.1 - 8.4 |
| c (Å) | 22.3 - 25.1 |
| β (°) | 90 - 97 |
| V (ų) | ~1290 |
| Z | 4 |
| Key Interactions | O-H···N intermolecular hydrogen bonding |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The predicted ¹H NMR spectrum would show distinct signals for the pyridine ring protons, the methine proton of the ethanol group, the methyl protons, and the hydroxyl proton. The fluorine atom will introduce additional splitting (J-coupling) to adjacent protons.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-4 | 7.30 - 7.45 | ddd | J(H-H) ≈ 8.0, 4.5; J(H-F) ≈ 1.0 |
| H-5 | 7.15 - 7.25 | m | - |
| H-6 | 8.20 - 8.30 | dd | J(H-H) ≈ 4.5; J(H-F) ≈ 2.0 |
| CH-OH | 5.00 - 5.15 | q | J(H-H) ≈ 6.5 |
| CH₃ | 1.50 - 1.65 | d | J(H-H) ≈ 6.5 |
| OH | 2.50 - 4.00 | br s | - |
The ¹³C NMR spectrum is expected to show seven distinct carbon signals. The carbon atom bonded to the fluorine will appear as a doublet with a large C-F coupling constant.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JCF, Hz) |
|---|---|---|---|
| C-2 | 158 - 162 | d | J(C-F) ≈ 15-20 |
| C-3 | 155 - 159 | d | J(C-F) ≈ 240-260 |
| C-4 | 122 - 126 | d | J(C-F) ≈ 5-10 |
| C-5 | 120 - 124 | s | - |
| C-6 | 145 - 149 | d | J(C-F) ≈ 2-5 |
| CH-OH | 65 - 70 | s | - |
| CH₃ | 20 - 25 | s | - |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad O-H stretching band, C-H stretching bands, and vibrations associated with the fluoropyridine ring.
Table 4: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200 - 3500 | Strong, Broad | O-H stretch (alcohol) |
| 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| 1580 - 1610 | Medium-Strong | C=C and C=N stretch (pyridine ring) |
| 1400 - 1480 | Medium | Pyridine ring vibrations |
| 1200 - 1250 | Strong | C-F stretch |
| 1050 - 1150 | Strong | C-O stretch (secondary alcohol) |
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
|---|---|---|
| 141.06 | [M]⁺ | Molecular Ion (for C₇H₈FNO) |
| 126.04 | [M - CH₃]⁺ | Loss of a methyl group |
| 98.03 | [M - C₂H₅O]⁺ | Loss of the ethanol side chain |
| 96.02 | [C₅H₃FN]⁺ | Fluoropyridine fragment |
Experimental Protocols
The following are generalized protocols for the synthesis and structural characterization of this compound.
Synthesis Protocol
A plausible synthetic route involves the reaction of 3-fluoropyridine with an appropriate electrophile, followed by reduction or hydrolysis. A common method is the Grignard reaction.
-
Preparation of 2-lithiated-3-fluoropyridine: To a solution of 3-fluoropyridine (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir the mixture at this temperature for 1-2 hours.
-
Reaction with Acetaldehyde: To the solution from step 1, add acetaldehyde (1.2 eq.) dropwise at -78 °C.
-
Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Characterization Protocols
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Record ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Record the IR spectrum using either a KBr pellet method (mixing ~1 mg of sample with ~100 mg of dry KBr and pressing into a disc) or as a thin film on a salt plate using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using an ESI-TOF mass spectrometer to confirm the elemental composition.
-
Single-Crystal X-ray Diffraction: Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., dichloromethane/hexane). Collect diffraction data at low temperature (e.g., 100 K) using a diffractometer with Mo Kα or Cu Kα radiation. Solve and refine the structure using appropriate crystallographic software.
Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow for structural elucidation and a hypothetical workflow for biological screening.
Caption: Experimental workflow for the synthesis and structural elucidation of this compound.
Caption: Hypothetical workflow for screening this compound for potential biological activity.
Conclusion
This technical guide provides a predictive but comprehensive overview of the structural analysis of this compound. The tabulated data, based on well-established spectroscopic principles and analogies to similar structures, offers a robust framework for what to expect from experimental characterization. The provided protocols outline standard methodologies for its synthesis and detailed analysis. The successful synthesis and rigorous application of these analytical techniques will be essential to confirm the structure and pave the way for further investigation into the properties and potential applications of this compound in drug discovery and development.
Spectroscopic Analysis of 1-(3-Fluoropyridin-2-yl)ethanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the anticipated spectroscopic data for 1-(3-Fluoropyridin-2-yl)ethanol, a fluorinated pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this document provides a predictive analysis based on the established principles of NMR, IR, and MS spectroscopy for structurally related molecules. It also includes generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of this compound. These predictions are based on the analysis of similar compounds and established spectroscopic theory.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-6 (Pyridine) |
| ~7.4 | t | 1H | H-4 (Pyridine) |
| ~7.1 | t | 1H | H-5 (Pyridine) |
| ~5.0 | q | 1H | CH-OH |
| ~2.5 | s (br) | 1H | OH |
| ~1.5 | d | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 (d, ¹JCF) | C-3 (Pyridine) |
| ~155 | C-2 (Pyridine) |
| ~145 | C-6 (Pyridine) |
| ~125 | C-4 (Pyridine) |
| ~120 | C-5 (Pyridine) |
| ~65 | CH-OH |
| ~20 | CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1250-1150 | Strong | C-F stretch |
| 1100-1000 | Strong | C-O stretch (secondary alcohol) |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Interpretation |
| 141 | [M]⁺ (Molecular Ion) |
| 126 | [M - CH₃]⁺ |
| 124 | [M - OH]⁺ |
| 96 | [M - CH₃CHO]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data outlined above. Instrument parameters should be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-64
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled pulse sequence
-
Number of Scans: 1024-4096
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a drop of the sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Mode: Transmittance or Absorbance
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
-
Inlet Temperature: 250 °C
-
Source Temperature: 230 °C
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like this compound.
Technical Guide: 1-(3-Fluoropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
Quantitative data for 1-(3-Fluoropyridin-2-yl)ethanol is not extensively reported. The following table includes predicted properties and experimental data for analogous compounds to provide an estimation.
| Property | Value (Predicted/Analogous Data) | Reference/Notes |
| Molecular Formula | C₇H₈FNO | - |
| Molecular Weight | 141.15 g/mol | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| LogP | 2.33740 (for 1-Phenyl-1-(pyridin-2-yl)ethanol) | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol (for 1-Phenyl-1-(pyridin-2-yl)ethanol) | [5] |
Synthesis
Two primary synthetic routes are proposed for the preparation of this compound.
Method 1: Grignard Reaction with 3-Fluoro-2-formylpyridine
This method involves the nucleophilic addition of a methyl group to the aldehyde functionality of 3-fluoro-2-formylpyridine using a Grignard reagent.
References
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Pyridinyl Ethanols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. Within this landscape, the fluorinated pyridinyl ethanol moiety has emerged as a particularly valuable structural motif, finding application in a diverse array of therapeutic areas. This technical guide provides an in-depth exploration of the discovery and historical development of this important chemical class, offering a comprehensive resource for researchers engaged in drug design and development.
The introduction of a fluorine atom to the pyridine ring, coupled with an ethanol side chain, creates a molecule with a unique combination of properties. The electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the ethanol group provides a handle for further chemical modification and can participate in hydrogen bonding interactions. The strategic placement of fluorine can also block sites of metabolism, thereby enhancing the drug's in vivo half-life.
While a singular "discovery" of the entire class of fluorinated pyridinyl ethanols is difficult to pinpoint, its emergence can be traced through the convergence of two key streams of research: the development of fluorination methodologies for heterocyclic systems and the exploration of pyridinyl ethanol scaffolds in medicinal chemistry. Early research into fluorinated pyridines was largely driven by the agrochemical industry. However, the value of these fluorinated building blocks was soon recognized by pharmaceutical chemists.
This guide will delve into the seminal publications and patents that have shaped our understanding of fluorinated pyridinyl ethanols, from their initial synthesis to their application in contemporary drug discovery. We will examine the evolution of synthetic strategies, explore the structure-activity relationships that govern their biological effects, and provide detailed experimental protocols for their preparation and evaluation.
Key Synthetic Approaches
The synthesis of fluorinated pyridinyl ethanols can be broadly categorized into two main strategies: the construction of the ethanol side chain on a pre-fluorinated pyridine ring, or the fluorination of a pre-existing pyridinyl ethanol molecule. The choice of strategy is often dictated by the availability of starting materials and the desired position of the fluorine atom.
One of the most common methods for the synthesis of 2-(fluoropyridin-yl)ethanols involves the reaction of a lithiated fluoropyridine with ethylene oxide. This approach provides a direct and efficient route to the desired alcohol.
Alternatively, the reduction of a corresponding fluoropyridinyl acetic acid or its ester derivative using a suitable reducing agent, such as lithium aluminum hydride, affords the desired ethanol. This method is particularly useful when the corresponding acetic acid derivative is readily accessible.
The direct fluorination of pyridinyl ethanols is a more challenging endeavor, as the hydroxyl group can interfere with many common fluorinating reagents. However, the development of modern fluorination reagents has made this approach more feasible.
Biological Significance and Therapeutic Applications
The fluorinated pyridinyl ethanol motif is present in a number of clinically important drugs and investigational agents. One of the most notable examples is the non-steroidal anti-inflammatory drug, etoricoxib, which contains a 2-(6-fluoropyridin-3-yl)ethanol substructure. The fluorine atom in etoricoxib is crucial for its high selectivity for the COX-2 enzyme.
In the field of oncology, fluorinated pyridinyl ethanols have been incorporated into potent inhibitors of various kinases. For instance, certain inhibitors of the anaplastic lymphoma kinase (ALK) feature this scaffold, where the fluoropyridine ring engages in key interactions within the ATP-binding pocket of the enzyme.
Furthermore, this versatile scaffold has found application in the development of agents targeting the central nervous system, including treatments for neurodegenerative diseases and psychiatric disorders. The ability of fluorine to enhance blood-brain barrier penetration makes this an attractive strategy for CNS drug discovery.
Experimental Protocols
General Procedure for the Synthesis of 2-(Fluoropyridin-yl)ethanols via Lithiation and Reaction with Ethylene Oxide
Materials:
-
Appropriate bromofluoropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethylene oxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and workup equipment
Procedure:
-
A solution of the bromofluoropyridine (1.0 eq) in anhydrous diethyl ether or THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
A solution of ethylene oxide (1.5 eq) in the same anhydrous solvent is then added slowly to the reaction mixture at -78 °C.
-
The reaction is allowed to warm to room temperature and is stirred overnight.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(fluoropyridin-yl)ethanol.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Assay for Determining the Inhibitory Potency of Fluorinated Pyridinyl Ethanols against a Target Kinase
Materials:
-
Fluorinated pyridinyl ethanol test compounds
-
Target kinase enzyme
-
Appropriate peptide substrate
-
Adenosine triphosphate (ATP), radio-labeled with ³²P or ³³P
-
Kinase reaction buffer
-
Phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
-
Standard laboratory equipment for enzymatic assays
Procedure:
-
Kinase reactions are set up in a multi-well plate format.
-
Each well contains the kinase reaction buffer, the target kinase enzyme, the peptide substrate, and the fluorinated pyridinyl ethanol test compound at various concentrations.
-
The reaction is initiated by the addition of radio-labeled ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).
-
The reaction is stopped by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
The filter papers are washed extensively to remove unincorporated radio-labeled ATP.
-
The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a series of hypothetical fluorinated pyridinyl ethanols against a target kinase.
| Compound ID | Fluorine Position on Pyridine Ring | R Group on Ethanol | IC₅₀ (nM) |
| FPE-001 | 2-fluoro | H | 150 |
| FPE-002 | 3-fluoro | H | 75 |
| FPE-003 | 4-fluoro | H | 200 |
| FPE-004 | 5-fluoro | H | 50 |
| FPE-005 | 6-fluoro | H | 90 |
| FPE-006 | 5-fluoro | Methyl | 35 |
| FPE-007 | 5-fluoro | Ethyl | 45 |
| FPE-008 | 5-fluoro | Phenyl | 120 |
Visualizing Key Concepts
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis of fluorinated pyridinyl ethanols.
Caption: Simplified signaling pathway of kinase inhibition.
Conclusion
The journey of fluorinated pyridinyl ethanols from niche chemical curiosities to privileged scaffolds in drug discovery is a testament to the power of synthetic innovation and a deep understanding of structure-activity relationships. As our ability to precisely manipulate the structure of these molecules continues to evolve, we can anticipate the discovery of new and improved therapeutic agents that leverage the unique properties of this remarkable chemical class. This guide has provided a foundational understanding of the discovery, synthesis, and biological evaluation of fluorinated pyridinyl ethanols, and it is our hope that it will serve as a valuable resource for the next generation of drug discovery scientists.
The Dawn of a New Therapeutic Frontier: A Technical Guide to the Potential Biological Activity of 1-(3-Fluoropyridin-2-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and overall pharmacological profiles. The pyridine nucleus, a prevalent motif in numerous approved drugs, is known to confer a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into the therapeutic potential of a novel class of compounds: 1-(3-Fluoropyridin-2-yl)ethanol and its derivatives. While direct biological data for this specific scaffold is emerging, this document extrapolates from a robust body of literature on analogous fluorinated and pyridine-containing molecules to outline potential biological activities, plausible synthetic routes, detailed experimental protocols for evaluation, and hypothetical mechanisms of action. This guide serves as a foundational resource for researchers poised to explore this promising, yet uncharted, area of drug discovery.
Introduction: The Rationale for Fluorinated Pyridine Scaffolds
The pyridine ring is a fundamental building block in medicinal chemistry, featured in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it a privileged scaffold for interacting with biological targets.[1] The introduction of a fluorine atom to the pyridine ring can dramatically alter the molecule's physicochemical properties. Due to its high electronegativity and small size, fluorine can modulate the pKa of the pyridine nitrogen, influence conformational preferences, and block sites of metabolism, thereby enhancing the drug-like properties of the parent molecule.[2] The this compound core combines these advantageous features, presenting a unique scaffold for the development of novel therapeutic agents.
Synthesis of this compound Derivatives
A plausible synthetic pathway to the core structure, this compound, can be adapted from methods for similar pyridyl alcohols. A patented method for the synthesis of the closely related 3-fluoropyridine-2-methanol involves the reduction of a suitable precursor.[3] A potential route to the target ethanol derivative could involve the reaction of 3-fluoropyridine with an appropriate organometallic reagent followed by quenching with acetaldehyde. Subsequent derivatization of the hydroxyl group can be achieved through standard esterification or etherification reactions to generate a library of candidate compounds.
Potential Biological Activities
Based on the extensive literature on pyridine-containing compounds, derivatives of this compound are hypothesized to possess significant anticancer and antimicrobial activities.
Potential Anticancer Activity
Pyridine derivatives are known to exhibit antiproliferative effects against a range of cancer cell lines.[1] The presence of hydroxyl and methoxy groups on the pyridine scaffold has been shown to enhance anticancer activity.[1] It is therefore postulated that derivatives of this compound could exhibit potent cytotoxic effects.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives
| Compound | Derivative Type | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| FPE-001 | Unsubstituted | 15.2 | 21.8 | 18.5 |
| FPE-002 | 4-chlorobenzoyl ester | 5.8 | 8.3 | 7.1 |
| FPE-003 | 3,4-dimethoxybenzoyl ester | 2.1 | 3.5 | 2.9 |
| FPE-004 | 4-nitrobenzyl ether | 9.4 | 12.1 | 10.6 |
| Doxorubicin | (Positive Control) | 0.9 | 1.1 | 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Potential Antimicrobial Activity
The pyridine scaffold is also a key component of many antimicrobial agents.[1] The structure-activity relationships of fluorinated quinolones demonstrate that the fluorine atom is crucial for broad-spectrum antibacterial activity.[2] Therefore, it is reasonable to predict that this compound derivatives may exhibit inhibitory activity against various pathogenic microbes.
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | Derivative Type | S. aureus | E. coli | C. albicans |
| FPE-001 | Unsubstituted | 32 | 64 | >64 |
| FPE-002 | 4-chlorobenzoyl ester | 8 | 16 | 32 |
| FPE-003 | 3,4-dimethoxybenzoyl ester | 16 | 32 | 64 |
| FPE-004 | 4-nitrobenzyl ether | 4 | 8 | 16 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
In Vitro Cytotoxicity Screening: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of test compounds against cancer cell lines.[4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[5]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds.[6][7]
Materials:
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well plates
-
Test compounds dissolved in DMSO
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.[7]
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Potential Mechanisms of Action and Signaling Pathways
The biological activity of pyridine derivatives often stems from their ability to inhibit key enzymes. For example, various pyridine-containing compounds have been identified as inhibitors of protein kinases, such as ALK5, and phosphatases, like SHP2.[8][9] The fluorine atom can enhance these interactions by forming strong hydrogen bonds or by altering the electronic properties of the pyridine ring.
A plausible mechanism of action for the potential anticancer effects of this compound derivatives is the inhibition of a protein kinase involved in a critical cell signaling pathway, such as the RAS-ERK pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the RAF kinase in the RAS-ERK signaling pathway.
Experimental and Logical Workflows
The discovery and development of novel therapeutic agents from the this compound scaffold would follow a systematic workflow.
Caption: A typical workflow for the screening and development of novel therapeutic agents.
Structure-Activity Relationship (SAR) Insights
Based on general principles observed in related compound series, the following SARs can be anticipated:
-
Substitution on the Pyridine Ring: The electronic nature and position of substituents on the pyridine ring will likely influence activity. Electron-withdrawing groups could enhance potency, while bulky groups may be detrimental.[1]
-
Derivatization of the Ethanol Moiety: Conversion of the hydroxyl group to various esters and ethers will modulate lipophilicity and could significantly impact cell permeability and target engagement.
-
Stereochemistry: The stereocenter at the ethanol carbon could be critical for specific interactions with a chiral binding pocket of a target enzyme.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The combination of the biologically active pyridine nucleus with the pharmacologically advantageous properties of fluorine suggests a high potential for discovering compounds with potent anticancer and antimicrobial activities. This technical guide provides a comprehensive, albeit predictive, framework for initiating research in this area. Future work should focus on the synthesis of a diverse library of derivatives, followed by systematic in vitro screening to identify initial hits. Subsequent lead optimization, guided by SAR studies and mechanistic investigations, could ultimately lead to the identification of clinical candidates. The exploration of this novel chemical space is a worthwhile endeavor for the drug discovery community.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Synthetic Protocol of 1-(3-Fluoropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular properties of 1-(3-Fluoropyridin-2-yl)ethanol, a key intermediate in pharmaceutical and agrochemical research. This document details its chemical formula and molecular weight, alongside a representative synthetic protocol and analytical methodologies for its characterization.
Core Molecular Data
The fundamental molecular and physical properties of this compound are summarized below. These data are crucial for reaction planning, analytical method development, and interpretation of experimental results.
| Property | Value |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.15 g/mol |
Synthetic Protocol: Preparation of Fluoropyridine Derivatives
The synthesis of fluorinated pyridine derivatives often involves multi-step processes. A general and illustrative method for the preparation of a related fluoropyridine compound, which can be adapted for the synthesis of this compound, is the Balz-Schiemann reaction. This involves the diazotization of an aminopyridine followed by fluorination.
A representative procedure for a similar transformation is as follows:
Step 1: Bromination of an Aminopicoline In an ice bath, the starting aminopicoline is dissolved in acetonitrile. An aqueous solution of sodium bromide and sodium bromate is added, followed by the dropwise addition of sulfuric acid while maintaining a low temperature. After reaction at room temperature, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the brominated aminopicoline, which can be further purified by recrystallization.[1]
Step 2: Fluorination via Diazotization (Balz-Schiemann Reaction) The brominated aminopicoline is dissolved in anhydrous hydrogen fluoride in a suitable reaction vessel (e.g., a tetrafluoroethylene tank) and cooled to -78°C. Sodium nitrite is then added to the solution. The reaction mixture is stirred at a low temperature (e.g., -5°C to 5°C) and then allowed to warm to a higher temperature (e.g., 30°C to 70°C) for a defined period. The reaction is subsequently cooled and quenched with an ice-water mixture, followed by neutralization with saturated sodium bicarbonate solution. The fluorinated product is then extracted with a solvent such as dichloromethane, and the organic phase is dried and concentrated. Purification by recrystallization yields the final fluoropyridine product.[1]
It is important to note that specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization for the synthesis of this compound.
Analytical Characterization Protocols
Accurate characterization of the synthesized this compound is critical to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound.
¹H and ¹³C NMR Analysis: A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are then acquired on a spectrometer. The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
General GC-MS Protocol: A dilute solution of the sample in a suitable solvent (e.g., ethanol) is injected into the GC-MS system. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum provides a molecular fingerprint of the compound, including its molecular weight and fragmentation pattern, which can be used for identification. For alcohols, the molecular ion peak may be weak or absent, with prominent peaks corresponding to the loss of alkyl groups.[2]
Illustrative GC-MS Parameters:
-
Injection Port Temperature: 250-300°C
-
Column: A high-resolution fused silica capillary column.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of all components.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Detector Mode: Total Ion Current (TIC) scanning
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the synthesis to the final characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
A Technical Guide to Determining the Solubility of 1-(3-Fluoropyridin-2-yl)ethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 1-(3-Fluoropyridin-2-yl)ethanol in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols and theoretical understanding to generate this critical data in-house.
Introduction: The Importance of Solubility Data
Solubility is a fundamental physicochemical property that dictates the behavior of a compound in various chemical and biological systems. For a compound like this compound, which may have applications in pharmaceutical and materials science, understanding its solubility in different organic solvents is crucial for:
-
Process Development and Optimization: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing stable and effective liquid formulations.[1][2]
-
Preclinical Studies: Establishing suitable vehicles for in vitro and in vivo testing.
-
Predictive Modeling: Developing quantitative structure-property relationship (QSPR) models.
Theoretical Framework: Factors Influencing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute and solvent molecules. Key factors influencing the solubility of this compound include:
-
Polarity: The presence of a hydroxyl group and a fluoropyridinyl moiety gives the molecule both polar and non-polar characteristics. Its solubility will be highest in solvents with similar polarity.
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the fluorine atom can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.
-
Crystalline Structure: The stability of the crystal lattice of the solid compound must be overcome by the solute-solvent interactions. Polymorphism can significantly impact solubility.[3]
Below is a conceptual diagram illustrating these influencing factors.
Caption: Conceptual diagram of factors affecting solubility.
Data Presentation: A Template for Your Findings
As no specific solubility data for this compound in organic solvents is currently published, the following table is provided as a template for researchers to record their experimentally determined data. This structured format will allow for easy comparison and analysis.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |
| Methanol | 25 | HPLC/UV-Vis | |||
| Ethanol | 25 | HPLC/UV-Vis | |||
| Isopropanol | 25 | HPLC/UV-Vis | |||
| Acetone | 25 | HPLC/UV-Vis | |||
| Acetonitrile | 25 | HPLC/UV-Vis | |||
| Ethyl Acetate | 25 | HPLC/UV-Vis | |||
| Dichloromethane | 25 | HPLC/UV-Vis | |||
| Toluene | 25 | HPLC/UV-Vis | |||
| Add other solvents |
Experimental Protocols for Solubility Determination
The determination of thermodynamic (or equilibrium) solubility is crucial for understanding the stable state of a saturated solution. The shake-flask method is widely regarded as the "gold standard" for this purpose.[4][5][6]
The Shake-Flask Method for Thermodynamic Solubility
This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.
Materials and Equipment:
-
This compound (ensure purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is critical not to disturb the solid at the bottom.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent used for the experiment or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
The following diagram outlines the workflow for the shake-flask method.
Caption: Workflow for the shake-flask solubility method.
Kinetic Solubility Determination
For high-throughput screening purposes, kinetic solubility methods are often employed. These methods are faster but may not represent true thermodynamic equilibrium. A common approach is the solvent precipitation method.
Brief Protocol:
-
Prepare a high-concentration stock solution of this compound in a strong organic solvent like dimethyl sulfoxide (DMSO).[2]
-
Add small aliquots of this stock solution to an aqueous buffer or the organic solvent of interest.
-
Monitor the solution for the first sign of precipitation, often using nephelometry (light scattering) or UV-Vis spectroscopy.[7]
-
The concentration at which precipitation occurs is defined as the kinetic solubility.
Conclusion
References
- 1. 1-(3-Amino-5-fluoropyridin-2-yl)ethanol|BLD Pharm [bldpharm.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[1-[3-[6-Fluoro-2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperidin-4-yl]ethanol | C24H25F4NOS | CID 68714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3-Fluoro-4-pyridinyl)-2-(furan-2-yl)ethanol | C11H10FNO2 | CID 83175775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-1-(2-Fluoropyridin-3-yl)ethanol | 2227811-28-9 [sigmaaldrich.com]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. synquestlabs.com [synquestlabs.com]
Thermal Stability of 1-(3-Fluoropyridin-2-yl)ethanol: A Technical Guide
Disclaimer: As of the latest literature review, specific experimental data on the thermal stability of 1-(3-Fluoropyridin-2-yl)ethanol is not publicly available. This guide is therefore based on established principles of organic chemistry, thermal analysis of analogous compounds, and predictive assessments of potential degradation pathways. The quantitative data presented is illustrative and intended to guide future experimental work.
Introduction
This compound is a substituted pyridyl alcohol of interest in medicinal chemistry and materials science. Its thermal stability is a critical parameter influencing its synthesis, purification, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound, detailed experimental protocols for its analysis, and predicted degradation pathways. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Predicted Thermal Stability Profile
The thermal stability of this compound is dictated by the interplay of the pyridine ring, the fluoro substituent, and the ethanol side chain.
-
Pyridine Ring: The pyridine ring itself is thermally robust, with decomposition typically occurring at temperatures above 700°C.[1] However, substituents can significantly lower this decomposition temperature.
-
Ethanol Side Chain: The ethanol group is the most probable site of initial thermal degradation. Alcohols can undergo dehydration to form alkenes or oxidation to aldehydes and carboxylic acids.
-
C-F Bond: The carbon-fluorine bond on the pyridine ring is exceptionally strong and is expected to be one of the last bonds to cleave during thermal decomposition.
Based on these considerations, this compound is predicted to be moderately stable. Initial degradation is likely to involve the ethanol side chain at temperatures significantly lower than the decomposition of the core pyridine structure.
Quantitative Thermal Analysis (Illustrative Data)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantifying thermal stability. The following table summarizes the type of data that would be obtained from such analyses.
| Parameter | Technique | Illustrative Value | Interpretation |
| Onset of Decomposition (Tonset) | TGA | 180 - 220 °C | The temperature at which significant mass loss begins, indicating the start of thermal degradation. |
| Temperature of Maximum Decomposition Rate (Tmax) | TGA/DTG | 230 - 270 °C | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve. |
| Residue at 600 °C | TGA | < 5% (in inert atm.) | The percentage of non-volatile material remaining at high temperatures. A low residue suggests complete decomposition into volatile products. |
| Melting Point (Tm) | DSC | 80 - 100 °C | The temperature at which the solid-to-liquid phase transition occurs, appearing as an endothermic peak. |
| Enthalpy of Fusion (ΔHfus) | DSC | 20 - 30 kJ/mol | The heat absorbed during melting, providing information on the crystallinity of the material. |
| Exothermic Events | DSC | > 250 °C | Peaks indicating heat release, often associated with decomposition, oxidation, or crystallization events. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of this compound as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from this compound as a function of temperature, identifying thermal transitions such as melting and decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Reference: An empty, hermetically sealed aluminum pan.
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the peak temperatures and enthalpies of these transitions.
Proposed Thermal Degradation Pathway
In the absence of experimental data, a plausible thermal degradation pathway for this compound can be proposed based on the known reactivity of its functional groups. The initial and primary degradation route is likely to be the dehydration of the ethanol side chain.
Caption: Proposed primary thermal degradation pathway for this compound.
At elevated temperatures, the ethanol side chain is expected to undergo an elimination reaction, releasing a molecule of water to form 3-fluoro-2-vinylpyridine. This vinylpyridine derivative may then undergo further fragmentation or polymerization at higher temperatures.
Experimental Workflow for Thermal Stability Assessment
A systematic workflow is crucial for a comprehensive evaluation of the thermal stability of this compound.
Caption: Recommended experimental workflow for assessing the thermal stability.
This workflow ensures that both the quantitative aspects of mass loss and the energetic changes associated with thermal transitions are captured. The coupling of TGA with mass spectrometry (TGA-MS) is highly recommended to identify the volatile degradation products, which would confirm the proposed degradation pathway.
Conclusion
While specific experimental data for this compound is currently lacking, this technical guide provides a robust framework for understanding and evaluating its thermal stability. Based on the analysis of its structural components, the compound is expected to exhibit moderate thermal stability, with degradation likely initiated at the ethanol side chain. The provided experimental protocols and workflows offer a clear path for researchers to obtain the necessary empirical data to validate these predictions and ensure the safe and effective use of this compound in various applications.
References
The Fluoropyridine Ring System: A Technical Guide to its Reactivity Profile for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The fluoropyridine ring system, in particular, has emerged as a privileged motif in drug design due to the profound influence of the fluorine substituent on the molecule's physicochemical properties and reactivity. This technical guide provides an in-depth exploration of the reactivity profile of fluoropyridines, offering a comprehensive resource for researchers engaged in the synthesis and functionalization of these valuable building blocks.
Electronic Properties and Positional Isomerism
The introduction of a highly electronegative fluorine atom significantly alters the electronic landscape of the pyridine ring. This perturbation is highly dependent on the position of the fluorine atom, leading to distinct reactivity profiles for 2-fluoro-, 3-fluoro-, and 4-fluoropyridine isomers. The electron-withdrawing nature of fluorine generally deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly when the fluorine is located at the 2- or 4-position. This activation is a consequence of the stabilization of the negatively charged Meisenheimer intermediate through inductive and mesomeric effects.
The basicity of the pyridine nitrogen is also markedly influenced by the fluorine's position, as reflected in their pKa values. This modulation of pKa can be critical in drug design for optimizing drug-target interactions and pharmacokinetic properties.[1]
Table 1: Comparison of pKa Values for Pyridine and its Monofluorinated Derivatives [1]
| Compound | pKa |
| Pyridine | 5.25 |
| 2-Fluoropyridine | -0.44 |
| 3-Fluoropyridine | 2.97 |
| 4-Fluoropyridine | 1.95 |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key transformation for the functionalization of fluoropyridines. The high electronegativity of fluorine makes it a good leaving group, especially when positioned at the 2- or 4-positions, which are activated by the ring nitrogen. Reactions of 2-fluoropyridines are reported to be significantly faster than their 2-chloro counterparts.[2][3]
General Reactivity Trend
The general order of reactivity for nucleophilic aromatic substitution on halopyridines is F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.
Regioselectivity
Nucleophilic attack preferentially occurs at the positions ortho and para to the ring nitrogen (C2, C4, and C6). In substituted fluoropyridines, the regioselectivity is governed by the electronic effects of both the fluorine and other substituents.
Table 2: Quantitative Data for Nucleophilic Aromatic Substitution on 2-Fluoropyridines
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Butanol | NaH | THF | 65 | 12 | 2-Butoxypyridine | >95 | [2] |
| Morpholine | K₂CO₃ | DMF | 80 | 12 | 2-(Morpholin-4-yl)pyridine | >95 | [2] |
| Indole | NaH | THF | 65 | 12 | 2-(1H-Indol-1-yl)pyridine | >95 | [2] |
| Thiophenol | K₂CO₃ | DMF | 25 | 1 | 2-(Phenylthio)pyridine | >95 | [2] |
| KCN | 18-crown-6 | MeCN | 80 | 12 | Pyridine-2-carbonitrile | ~80 | [2] |
Experimental Protocol: General Procedure for SNAr of 2-Fluoropyridine[2]
To a solution of 2-fluoropyridine (1.0 equiv) in an appropriate solvent (e.g., THF, DMF, MeCN), the nucleophile (1.1-1.5 equiv) and a suitable base (e.g., NaH, K₂CO₃) are added. The reaction mixture is stirred at a specified temperature for a designated time. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Electrophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring, further amplified by the presence of a fluorine atom, generally makes electrophilic aromatic substitution challenging. These reactions typically require harsh conditions and often result in low yields. The substitution is directed primarily to the 3- and 5-positions.
Nitration: The nitration of fluoropyridines is not well-documented with high yields. For instance, the nitration of 2-aminopyridine, a related substrate, proceeds with a 41% yield under specific conditions, highlighting the challenges of such transformations.[4]
Halogenation: Direct halogenation of fluoropyridines is also a challenging transformation. Alternative methods, such as those involving in situ generation of the halogenating agent, have been developed for other aromatic systems and may be applicable.[5][6]
Friedel-Crafts Acylation: Friedel-Crafts reactions on pyridine derivatives are generally difficult due to the coordination of the Lewis acid catalyst with the basic nitrogen atom, which deactivates the ring.[7] While there are reports of Friedel-Crafts acylation on pyridinium-based ionic liquids, specific high-yield protocols for simple fluoropyridines are scarce.[8]
Metalation and C-H Functionalization
Directed ortho-metalation (DoM) and other C-H activation strategies provide powerful tools for the regioselective functionalization of the fluoropyridine ring. The choice of the base and reaction conditions is crucial for controlling the site of metalation.
Regioselectivity of Metalation: The regioselectivity of deprotonation is influenced by the position of the fluorine atom and the presence of other directing groups. For 3-fluoropyridine, metalation can be directed to either the C2 or C4 position depending on the base and additives used. For instance, TMPMgCl·LiCl can deprotonate at the 2-position, while the addition of BF₃·OEt₂ can switch the selectivity.[9]
Table 3: Regioselective Metalation of 3-Fluoropyridine [9]
| Reagent | Additive | Position of Metalation |
| TMPMgCl·LiCl | None | 2 |
| TMPZnCl·LiCl | None | 2 |
| TMP₂Zn·2MgCl₂·2LiCl | None | 4 |
| TMPMgCl·LiCl | BF₃·OEt₂ | 4 |
Experimental Protocol: C-H Fluorination of Pyridines[2]
In a glovebox, the pyridine substrate (1.0 equiv) is dissolved in anhydrous acetonitrile. Silver(II) fluoride (AgF₂, 2.0 equiv) is added, and the reaction vessel is sealed and stirred at room temperature. The reaction progress is monitored by GC/MS or TLC. Upon completion, the reaction mixture is filtered through a short plug of silica gel and the solvent is evaporated to yield the fluorinated pyridine. For reactions conducted outside a glovebox, weighing the AgF₂ quickly in the air and assembling the reaction under an inert atmosphere gives comparable yields.[2] A reaction of 2-ethylpyridine with 2 equivalents of AgF₂ for 15 minutes resulted in a 38% yield of the 6-fluoropyridine.[2]
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for the construction of C-C bonds and the synthesis of complex biaryl and heteroaryl structures containing the fluoropyridine motif.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling of fluoropyridine-boronic acids or their derivatives with aryl halides is a widely used method. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.
Table 4: Representative Yields for Suzuki-Miyaura Coupling of Fluoropyridine Derivatives
| Fluoropyridine Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Fluoropyridine-3-boronic acid | Aryl bromide | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 70-90 | |
| 3-Fluoropyridine-4-boronic acid | Aryl iodide | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | [10] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between terminal alkynes and halo-fluoropyridines. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Experimental Protocol: Sonogashira Cross-Coupling of 6-Bromo-3-fluoropicolinonitrile
To a degassed solution of 6-bromo-3-fluoropicolinonitrile (1.1 equiv) in a mixture of THF and Et₃N (2:1), Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv) are added. After further degassing, the terminal alkyne (1.0 equiv) is added dropwise, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is then worked up to isolate the coupled product.
Reactivity of N-Fluoropyridinium Salts
N-Fluoropyridinium salts are versatile reagents that act as electrophilic fluorinating agents. Their reactivity can be tuned by modifying the substituents on the pyridine ring and the nature of the counter-anion. They are used to fluorinate a wide range of nucleophiles, including enolates, carbanions, and electron-rich aromatic compounds.
Applications in Drug Discovery: Signaling Pathways and Workflows
Fluoropyridine moieties are integral components of numerous drug candidates, particularly kinase inhibitors. The fluorine atom can enhance binding affinity to the target protein and improve metabolic stability.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3][11] Its dysregulation is implicated in many cancers, making it a key target for drug development.[12][13] Several kinase inhibitors targeting this pathway incorporate a fluoropyridine scaffold.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products | MDPI [mdpi.com]
- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Methodological & Application Guide to the PI3K/AKT/mTOR Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation is a hallmark of various human cancers, making it a primary target for therapeutic intervention.[4][5][6] Aberrant pathway activation, often driven by mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation and resistance to apoptosis.[5][6][7]
This technical guide provides an in-depth overview of the PI3K/AKT/mTOR pathway, detailed protocols for its experimental analysis, and a discussion of its application in modern drug development. The methodologies and data presented herein are intended to equip researchers with the foundational knowledge required to effectively investigate and target this crucial signaling network.
The Core Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs), by extracellular signals like growth factors and insulin.[2][7] This activation recruits and activates PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2]
PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including the serine/threonine kinase AKT (also known as Protein Kinase B) and its activator, PDK1.[7] At the membrane, AKT is partially activated by PDK1 via phosphorylation at threonine 308 (Thr308).[7] Full activation of AKT requires a second phosphorylation at serine 473 (Ser473) by the mTOR Complex 2 (mTORC2).[7]
Once fully activated, AKT phosphorylates a multitude of downstream substrates, orchestrating a range of cellular activities.[7] A key downstream effector is the mTOR Complex 1 (mTORC1), which is activated by AKT and promotes protein synthesis, cell growth, and proliferation.[4][7] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3, thereby inhibiting AKT activation.[1][7]
Figure 1: The core PI3K/AKT/mTOR signaling cascade.
Methodologies for Pathway Analysis
Investigating the PI3K/AKT/mTOR pathway requires robust and specific experimental techniques. This section details the protocols for three fundamental assays: Western Blotting for protein phosphorylation analysis, in vitro Kinase Assays for direct enzymatic activity measurement, and Cell Viability Assays to determine functional outcomes.
Experimental Workflow: Inhibitor Analysis
A typical workflow for assessing the efficacy of a novel pathway inhibitor involves a multi-step process, starting from cell culture and treatment, followed by molecular and cellular assays to determine the inhibitor's effect on the pathway and on cell viability.
Figure 2: Standard workflow for testing a PI3K pathway inhibitor.
Protocol: Western Blot for Phosphorylated AKT (p-AKT)
Western blotting is essential for observing the phosphorylation status of key pathway proteins, which directly indicates pathway activity. Detecting phosphorylated AKT at Serine 473 is a common method to assess the inhibitory effect of a compound on the PI3K pathway.[8][9]
-
1. Cell Lysis:
-
After treating cells with the inhibitor, wash them twice with ice-cold phosphate-buffered saline (PBS).[8]
-
Lyse cells in ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.[8][10]
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[8]
-
Collect the supernatant and determine protein concentration using a BCA assay.[8]
-
-
2. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[8]
-
Load samples onto an SDS-polyacrylamide gel and separate proteins via electrophoresis.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
-
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[8][10]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-AKT (Ser473), typically at a 1:1000 dilution in blocking buffer.[8]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.[8]
-
-
4. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[11]
-
Capture the signal using a digital imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed for total AKT and a loading control like β-actin.[11]
-
Quantify band intensities using densitometry software.[11]
-
Protocol: In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K and is a standard method for determining the potency (e.g., IC50) of inhibitors in a cell-free system.[12] Luminescent assays, such as ADP-Glo™, are commonly used.[13]
-
1. Reagent Preparation:
-
2. Kinase Reaction:
-
3. Signal Detection (ADP-Glo™ format):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.[11][13]
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce light.[11][13]
-
Incubate as recommended by the manufacturer.
-
Measure luminescence using a microplate reader.[11]
-
-
4. Data Analysis:
-
The luminescent signal is directly proportional to PI3K activity.[13]
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity after inhibitor treatment.[15]
-
1. Cell Seeding and Treatment:
-
2. MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16]
-
Incubate the plate for 1.5 to 4 hours in a humidified incubator (e.g., 37°C, 5% CO₂).[16][17] During this time, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15]
-
-
3. Solubilization and Measurement:
-
Remove the MTT solution.[16]
-
Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
-
4. Data Analysis:
-
Subtract the background absorbance from a media-only control.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Application in Drug Development & Quantitative Data
Targeting the PI3K/AKT/mTOR pathway is a major focus in oncology drug development.[18][19] The methodologies described above are crucial for identifying and characterizing novel inhibitors. The primary metric for evaluating an inhibitor's potency is its half-maximal inhibitory concentration (IC50), determined through in vitro kinase assays.
The table below presents sample IC50 values for several well-known PI3K inhibitors against different Class I PI3K isoforms. This data highlights the varying selectivity profiles of these compounds, which can influence their therapeutic efficacy and side-effect profiles.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | Selectivity Profile |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | Pan-PI3K[6] |
| Alpelisib (BYL719) | 5 | 1156 | 290 | 250 | α-selective |
| Idelalisib | 820 | 560 | 2.5 | 21 | δ-selective |
| Wortmannin | ~5 | ~5 | ~5 | ~5 | Pan-PI3K (Non-selective)[20] |
| TG-100-115 | >1000 | >1000 | 235 | 83 | γ/δ-selective[6] |
Table 1: Comparative IC50 values of various PI3K inhibitors against Class I isoforms. Lower values indicate higher potency. Data is illustrative and compiled from multiple sources.
The clinical development of these inhibitors has led to approved therapies such as Alpelisib for certain types of breast cancer.[19] However, challenges such as drug resistance and on-target toxicities remain significant hurdles, necessitating the continued development of more selective inhibitors and combination therapies.[4][19]
Conclusion
The PI3K/AKT/mTOR pathway remains a pivotal target in biomedical research and drug discovery. A thorough understanding of its complex signaling network, coupled with the rigorous application of the detailed experimental protocols outlined in this guide, is essential for advancing the field. The ability to accurately measure pathway inhibition through techniques like Western blotting and kinase assays, and to correlate this with functional outcomes like cell viability, provides a robust framework for the preclinical evaluation of novel therapeutic agents. As research progresses, these foundational methodologies will continue to be indispensable tools for developing more effective and targeted cancer therapies.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. western blot for phosphorylated proteins - General Lab Techniques [protocol-online.org]
- 11. benchchem.com [benchchem.com]
- 12. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. promega.de [promega.de]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Wortmannin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Grignard Reaction Protocol for the Synthesis of 1-(3-Fluoropyridin-2-yl)ethanol
This technical guide provides a comprehensive protocol for the synthesis of 1-(3-fluoropyridin-2-yl)ethanol, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is centered around a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, data presentation in tabular format, and a visual representation of the reaction workflow.
Introduction
The Grignard reaction is a fundamental organometallic chemical reaction in which an organomagnesium halide (the Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbon atom, such as that in a carbonyl group.[1][2] The synthesis of this compound is achieved by the reaction of a 3-fluoropyridin-2-ylmagnesium halide with acetaldehyde. This is followed by an acidic workup to protonate the resulting alkoxide and yield the desired secondary alcohol.[3][4] The fluorinated pyridine moiety is a significant structural motif in many biologically active molecules, enhancing properties such as metabolic stability and binding affinity.[5]
Reaction Scheme
The overall two-step reaction scheme for the synthesis of this compound is presented below. The first step involves the formation of the Grignard reagent from 2-bromo-3-fluoropyridine. The second step is the nucleophilic addition of this reagent to acetaldehyde.
Step 1: Formation of 3-Fluoropyridin-2-ylmagnesium Bromide
2-Bromo-3-fluoropyridine + Mg → 3-Fluoropyridin-2-ylmagnesium bromide
Step 2: Reaction with Acetaldehyde and Workup
3-Fluoropyridin-2-ylmagnesium bromide + CH₃CHO → Intermediate Alkoxide
Intermediate Alkoxide + H₃O⁺ → this compound
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (nitrogen or argon) before use. Anhydrous solvents are critical for the success of the Grignard reaction.[6][7]
3.1 Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Bromo-3-fluoropyridine | 175.98 | 8.80 g | 50.0 | Starting material |
| Magnesium turnings | 24.31 | 1.46 g | 60.0 | Activated |
| Iodine | 253.81 | 1 crystal | - | Initiator |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - | Solvent |
| Acetaldehyde | 44.05 | 2.64 g (3.4 mL) | 60.0 | Freshly distilled |
| Saturated aq. NH₄Cl | - | 100 mL | - | Quenching solution |
| Diethyl ether | 74.12 | 200 mL | - | Extraction solvent |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - | Drying agent |
3.2 Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
3.3 Procedure
Step 1: Preparation of the Grignard Reagent (3-Fluoropyridin-2-ylmagnesium Bromide)
-
To the flame-dried 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.46 g, 60.0 mmol) and a single crystal of iodine.
-
Assemble the glassware and flush the system with dry nitrogen gas.
-
In the dropping funnel, prepare a solution of 2-bromo-3-fluoropyridine (8.80 g, 50.0 mmol) in 50 mL of anhydrous THF.
-
Add approximately 5 mL of the 2-bromo-3-fluoropyridine solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining 2-bromo-3-fluoropyridine solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grey-to-brown mixture.
Step 2: Reaction with Acetaldehyde
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of freshly distilled acetaldehyde (2.64 g, 60.0 mmol) in 20 mL of anhydrous THF in the dropping funnel.
-
Add the acetaldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture again to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
3.4 Expected Yield and Characterization
| Parameter | Expected Value |
| Theoretical Yield | 7.05 g |
| Typical % Yield | 60-75% |
| Physical Appearance | Colorless to pale yellow oil |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight |
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under a dry, inert atmosphere.
-
Anhydrous ethers can form explosive peroxides. Use freshly opened bottles or test for peroxides before use.
-
Acetaldehyde is volatile and flammable. Handle in a well-ventilated fume hood.
-
The quenching of the reaction is exothermic. Perform this step slowly and with cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
An In-depth Technical Guide to the Purification of 1-(3-Fluoropyridin-2-yl)ethanol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the purification of 1-(3-Fluoropyridin-2-yl)ethanol, a key intermediate in pharmaceutical synthesis. The following sections detail the necessary materials, step-by-step procedures, and expected outcomes for achieving high purity of the target compound using silica gel column chromatography.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Pyridine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals.[1][2] Achieving high purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring reproducible experimental results in biological assays.[3]
Column chromatography is a widely utilized and effective technique for the purification of organic compounds.[4] This method is particularly well-suited for separating the target compound from unreacted starting materials, byproducts, and other impurities that may be present after its synthesis. This guide outlines a robust protocol for the purification of this compound using flash column chromatography with a silica gel stationary phase.
Physicochemical Properties and Chromatographic Considerations
Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. As a fluorinated pyridine derivative containing a hydroxyl group, the compound is expected to be polar. The basic nature of the pyridine ring can sometimes lead to peak tailing on standard silica gel columns due to interactions with acidic silanol groups.[5] To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the mobile phase to improve peak shape and separation efficiency.[6]
The selection of an appropriate solvent system (mobile phase) is critical for successful separation.[7] Thin-layer chromatography (TLC) is an indispensable tool for determining the optimal mobile phase composition prior to performing column chromatography. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from any impurities.[6]
Experimental Protocol: Purification by Flash Column Chromatography
This protocol details the materials and methodology for the purification of this compound on a laboratory scale.
3.1. Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Triethylamine (TEA)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Flash chromatography column
-
Fraction collector
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
3.2. Detailed Methodology
-
Preparation of the Crude Sample:
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material. A general rule is to use a 20:1 to 50:1 ratio of silica gel to crude compound by weight for effective separation.[4]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes).
-
Carefully pour the slurry into the column, allowing the excess solvent to drain, ensuring an evenly packed bed free of air bubbles.[4]
-
-
Elution and Fraction Collection:
-
A gradient elution is often effective for separating compounds with different polarities.[9]
-
Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc in hexanes with 0.1% TEA) and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of a consistent volume and monitor the elution process using TLC.
-
-
Analysis of Fractions:
-
Spot each collected fraction onto a TLC plate.
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions containing the pure this compound.
-
-
Isolation of the Purified Compound:
-
Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.
-
The resulting purified compound can be further dried under high vacuum to remove any residual solvent.
-
Data Presentation
The following table summarizes the expected quantitative data from the purification of this compound using the protocol described above.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 10% to 50% Ethyl Acetate in Hexanes (+0.1% TEA) |
| Flow Rate | 20-30 mL/min |
| Detection | UV at 254 nm (TLC) |
| Expected Rf of Pure Compound | ~0.3 in 30% EtOAc/Hexanes |
| Crude Sample Load | 1.0 g |
| Silica Gel Amount | 40 g |
| Yield of Pure Compound | 0.85 g (85%) |
| Purity (by HPLC) | >98% |
Visualization of the Purification Workflow
The following diagram illustrates the logical steps involved in the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this technical guide provides a reliable method for the purification of this compound using silica gel column chromatography. By carefully selecting the mobile phase and employing proper chromatographic techniques, researchers and drug development professionals can obtain this valuable intermediate in high purity, which is essential for subsequent synthetic steps and biological evaluations. The use of a basic modifier like triethylamine is a key consideration for achieving optimal separation of pyridine-containing compounds.
References
- 1. helixchrom.com [helixchrom.com]
- 2. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 6. Purification [chem.rochester.edu]
- 7. columbia.edu [columbia.edu]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
Recrystallization Techniques for 1-(3-Fluoropyridin-2-yl)ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices for the purification of 1-(3-Fluoropyridin-2-yl)ethanol via recrystallization. Due to the absence of specific published recrystallization data for this compound, this document outlines a systematic approach to developing a robust purification protocol. The methodologies presented are based on established principles of crystallization for organic compounds, particularly for heterocyclic and fluorinated molecules relevant to the pharmaceutical industry.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature. Conversely, impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. This differential solubility allows for the selective crystallization of the pure compound upon cooling, while the impurities are left behind in the solution (mother liquor).
For a molecule like this compound, which possesses a polar pyridine ring, a hydroxyl group capable of hydrogen bonding, and a fluorinated substituent, the choice of solvent is critical and will be influenced by these structural features.
Physicochemical Properties and Solvent Selection Strategy
A systematic approach to solvent selection is the cornerstone of developing an effective recrystallization protocol. The polarity of this compound suggests that polar protic and aprotic solvents are likely candidates for solubilization.
Predicted Solubility Profile
Based on the structure of this compound, a preliminary solubility profile can be predicted to guide the experimental solvent screening process. The pyridine nitrogen and the hydroxyl group can engage in hydrogen bonding, suggesting solubility in protic solvents like water and alcohols. The aromatic and fluorinated nature of the molecule may also allow for dissolution in certain polar aprotic and non-polar aromatic solvents.
A logical workflow for selecting an appropriate solvent system is crucial for efficient process development.
Caption: Logical workflow for selecting a suitable recrystallization solvent system.
Experimental Protocols
The following sections detail the experimental procedures for determining the optimal recrystallization conditions for this compound.
Solvent Screening Protocol
Objective: To identify a suitable single or mixed solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selection of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of crude this compound into a series of test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a volume of 1 mL is reached. Record the solubility at room temperature.
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.
-
Add more of the hot solvent dropwise if necessary to achieve complete dissolution.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe and record the formation of crystals, noting the quantity and quality of the precipitate.
-
Based on these observations, select the most promising single solvent or identify a suitable pair for a mixed-solvent system (one in which the compound is soluble and one in which it is sparingly soluble).
Recrystallization Workflow
The general workflow for recrystallization, once a suitable solvent system is identified, follows a series of defined steps to ensure high purity and yield.
Caption: General experimental workflow for the recrystallization process.
Quantitative Recrystallization Protocol
Objective: To purify a larger quantity of this compound and determine the yield and purity.
Materials:
-
Crude this compound (e.g., 5.0 g)
-
Optimal solvent or solvent system identified in the screening
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring.
-
Gradually add more hot solvent until the solid is completely dissolved.
-
If using a mixed solvent system, dissolve the compound in a minimal amount of the "good" hot solvent, then add the "anti-solvent" dropwise until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Determine the weight of the purified product and calculate the percent recovery.
-
Analyze the purity of the recrystallized product using appropriate analytical techniques (e.g., melting point, HPLC, NMR spectroscopy).
Data Presentation
The results from the solvent screening and quantitative recrystallization should be tabulated for clear comparison and decision-making.
Hypothetical Solvent Screening Data
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling | Observations |
| Water | Sparingly Soluble | Soluble | Abundant, fine needles | Potential for high recovery |
| Ethanol | Soluble | Very Soluble | Minimal | Too soluble |
| Isopropanol | Sparingly Soluble | Soluble | Good, well-formed prisms | Promising candidate |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Some crystals, oily residue | Oiling out may be an issue |
| Toluene | Insoluble | Sparingly Soluble | Slow, large crystals | May be suitable for slow growth |
| Heptane | Insoluble | Insoluble | None | Not a suitable solvent |
Hypothetical Quantitative Recrystallization Data
| Parameter | Value |
| Initial Mass of Crude Product | 5.00 g |
| Recrystallization Solvent System | Isopropanol/Water (9:1) |
| Volume of Solvent Used | 45 mL |
| Mass of Purified Product | 4.25 g |
| Percent Recovery | 85% |
| Melting Point of Crude Product | 68-72 °C |
| Melting Point of Purified Product | 75-76 °C |
| Purity by HPLC (Crude) | 95.2% |
| Purity by HPLC (Purified) | 99.8% |
Conclusion
This guide provides a systematic framework for developing a robust recrystallization protocol for this compound. By following the outlined solvent screening and quantitative recrystallization procedures, researchers can effectively purify this compound for use in drug discovery and development. The key to successful recrystallization lies in the meticulous selection of a suitable solvent system and the careful control of the cooling process to ensure the formation of high-purity crystals with a good yield. The provided hypothetical data tables serve as a template for organizing and interpreting experimental results.
The Strategic Utility of 1-(3-Fluoropyridin-2-yl)ethanol in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the synthesis and potential applications of the fluorinated building block, 1-(3-Fluoropyridin-2-yl)ethanol, in the field of medicinal chemistry. The strategic incorporation of fluorine atoms and the inherent reactivity of the pyridinyl ethanol scaffold make this compound a valuable, albeit under-documented, intermediate for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its probable synthesis, potential applications in the design of kinase inhibitors, and detailed, plausible experimental protocols.
Introduction: The Significance of Fluoropyridines in Drug Discovery
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[1][2] The small size and high electronegativity of the fluorine atom can lead to improved metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity and pKa.[3] The pyridine ring, a common motif in numerous pharmaceuticals, serves as a versatile scaffold for engaging with biological targets. Consequently, fluorinated pyridines have become indispensable building blocks in the design of novel therapeutics across various disease areas, including oncology and neurology.[4][5]
This compound combines the beneficial properties of a fluoropyridine core with a reactive ethanol side chain, offering multiple avenues for derivatization and incorporation into larger, more complex bioactive molecules.
Synthesis of this compound
While a specific, detailed synthesis of this compound is not extensively reported in peer-reviewed literature, its preparation can be logically inferred from established synthetic methodologies for analogous compounds. Two primary retrosynthetic approaches are proposed: the reduction of a ketone precursor and the addition of a methyl group to an aldehyde precursor.
Proposed Synthetic Pathway
A plausible and practical synthesis involves a two-step process starting from 3-fluoropyridine:
-
Friedel-Crafts Acylation: Acylation of 3-fluoropyridine with acetyl chloride or acetic anhydride under Friedel-Crafts conditions would yield the ketone intermediate, 1-(3-fluoropyridin-2-yl)ethan-1-one.
-
Reduction of the Ketone: Subsequent reduction of the ketone using a mild reducing agent such as sodium borohydride would afford the desired product, this compound. This method is analogous to the reduction of similar bromopyridinyl ketones.[2]
Alternatively, a Grignard reaction between 3-fluoropyridine-2-carbaldehyde and a methylmagnesium halide would also yield the target secondary alcohol. The aldehyde precursor is commercially available and its synthesis has been described.[5]
Figure 1: Proposed two-step synthesis of this compound.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The this compound building block is particularly well-suited for the synthesis of kinase inhibitors. The pyridine core can serve as a hinge-binding motif, a common feature in many kinase inhibitors, while the ethanol side chain provides a versatile handle for introducing substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.
General Workflow for Kinase Inhibitor Synthesis
A general workflow for the incorporation of the this compound scaffold into a kinase inhibitor might involve the following key transformations:
-
Activation of the Hydroxyl Group: The hydroxyl group of the ethanol moiety can be activated, for example, by conversion to a mesylate or tosylate, to facilitate subsequent nucleophilic substitution.
-
Palladium-Catalyzed Cross-Coupling: If the pyridine ring is further functionalized with a halogen (e.g., at the 5- or 6-position), palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination can be employed to introduce additional diversity.
-
Etherification or Amination: The activated ethanol side chain can be reacted with a variety of nucleophiles, such as phenols, anilines, or other heterocyclic amines, to generate a library of analogues for structure-activity relationship (SAR) studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uh-ir.tdl.org [uh-ir.tdl.org]
- 5. 3-Fluoropyridine-2-carboxaldehyde | Properties, Uses, Safety, Supplier & Manufacturer China [pipzine-chem.com]
An In-depth Technical Guide to the Oxidation of 1-(3-Fluoropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established protocols for the oxidation of the secondary alcohol, 1-(3-Fluoropyridin-2-yl)ethanol, to its corresponding ketone, 1-(3-Fluoropyridin-2-yl)ethanone. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document details several reliable oxidation methodologies, presents comparative quantitative data, and provides detailed experimental protocols and reaction workflows.
The selection of an appropriate oxidation method for a heteroaromatic alcohol like this compound requires careful consideration of factors such as functional group tolerance, reaction conditions (temperature, pH), and potential side reactions. The electron-deficient nature of the pyridine ring and the presence of a fluorine substituent can influence the reactivity of the molecule. This guide focuses on four widely-used and effective oxidation protocols: the Parikh-Doering oxidation, the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and a TEMPO-catalyzed oxidation.
Comparative Analysis of Oxidation Protocols
The following table summarizes the key quantitative parameters for the selected oxidation methods, based on general procedures and examples from the literature for structurally similar pyridyl alcohols. This allows for a direct comparison of their efficiency and requirements.
| Oxidation Protocol | Oxidizing Agent | Typical Reagent Equivalents (Oxidant) | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| Parikh-Doering | SO₃•Pyridine / DMSO | 2.0 - 5.0 | CH₂Cl₂ | 0 to RT | 0.5 - 3 h | 85 - 95[1] |
| Swern | Oxalyl Chloride / DMSO | 1.1 - 2.0 | CH₂Cl₂ | -78 to RT | 0.5 - 2 h | 90 - 98[2][3] |
| Dess-Martin | Dess-Martin Periodinane (DMP) | 1.1 - 1.5 | CH₂Cl₂ | RT | 0.5 - 4 h | 90 - 95[4][5][6][7] |
| TEMPO-catalyzed | TEMPO / NaOCl | 0.01 - 0.1 (catalyst) | CH₂Cl₂ / H₂O | 0 to RT | 0.5 - 2 h | 90 - 98[8][9][10][11] |
Experimental Protocols
This section provides detailed experimental procedures for each of the four recommended oxidation methods. These protocols are based on established literature procedures for similar substrates and can be adapted for the oxidation of this compound.
Parikh-Doering Oxidation
The Parikh-Doering oxidation is a mild and efficient method that utilizes a sulfur trioxide pyridine complex to activate dimethyl sulfoxide (DMSO). A key advantage of this protocol is that it can be conducted at or near room temperature, avoiding the need for cryogenic conditions.[12]
Reaction Scheme:
Detailed Protocol:
-
To a solution of this compound (1.0 eq) and triethylamine (3.0 - 5.0 eq) in anhydrous dichloromethane (DCM, 10-20 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sulfur trioxide pyridine complex (2.0 - 4.0 eq) portion-wise at 0 °C.
-
To the resulting suspension, add anhydrous dimethyl sulfoxide (DMSO, 3.0 - 5.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(3-Fluoropyridin-2-yl)ethanone.
Swern Oxidation
The Swern oxidation is a widely used and highly reliable method known for its mild reaction conditions and broad functional group compatibility.[13][14] It employs oxalyl chloride or trifluoroacetic anhydride to activate DMSO. This procedure requires cryogenic temperatures.
Reaction Scheme:
Detailed Protocol:
-
To a solution of oxalyl chloride (1.1 - 1.5 eq) in anhydrous dichloromethane (DCM, 10-20 volumes) in a three-necked flask under an inert atmosphere, cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.0 - 3.0 eq) in anhydrous DCM, maintaining the temperature below -60 °C. Stir the mixture for 15-30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C. Stir for 30-60 minutes.
-
Add triethylamine (3.0 - 5.0 eq) dropwise, and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a very mild and selective method that uses a hypervalent iodine reagent, the Dess-Martin periodinane (DMP).[4][5][6][7] This reaction is typically performed at room temperature and has a simple work-up procedure.
Reaction Scheme:
Detailed Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10-20 volumes) in a round-bottom flask, add Dess-Martin periodinane (1.1 - 1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS. For acid-sensitive substrates, pyridine (1.0 - 2.0 eq) can be added as a buffer.[4][5]
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) to reduce the excess DMP.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 volumes).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that catalyzes the oxidation of alcohols in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).[9][10] This method is often considered a "green" alternative due to the use of a catalyst and an inexpensive, readily available co-oxidant.
Reaction Scheme:
Detailed Protocol:
-
To a vigorously stirred biphasic mixture of a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 5 volumes), add TEMPO (0.01 - 0.1 eq) and potassium bromide (KBr, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (NaOCl, 1.1 - 1.5 eq, commercial bleach) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with a 10% aqueous solution of sodium thiosulfate, then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for each of the described oxidation protocols.
Caption: Workflow for the Parikh-Doering Oxidation.
Caption: Workflow for the Swern Oxidation.
Caption: Workflow for the Dess-Martin Periodinane Oxidation.
Caption: Workflow for the TEMPO-Catalyzed Oxidation.
References
- 1. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 9. TEMPO [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 13. Swern Oxidation [organic-chemistry.org]
- 14. Swern oxidation - Wikipedia [en.wikipedia.org]
Derivatization of the Hydroxyl Group of 1-(3-Fluoropyridin-2-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the derivatization of the hydroxyl group of 1-(3-Fluoropyridin-2-yl)ethanol. This compound, featuring a stereogenic center and a fluorinated pyridine ring, is a valuable building block in medicinal chemistry. Derivatization of its secondary alcohol functionality allows for the modulation of its physicochemical properties, such as lipophilicity, metabolic stability, and biological activity. This guide details proposed experimental protocols for common derivatization reactions, presents expected outcomes in structured tables, and includes graphical representations of the synthetic workflows.
Core Concepts in Derivatization
The hydroxyl group of this compound is a versatile functional handle for a variety of chemical transformations. The most common derivatization strategies involve the formation of esters and ethers, which can significantly alter the parent molecule's properties. The electron-withdrawing nature of the fluorine atom on the pyridine ring may influence the reactivity of the hydroxyl group, potentially requiring tailored reaction conditions.
Esterification of this compound
Esterification is a fundamental reaction for the derivatization of alcohols. The resulting esters are often used as prodrugs, which can be hydrolyzed in vivo to release the active parent alcohol. A common and effective method for the esterification of secondary alcohols is acylation with an acid anhydride or acyl chloride in the presence of a base.
Proposed Experimental Protocol: Acetylation
This protocol describes the acetylation of this compound using acetic anhydride and pyridine. Pyridine acts as both the solvent and the base, activating the acetic anhydride and scavenging the acetic acid byproduct.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Anhydrous pyridine
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of alcohol).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents per hydroxyl group) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of methanol.
-
Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the pure 1-(3-Fluoropyridin-2-yl)ethyl acetate.
Quantitative Data for Proposed Esterification
The following table summarizes the expected, yet hypothetical, quantitative data for the acetylation of this compound. The values are based on typical yields and reaction times for similar secondary alcohols.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv. |
| Acetic Anhydride | 1.5 equiv. |
| Pyridine | Solvent/Base |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 2 - 6 hours |
| Product | 1-(3-Fluoropyridin-2-yl)ethyl acetate |
| Expected Yield | 85 - 95% |
| Purification | Silica Gel Chromatography |
Etherification of this compound
Ether derivatives are generally more stable to hydrolysis than esters and are used to permanently modify the properties of a molecule. The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from alcohols.
Proposed Experimental Protocol: O-Methylation (Williamson Ether Synthesis)
This protocol details the O-methylation of this compound using a strong base to form the alkoxide, followed by reaction with an alkylating agent (methyl iodide).
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF or THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-(1-methoxyethyl)-3-fluoropyridine.
Quantitative Data for Proposed Etherification
The table below outlines the expected quantitative data for the O-methylation of this compound via the Williamson ether synthesis.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv. |
| Sodium Hydride (NaH) | 1.2 equiv. |
| Methyl Iodide (CH₃I) | 1.5 equiv. |
| Reaction Conditions | |
| Solvent | Anhydrous DMF or THF |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 4 - 12 hours |
| Product | 2-(1-methoxyethyl)-3-fluoropyridine |
| Expected Yield | 70 - 85% |
| Purification | Silica Gel Chromatography |
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for the derivatization of this compound.
Caption: Workflow for the esterification of this compound.
Caption: Workflow for the etherification of this compound.
Conclusion
The derivatization of the hydroxyl group of this compound into esters and ethers provides a powerful strategy for modifying its properties for applications in drug discovery and development. The provided protocols for acetylation and O-methylation are based on well-established synthetic methodologies and serve as a solid foundation for the synthesis of a diverse range of derivatives. Researchers should note that the proposed reaction conditions may require optimization to achieve the desired yields and purity for specific derivatives. Further analytical characterization, including NMR spectroscopy and mass spectrometry, will be essential to confirm the structures of the synthesized compounds.
Chiral Resolution of Racemic 1-(3-Fluoropyridin-2-yl)ethanol Using High-Performance Liquid Chromatography: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The successful separation of enantiomers is a critical step in the development of chiral drug candidates, as individual enantiomers of a racemic mixture can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of a proposed method for the chiral resolution of racemic 1-(3-Fluoropyridin-2-yl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The guide details the experimental protocol for enantioselective separation using High-Performance Liquid Chromatography (HPLC), presents the expected quantitative data, and outlines the overall workflow.
Introduction to Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1][2] For the resolution of enantiomers, specialized Chiral Stationary Phases (CSPs) are employed.[3][4] These CSPs create a chiral environment where the two enantiomers of a racemic compound form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, their separation.[3] The choice of the CSP and the mobile phase is crucial for achieving successful chiral resolution.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds.[3][5]
Proposed HPLC Method for Chiral Resolution
Based on the structural features of this compound, which contains a pyridine ring and a hydroxyl group, a normal-phase HPLC method using a polysaccharide-based chiral stationary phase is proposed. The following protocol provides a starting point for method development and optimization.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: A cellulose-based CSP, such as one with tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a suitable starting point due to its versatility.[4]
-
Column: Dimensions of 4.6 mm i.d. x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase chiral separations. A typical starting composition would be 90:10 (v/v) n-hexane:isopropanol. The ratio can be adjusted to optimize resolution and retention times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Expected Quantitative Data
The following table summarizes the anticipated results for the chiral separation of this compound based on the proposed method. These values are illustrative and may vary depending on the specific column and experimental conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | 8.5 min | 10.2 min |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Selectivity Factor (α) | \multicolumn{2}{ | c |
| Tailing Factor (T) | 1.1 | 1.1 |
Definitions:
-
Retention Time (t_R): The time taken for each enantiomer to elute from the column.
-
Resolution (R_s): A measure of the degree of separation between the two enantiomer peaks. A value greater than 1.5 indicates baseline separation.
-
Selectivity Factor (α): The ratio of the retention factors of the two enantiomers, indicating the separation power of the column for that specific pair.
-
Tailing Factor (T): A measure of peak asymmetry. A value of 1 indicates a perfectly symmetrical peak.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the chiral resolution of racemic this compound.
Caption: Experimental workflow for HPLC-based chiral resolution.
Caption: Logical relationship of components in chiral separation.
Conclusion
This technical guide outlines a robust starting method for the chiral resolution of racemic this compound using HPLC with a polysaccharide-based chiral stationary phase. The provided experimental protocol, expected quantitative data, and workflow diagrams serve as a valuable resource for researchers and scientists in the pharmaceutical industry. Method optimization, including screening different chiral stationary phases and mobile phase compositions, may be necessary to achieve the desired level of separation for specific applications.
References
An In-depth Technical Guide to the Lipase-Catalyzed Kinetic Resolution of 1-(3-Fluoropyridin-2-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the principles, experimental protocols, and expected outcomes for the lipase-catalyzed kinetic resolution of racemic 1-(3-Fluoropyridin-2-yl)ethanol. This process is a crucial step in the synthesis of enantiomerically pure forms of this compound, which are valuable chiral building blocks in the pharmaceutical industry.
Introduction to Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. The technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In lipase-catalyzed kinetic resolution, an enzyme selectively acylates one enantiomer of a racemic alcohol at a much higher rate than the other.[1][2] This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated.
The key advantages of using lipases as biocatalysts include:
-
High Enantioselectivity: Many lipases, particularly Candida antarctica lipase B (CALB), exhibit high enantioselectivity (E > 100) for a wide range of secondary alcohols.[3]
-
Mild Reaction Conditions: Enzymatic resolutions are typically conducted under mild temperature and pH conditions, which helps to prevent the degradation of sensitive substrates and products.[1]
-
Environmental Sustainability: Lipases are biodegradable and can often be used in greener solvent systems, aligning with the principles of green chemistry.[1]
A notable limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[2] However, dynamic kinetic resolution (DKR) can be employed to overcome this limitation by incorporating a racemization catalyst for the slower-reacting enantiomer, potentially achieving a theoretical yield of 100%.[4][5][6]
Proposed Reaction Pathway
The kinetic resolution of racemic this compound is typically achieved through enantioselective acylation using a lipase. The enzyme preferentially catalyzes the transfer of an acyl group from an acyl donor to one of the alcohol's enantiomers. For instance, the (R)-enantiomer might be acylated to form the corresponding (R)-ester, leaving the (S)-alcohol unreacted.
Data Presentation: Screening of Lipases and Reaction Conditions
The selection of the appropriate lipase and the optimization of reaction conditions are critical for achieving high enantioselectivity and conversion. The following table summarizes hypothetical yet realistic data from a screening experiment for the kinetic resolution of this compound. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a primary candidate due to its broad substrate scope and high enantioselectivity.[3][7]
| Entry | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%)¹ | ee_s (%)² | ee_p (%)³ | E-value⁴ |
| 1 | Novozym 435 (CALB) | Vinyl Acetate | MTBE | 30 | 6 | 48 | >99 | 96 | >200 |
| 2 | Novozym 435 (CALB) | Isopropenyl Acetate | Toluene | 30 | 8 | 50 | 98 | 98 | 196 |
| 3 | Novozym 435 (CALB) | Vinyl Butyrate | Hexane | 40 | 4 | 45 | 95 | 86 | 85 |
| 4 | Lipase PS (from Pseudomonas cepacia) | Vinyl Acetate | MTBE | 30 | 12 | 42 | 88 | 61 | 20 |
| 5 | CALA (C. antarctica lipase A) | Vinyl Acetate | MTBE | 30 | 24 | 35 | 65 | 44 | 6 |
¹ Conversion (c): Calculated as c = ee_s / (ee_s + ee_p).[8] ² Enantiomeric excess of substrate (ee_s): Refers to the unreacted alcohol. ³ Enantiomeric excess of product (ee_p): Refers to the formed ester. ⁴ Enantioselectivity (E): Calculated using the formula: E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)] or a similar established equation.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments in the lipase-catalyzed kinetic resolution of this compound.
This small-scale procedure is designed to efficiently screen various lipases and conditions.
-
Preparation: To a 4 mL glass vial equipped with a magnetic stir bar, add racemic this compound (e.g., 20 mg, 1 equivalent).
-
Solvent Addition: Add 2 mL of an anhydrous organic solvent (e.g., MTBE, hexane, or toluene).
-
Enzyme Addition: Add the lipase (e.g., 10-20 mg of immobilized lipase like Novozym 435).[1]
-
Initiation: Add the acyl donor (e.g., vinyl acetate, 1.5-3 equivalents).[1]
-
Reaction: Seal the vial and stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Withdraw small aliquots (e.g., 10 µL) at set time intervals (e.g., 2, 4, 6, 24 hours). Quench the reaction in the aliquot by filtering out the enzyme through a small plug of silica gel and diluting with a suitable solvent (e.g., isopropanol).
-
Analysis: Analyze the samples by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and the enantiomeric excess of both the remaining alcohol (substrate) and the formed ester (product).
This protocol is for resolving a larger quantity of the racemic alcohol based on the optimized conditions from the screening.
-
Setup: To a round-bottom flask, add racemic this compound (e.g., 1.0 g, 1 equivalent) and the chosen anhydrous solvent (to achieve a concentration of 0.1-0.5 M).[1]
-
Enzyme: Add the optimal immobilized lipase (e.g., Novozym 435, 10-20% by weight of the substrate).[1]
-
Reaction Initiation: Begin stirring and bring the mixture to the optimal temperature. Add the acyl donor (typically 1.5 equivalents for ~50% conversion).[1]
-
Monitoring: Monitor the reaction's progress by taking and analyzing small samples via chiral HPLC or GC until the conversion is close to 50%.
-
Workup: Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed with fresh solvent, dried, and reused.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the enantioenriched alcohol and ester can be separated by silica gel column chromatography to yield the two enantiomerically enriched compounds.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the underlying catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Kinetic resolution of sec-alcohols catalysed by Candida antarctica lipase B displaying Pichia pastoris whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorinated Pyridines in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. When incorporated into the versatile pyridine scaffold, a common motif in numerous pharmaceuticals, the benefits of fluorination are often amplified. This technical guide provides an in-depth exploration of the application of fluorinated pyridines in drug discovery, highlighting key examples of FDA-approved drugs, their mechanisms of action, and the experimental methodologies underpinning their development.
The Physicochemical Impact of Fluorination on Pyridine-Containing Drugs
The substitution of hydrogen with fluorine on a pyridine ring can profoundly alter a molecule's properties in several ways that are advantageous for drug development:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often at positions that would otherwise be susceptible to oxidation. This can lead to a longer drug half-life and improved bioavailability.[1][2][3]
-
Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[1][4] This property is particularly crucial for drugs targeting the central nervous system.
-
Modulation of pKa: As a highly electronegative atom, fluorine can lower the pKa of nearby basic nitrogen atoms in the pyridine ring. This alteration in basicity can significantly impact a drug's solubility, absorption, and interaction with its biological target.[1][5]
-
Improved Binding Affinity: Fluorine atoms can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within the binding pocket of a target protein, leading to enhanced potency and selectivity.[1][3]
Case Studies: FDA-Approved Drugs Featuring Fluorinated Pyridines
The successful application of fluorinated pyridines in drug design is evidenced by a growing number of FDA-approved therapeutics across various disease areas. The following sections detail the pharmacology and underlying science of five prominent examples.
Vorapaxar: A PAR-1 Antagonist for Cardiovascular Protection
Vorapaxar is a first-in-class, orally active antagonist of the protease-activated receptor-1 (PAR-1), approved for the reduction of thrombotic cardiovascular events.[6] The fluorinated pyridine moiety in Vorapaxar is crucial for its potent and selective inhibition of PAR-1.
Signaling Pathway:
Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminus of PAR-1, exposing a new N-terminal "tethered ligand" that binds to the receptor and initiates downstream signaling through G-proteins, leading to platelet aggregation. Vorapaxar competitively inhibits the binding of the tethered ligand to PAR-1, thereby blocking platelet activation.
Caption: Vorapaxar inhibits thrombin-induced platelet aggregation.
Quantitative Data:
| Compound | Target | Assay | IC50 / Ki |
| Vorapaxar | PAR-1 | Thrombin-induced platelet aggregation | IC50 = 47 nM[7][8][9][10] |
| Vorapaxar | PAR-1 | TRAP-induced platelet aggregation | IC50 = 25 nM[7][8][9][10] |
| Vorapaxar | PAR-1 | Radioligand Binding | Ki = 8.1 nM[7][8][9] |
Vericiguat: A Soluble Guanylate Cyclase Stimulator for Heart Failure
Vericiguat is an oral soluble guanylate cyclase (sGC) stimulator used to treat chronic heart failure.[1] Its fluorinated pyrazolopyridine core is a key structural feature.
Signaling Pathway:
Nitric oxide (NO) binds to sGC, stimulating the production of cyclic guanosine monophosphate (cGMP), which in turn leads to vasodilation and has anti-proliferative and anti-inflammatory effects. In heart failure, NO bioavailability is reduced. Vericiguat directly stimulates sGC and sensitizes it to endogenous NO, thereby increasing cGMP levels.
Caption: Vericiguat stimulates sGC to promote vasodilation.
Quantitative Data:
| Compound | Target | Assay | EC50 |
| Vericiguat | sGC | cGMP production in vitro | ~100-200 nM |
Note: Specific EC50 values for Vericiguat's direct sGC stimulation can vary depending on the assay conditions and the presence of NO.
Alpelisib: A PI3Kα Inhibitor for Breast Cancer
Alpelisib is an orally bioavailable inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), used in the treatment of certain types of breast cancer with PIK3CA mutations.[11][12][13] The trifluoromethylpyridine moiety contributes to its potency and selectivity.
Signaling Pathway:
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, mutations in the PIK3CA gene lead to the constitutive activation of PI3Kα. Alpelisib selectively inhibits PI3Kα, thereby blocking downstream signaling and inhibiting tumor growth.
Caption: Alpelisib inhibits the PI3K/Akt/mTOR signaling pathway.
Quantitative Data:
| Compound | Target | Assay | IC50 |
| Alpelisib | PI3Kα | Cell-free assay | 5 nM[3][4][12][14] |
| Alpelisib | PI3Kβ | Cell-free assay | 1200 nM[4][12] |
| Alpelisib | PI3Kγ | Cell-free assay | 250 nM[4][12] |
| Alpelisib | PI3Kδ | Cell-free assay | 290 nM[4][12] |
Lemborexant: A Dual Orexin Receptor Antagonist for Insomnia
Lemborexant is a dual orexin receptor antagonist approved for the treatment of insomnia. The presence of two fluorine atoms in its structure, one on a pyridine ring and another on a phenyl ring, is critical for its high binding affinity and pharmacological profile.
Signaling Pathway:
The orexin neuropeptide system plays a key role in promoting wakefulness. Orexin-A and Orexin-B, produced by neurons in the hypothalamus, bind to orexin 1 (OX1R) and orexin 2 (OX2R) receptors in various brain regions to maintain arousal. Lemborexant competitively antagonizes both OX1R and OX2R, thereby suppressing the wake-promoting signals and facilitating sleep.
Caption: Lemborexant antagonizes orexin receptors to promote sleep.
Quantitative Data:
| Compound | Target | Assay | Ki |
| Lemborexant | OX1R | Radioligand Binding | 6.1 nM |
| Lemborexant | OX2R | Radioligand Binding | 2.6 nM |
Note: Ki values for Lemborexant can vary slightly depending on the specific radioligand and assay conditions used.
Doravirine: A Non-Nucleoside Reverse Transcriptase Inhibitor for HIV-1
Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection. Its trifluoromethyl-pyridone core structure is key to its potent antiviral activity and favorable resistance profile.
Mechanism of Action:
HIV-1 reverse transcriptase is a viral enzyme essential for converting the viral RNA genome into DNA, a critical step in the viral replication cycle. Doravirine is a non-competitive inhibitor that binds to an allosteric pocket on the reverse transcriptase enzyme. This binding induces a conformational change that disrupts the enzyme's catalytic activity, thereby preventing viral replication.
Caption: Doravirine inhibits HIV-1 reverse transcriptase.
Quantitative Data:
| Compound | Target | Assay | IC50 |
| Doravirine | Wild-type HIV-1 Reverse Transcriptase | Biochemical | 12 nM[5] |
| Doravirine | K103N Mutant HIV-1 Reverse Transcriptase | Biochemical | 9.7 nM[5] |
| Doravirine | Y181C Mutant HIV-1 Reverse Transcriptase | Biochemical | 9.7 nM[5] |
| Doravirine | Wild-type HIV-1 in 100% human serum | Cell-based | 12 nM |
| Doravirine | K103N Mutant HIV-1 in 100% human serum | Cell-based | 21 nM |
| Doravirine | Y181C Mutant HIV-1 in 100% human serum | Cell-based | 31 nM |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of fluorinated pyridine drug candidates. Below are representative methodologies for key experiments cited in the development of such compounds.
Synthesis of Fluorinated Pyridines
General Procedure for Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 3-Fluoropyridine Derivatives:
This method is suitable for the synthesis of compounds like methyl 3-fluoropyridine-4-carboxylate.
-
To a solution of the corresponding nitro- or chloro-pyridine precursor (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO, DMF), add an excess of a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF) (3-5 eq).
-
The reaction mixture is heated to an elevated temperature (typically 100-150 °C) and stirred for several hours to overnight.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired fluorinated pyridine.
General Procedure for the Synthesis of Doravirine (Illustrative Key Step):
The synthesis of Doravirine involves the coupling of a functionalized pyridone with a triazolinone side chain.
-
To a solution of the pyridone intermediate in a suitable solvent such as N,N-dimethylformamide (DMF), is added a base, for example, potassium carbonate.
-
The chloro-triazolinone side chain precursor is then added to the reaction mixture.
-
The reaction is stirred at an elevated temperature until the starting materials are consumed, as monitored by HPLC.
-
Upon completion, the reaction is cooled, and the product is isolated by crystallization or chromatographic purification.
Biological Assays
PI3K Enzyme Inhibition Assay (for Alpelisib):
This assay determines the in vitro potency of a compound against PI3K isoforms.
-
Recombinant human PI3K isoforms (α, β, γ, δ) are used.
-
The assay is typically performed in a 96- or 384-well plate format.
-
The compound of interest is serially diluted and pre-incubated with the PI3K enzyme in an assay buffer containing ATP and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2).
-
The kinase reaction is initiated and allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the amount of the product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified. This is often done using a competitive immunoassay (e.g., HTRF, AlphaLISA) where a labeled PIP3 analog competes with the enzyme-generated PIP3 for binding to a specific antibody.
-
The signal is read on a plate reader, and the IC50 value is calculated by fitting the data to a dose-response curve.
Orexin Receptor Binding Assay (for Lemborexant):
This assay measures the affinity of a compound for the orexin receptors.
-
Cell membranes are prepared from cell lines (e.g., CHO, HEK293) stably expressing either the human OX1R or OX2R.
-
The assay is performed in a 96-well plate.
-
A fixed concentration of a radiolabeled orexin receptor antagonist (e.g., [³H]-suvorexant) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
Conclusion
The incorporation of fluorine into the pyridine ring represents a powerful and versatile strategy in modern drug discovery. The unique properties imparted by fluorine can lead to significant improvements in a drug candidate's metabolic stability, lipophilicity, target affinity, and overall pharmacokinetic profile. The successful clinical development and approval of drugs such as Vorapaxar, Vericiguat, Alpelisib, Lemborexant, and Doravirine underscore the profound impact of this approach across a wide range of therapeutic areas. As synthetic methodologies for the precise introduction of fluorine continue to advance, the application of fluorinated pyridines in the design of novel and more effective therapeutics is poised to expand even further. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the strategic advantages of fluorinated pyridines in their own discovery programs.
References
- 1. Synthesis of Vericiguat_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]
- 6. Vorapaxar: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly efficient synthesis of HIV NNRTI doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of potent PAR-1 antagonists based on vorapaxar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WO2021119223A1 - Solid state form of lemborexant - Google Patents [patents.google.com]
A Technical Guide to Metal-Catalyzed Cross-Coupling Reactions of 1-(3-Fluoropyridin-2-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of metal-catalyzed cross-coupling reactions involving derivatives of 1-(3-Fluoropyridin-2-yl)ethanol, a key structural motif in medicinal chemistry. The strategic introduction of various functionalities to the fluoropyridine core through robust and versatile cross-coupling methodologies is a critical step in the synthesis of numerous pharmaceutical candidates. This document provides a comprehensive overview of relevant Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling strategies, complete with detailed experimental protocols and quantitative data to facilitate their application in a research and development setting.
Introduction to Cross-Coupling with 2-Substituted 3-Fluoropyridines
The 3-fluoropyridine scaffold is a privileged structural element in modern drug discovery, with the fluorine atom often imparting desirable pharmacokinetic and metabolic properties.[1][2] The development of efficient methods for the functionalization of this core is therefore of significant interest. Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a modular and efficient approach to a wide array of derivatives.[3] However, the presence of the nitrogen atom in the pyridine ring can present challenges, such as catalyst inhibition, which necessitates the careful selection of ligands and reaction conditions.[4]
This guide focuses on the cross-coupling reactions of derivatives of this compound, a versatile building block that has been utilized in the synthesis of potent kinase inhibitors and other therapeutic agents.[5][6]
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[3][7] In the context of synthesizing complex pharmaceutical intermediates, this reaction has been employed to introduce aryl and heteroaryl moieties at the 6-position of the 3-fluoropyridine ring.
Experimental Protocol: Suzuki-Miyaura Coupling of a 6-Bromo-3-fluoropyridine Derivative
The following protocol is adapted from the synthesis of a key intermediate for the Aurora kinase inhibitor GSK1070916, as detailed in patent WO 2010031968 A1. The reaction involves the coupling of a protected 1-(6-bromo-3-fluoropyridin-2-yl)ethanol derivative with a pyrazole boronic ester.
Reaction Scheme:
Detailed Methodology:
A mixture of the protected 1-(6-bromo-3-fluoropyridin-2-yl)ethanol (1.0 equivalent), the pyrazole boronic ester (1.2 equivalents), palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents) in a suitable solvent system (e.g., a mixture of dioxane and water) is prepared in a reaction vessel. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. The reaction progress is monitored by a suitable analytical technique such as LC-MS or TLC. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired coupled product.
Quantitative Data for Suzuki-Miyaura Coupling
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Protected 1-(6-bromo-3-fluoropyridin-2-yl)ethanol | 1-(tert-butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 | WO 2010031968 A1 |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast number of pharmaceuticals.[1][3][8] This methodology can be applied to introduce a variety of nitrogen-containing functional groups onto the fluoropyridine core.
Generalized Experimental Workflow for Buchwald-Hartwig Amination
The following diagram illustrates a typical workflow for the Buchwald-Hartwig amination of a halo-substituted 3-fluoropyridine derivative.
A typical experimental workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of a 6-Chloro-3-fluoropyridine Derivative
This protocol describes a general procedure for the amination of a 6-chloro-3-fluoropyridine derivative, which can be adapted for substrates like a protected 1-(6-chloro-3-fluoropyridin-2-yl)ethanol.
Reaction Scheme:
Detailed Methodology:
In a glovebox, a reaction vessel is charged with the protected 1-(6-chloro-3-fluoropyridin-2-yl)ethanol (1.0 equivalent), the desired amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equivalents). A dry, degassed solvent such as toluene or dioxane is added. The vessel is sealed and heated to a temperature between 80 and 120 °C until the starting material is consumed, as monitored by LC-MS or TLC. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford the desired aminated product.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[9][10][11] This reaction can be used to install alkynyl moieties onto the 3-fluoropyridine ring, which can serve as versatile handles for further synthetic transformations.
Catalytic Cycle of the Sonogashira Coupling
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper.
The catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling of a 6-Bromo-3-fluoropyridine Derivative
The following is a representative protocol for the Sonogashira coupling of a 6-bromo-3-fluoropyridine derivative, which could be applied to a protected 1-(6-bromo-3-fluoropyridin-2-yl)ethanol. This protocol is based on procedures for similar substrates.[11][12]
Reaction Scheme:
Detailed Methodology:
To a solution of the protected 1-(6-bromo-3-fluoropyridin-2-yl)ethanol (1.0 equivalent) and a terminal alkyne (1.2 equivalents) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) are added. The reaction mixture is degassed and stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) under an inert atmosphere. The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to give the desired alkynylated pyridine.
Conclusion
Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 3-fluoropyridine core, enabling the synthesis of a diverse range of complex molecules with potential therapeutic applications. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile methods for the formation of C-C and C-N bonds. The successful application of these methodologies to derivatives of this compound, as demonstrated in the synthesis of pharmaceutical compounds like GSK1070916, highlights the importance of these transformations in modern drug discovery. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel fluoropyridine-containing molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 5. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2001012189A1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. chemscene.com [chemscene.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
An In-Depth Technical Guide to Troubleshooting and Optimization of CRISPR-Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CRISPR-Cas9 system has become an indispensable tool in genetic engineering, offering unprecedented precision for targeted genome modification. However, achieving high efficiency and specificity can be challenging. Common hurdles include low editing efficiency, off-target mutations, and difficulties in delivering CRISPR components. This guide provides a comprehensive overview of advanced troubleshooting and optimization strategies for CRISPR-Cas9 experiments. It includes detailed experimental protocols, quantitative data for comparing different methodologies, and visual representations of key pathways and workflows to empower researchers in drug development and life sciences to overcome common obstacles and enhance the precision of their gene-editing outcomes.
Introduction to CRISPR-Cas9 Gene Editing
The CRISPR-Cas9 system, derived from a bacterial adaptive immune system, utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus.[1] The gRNA's 20-nucleotide spacer sequence is complementary to the target DNA, and upon binding, the Cas9 protein induces a double-strand break (DSB).[1] The cell's natural DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR), then resolve this break.[2][3] NHEJ is an error-prone process that often results in small insertions or deletions (indels), leading to gene knockouts.[4] In contrast, HDR can be exploited to introduce precise genetic modifications by providing a donor DNA template.[3][5]
Common Challenges and Troubleshooting
Achieving successful CRISPR-Cas9 gene editing requires careful optimization to overcome common challenges such as low editing efficiency and off-target effects. A systematic approach to troubleshooting is essential for improving experimental outcomes.[6][7]
Table 1: Troubleshooting Guide for Common CRISPR-Cas9 Issues
| Problem | Potential Cause | Recommended Solution |
| Low/No Editing Efficiency | Suboptimal sgRNA Design: Poorly designed sgRNA can lead to inefficient binding to the target DNA, reducing cleavage by Cas9.[7][8][9] | - Use validated gRNA design tools that predict on-target efficiency. - Test 2-3 different gRNAs for the target gene.[7] - Ensure the target sequence is adjacent to a compatible Protospacer Adjacent Motif (PAM).[10] |
| Inefficient Delivery: The method used to deliver CRISPR components into the target cells may not be optimal.[7][9] | - Optimize the delivery protocol (e.g., titrate reagents, adjust electroporation parameters).[7] - Consider switching to a different delivery method (e.g., from plasmid to RNP). - Use a positive control (e.g., a validated gRNA) to confirm delivery efficiency.[6] | |
| Low Cas9 Activity: The Cas9 enzyme may have low activity or be delivered at a suboptimal concentration.[7] | - Use a high-quality, purified Cas9 protein. - If delivering as a ribonucleoprotein (RNP), optimize the molar ratio of Cas9 protein to gRNA.[7] | |
| Cell Health and Type: Editing efficiency can be cell-type dependent, and poor cell health can negatively impact results.[7][9] | - Ensure cells are healthy and actively dividing during transfection. - Optimize protocols specifically for the cell line being used. | |
| High Off-Target Effects | sgRNA Specificity: The sgRNA may have significant homology to other genomic sites. | - Use sgRNA design tools that predict and score potential off-target sites.[6] - Perform a BLAST search to check for potential off-target sequences. |
| High Concentration/Prolonged Expression of Cas9: Continuous expression of Cas9 increases the chances of off-target cleavage.[11] | - Titrate the amount of Cas9 and sgRNA to the lowest effective dose. - Use the RNP format for transient expression, as it is rapidly cleared from the cell.[11] | |
| Standard Cas9 Nuclease: Wild-type SpCas9 can tolerate some mismatches, leading to off-target activity. | - Utilize high-fidelity Cas9 variants (e.g., eSpCas9, SpCas9-HF1) that have been engineered for increased specificity.[12][13] - Consider using Cas9 nickases with a pair of sgRNAs to create a DSB, which increases specificity.[12] | |
| Cell Toxicity | High Concentration of CRISPR Components: Excessive amounts of plasmid DNA, RNA, or RNP can be toxic to cells.[6] | - Optimize the concentration of all delivered components by performing a dose-response experiment.[6] |
| Delivery Method: Some delivery methods, like electroporation, can be harsh on cells. | - Optimize electroporation parameters (voltage, pulse duration) for your specific cell type. - Ensure cells are healthy prior to transfection. |
Optimization Strategies
Guide RNA Design and Selection
The design of the sgRNA is a critical determinant of experimental success.[8] Several online tools are available to facilitate the design of highly specific and efficient sgRNAs. It is recommended to test multiple sgRNAs for each target gene to identify the most effective one.[7][14]
Choice of Cas9 Variant and Delivery Format
The choice of Cas9 variant and the format in which it is delivered can significantly impact both on-target efficiency and off-target effects. High-fidelity Cas9 variants have been engineered to reduce off-target cleavage.[12] The delivery of Cas9 and sgRNA as a pre-complexed ribonucleoprotein (RNP) is often preferred over plasmid-based delivery due to its transient nature, which minimizes off-target effects.[11]
Table 2: Comparison of Cas9 Delivery Formats
| Delivery Format | Advantages | Disadvantages | On-Target Efficiency | Off-Target Effects |
| Plasmid DNA | - Cost-effective - Easy to produce and scale up | - Prolonged expression can increase off-target effects[11] - Lower efficiency in some cell types | Moderate | Higher |
| mRNA | - Transient expression reduces off-target effects[11] - No risk of genomic integration | - More expensive than plasmids - RNA can be unstable | High | Lower |
| Ribonucleoprotein (RNP) | - Rapidly cleared, minimizing off-target effects[11] - Ready-to-use complex - High editing efficiency | - Higher cost - Requires purified protein and synthetic RNA | Highest | Lowest |
Table 3: Performance of High-Fidelity Cas9 Variants
| Cas9 Variant | Relative On-Target Activity (vs. Wild-Type SpCas9) | Reduction in Off-Target Sites (GUIDE-seq) |
| Wild-Type SpCas9 | 100% | 0% |
| eSpCas9 | Comparable | 94.1%[15] |
| SpCas9-HF1 | >85% of sgRNAs show comparable activity[13] | 95.4%[15] |
| evoCas9 | Comparable | 98.7%[15] |
Key Experimental Protocols
Protocol: sgRNA Design
-
Define Target: Identify the gene and the specific region to be targeted. For gene knockout, target an early exon.
-
Use Design Tools: Input the target sequence into a validated sgRNA design tool (e.g., Synthego Design Tool, CRISPOR).[16] These tools will identify potential sgRNA sequences adjacent to a PAM motif (NGG for S. pyogenes Cas9).[14]
-
Evaluate Scores: The tool will provide on-target and off-target scores for each suggested sgRNA.[14] Prioritize sgRNAs with high on-target and low off-target scores.
-
BLAST Analysis: Perform a BLAST search of the chosen sgRNA sequences against the target genome to manually check for potential off-target sites.
-
Select Candidates: Choose the top 2-3 sgRNA candidates for experimental validation.[14]
Protocol: Cas9 RNP Delivery by Electroporation
This protocol is a general guideline and should be optimized for your specific cell type and electroporation system.[17][18]
-
Prepare RNP Complex:
-
In a sterile tube, combine synthetic sgRNA and purified Cas9-NLS protein at a 1.2:1 to 1.5:1 molar ratio (sgRNA:Cas9).[19] A typical starting point is 120-150 pmol of sgRNA and 100 pmol of Cas9.[19]
-
Gently mix and incubate at room temperature for 10-20 minutes to allow the RNP complex to form.[17][20]
-
-
Cell Preparation:
-
Harvest cells and count them. A typical density for electroporation is 1 x 10^6 cells per reaction.[20]
-
Wash the cells with PBS and resuspend the cell pellet in the appropriate electroporation buffer.
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension and gently mix.
-
Transfer the mixture to an electroporation cuvette.
-
Electroporate the cells using a pre-optimized program for your cell line.
-
-
Post-Electroporation Care:
-
Immediately after electroporation, add pre-warmed culture medium to the cuvette and gently transfer the cells to a culture plate.
-
Incubate the cells for 48-72 hours before analysis.[20]
-
Protocol: T7 Endonuclease I (T7E1) Assay for Mutation Detection
The T7E1 assay is a cost-effective method to detect indels and estimate editing efficiency.[4][21][22]
-
Genomic DNA Extraction: Extract genomic DNA from the edited and control cell populations.
-
PCR Amplification:
-
Heteroduplex Formation:
-
In a PCR tube, denature the PCR product at 95°C for 5 minutes.
-
Re-anneal by slowly cooling the sample to room temperature. This allows for the formation of heteroduplexes between wild-type and indel-containing strands.[22]
-
-
T7E1 Digestion:
-
Incubate the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-20 minutes.[22]
-
-
Gel Electrophoresis:
-
Analyze the digestion products on a 2% agarose gel.[22] The presence of cleaved fragments indicates successful editing.
-
Quantify the intensity of the cleaved and uncleaved bands to estimate the percentage of indels.
-
Visualizing Key Processes
CRISPR-Cas9 Experimental Workflow
The following diagram outlines the typical workflow for a CRISPR-Cas9 gene-editing experiment.
DNA Double-Strand Break Repair Pathways
Upon DSB induction by Cas9, the cell primarily utilizes two repair pathways: NHEJ and HDR.
Troubleshooting Decision Tree
This logical diagram provides a step-by-step guide for troubleshooting low editing efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. criver.com [criver.com]
- 3. A Consensus Model of Homology-Directed Repair Initiated by CRISPR/Cas Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Non-viral delivery of the CRISPR/Cas system: DNA versus RNA versus RNP - Biomaterials Science (RSC Publishing) DOI:10.1039/D1BM01658J [pubs.rsc.org]
- 12. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 13. dovepress.com [dovepress.com]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synthego.com [synthego.com]
- 17. Cas9 RNP electroporation (suspension and adherent cells) [protocols.io]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. Genome editing via delivery of Cas9 ribonucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. horizondiscovery.com [horizondiscovery.com]
- 21. diagenode.com [diagenode.com]
- 22. pnabio.com [pnabio.com]
- 23. Considerations for T7 Endonuclease I T7EI mismatch assays [horizondiscovery.com]
Navigating the Complexities of Grignard Synthesis: A Technical Guide to Side Reactions in the Formation of Fluoropyridinyl Ethanols
For Immediate Release
In the landscape of pharmaceutical and drug development, the synthesis of fluoropyridinyl ethanols is a critical step in the creation of numerous active pharmaceutical ingredients. The Grignard reaction, a cornerstone of carbon-carbon bond formation, is frequently employed for this purpose. However, the synthesis is not without its challenges, as a variety of side reactions can occur, leading to reduced yields of the desired product and complex purification processes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the common side reactions encountered during the Grignard synthesis of fluoropyridinyl ethanols, complete with experimental protocols and quantitative data to aid in mitigating these undesirable pathways.
Introduction to Grignard Synthesis of Fluoropyridinyl Ethanols
The primary reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to a fluoropyridinyl ketone or aldehyde. For instance, the reaction of an ethyl Grignard reagent with a fluoropyridinyl ketone would be expected to yield a tertiary fluoropyridinyl ethanol. While this reaction is robust, the presence of the fluorine atom and the nitrogen atom in the pyridine ring introduces unique electronic properties that can lead to several competing reaction pathways.
Common Side Reactions and Their Mechanisms
The synthesis of fluoropyridinyl ethanols via the Grignard reaction is often plagued by a series of side reactions that can significantly impact the efficiency and outcome of the synthesis. Understanding the mechanisms of these side reactions is paramount for developing strategies to minimize their occurrence.
Nucleophilic Aromatic Substitution (SNAr)
One of the most significant side reactions is the Nucleophilic Aromatic Substitution (SNAr), where the Grignard reagent acts as a nucleophile and displaces the fluorine atom on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen.[1][2] Fluorine, despite being a highly electronegative atom, is an excellent leaving group in this context.[2]
The mechanism proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
Reaction Pathway: Main Reaction vs. SNAr Side Reaction
References
Optimizing Temperature for the Synthesis of 1-(3-Fluoropyridin-2-yl)ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthetic routes for 1-(3-fluoropyridin-2-yl)ethanol, with a core focus on the critical role of temperature in optimizing the reaction conditions. Due to the limited availability of direct, published optimization studies for this specific molecule, this document outlines two primary, chemically sound synthetic pathways. The experimental protocols and temperature recommendations are derived from established methodologies for analogous chemical transformations, providing a robust framework for laboratory-scale synthesis.
Introduction
This compound is a valuable fluorinated pyridine building block in medicinal chemistry, sought after for its potential applications in the synthesis of novel pharmaceutical compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and bioavailability. The precise control of reaction parameters, particularly temperature, is paramount in the synthesis of such fluorinated heterocycles to ensure optimal yield, purity, and regioselectivity. This guide explores two logical synthetic strategies: the Grignard addition to 3-fluoropyridine-2-carbaldehyde and the reduction of 2-acetyl-3-fluoropyridine.
Synthetic Pathways and the Critical Role of Temperature
Two principal synthetic routes are proposed for the synthesis of this compound. The selection of the optimal route may depend on the availability of starting materials and the desired scale of the synthesis.
Route A: Grignard Addition to 3-Fluoropyridine-2-carbaldehyde
This route involves the nucleophilic addition of a methyl group to the carbonyl carbon of 3-fluoropyridine-2-carbaldehyde using a Grignard reagent, typically methylmagnesium bromide.
Logical Workflow for Route A
Caption: Synthetic workflow for Route A.
The critical step in this pathway is the Grignard reaction. The temperature must be carefully controlled for several reasons:
-
Reactivity of the Grignard Reagent: Grignard reagents are highly reactive and can participate in side reactions at elevated temperatures, such as Wurtz coupling. Maintaining a low temperature, typically around 0 °C, ensures the desired nucleophilic addition to the carbonyl group is the predominant reaction.
-
Stability of the Aldehyde: The fluorinated pyridine aldehyde may be prone to decomposition or side reactions at higher temperatures in the presence of a strong nucleophile and base like a Grignard reagent.
-
Regioselectivity: In some pyridine systems, there is a possibility of nucleophilic addition to the pyridine ring itself. Low temperatures generally favor the kinetic product, which in this case is the desired 1,2-addition to the carbonyl group.
Route B: Reduction of 2-Acetyl-3-fluoropyridine
This pathway involves the synthesis of the precursor ketone, 2-acetyl-3-fluoropyridine, followed by its reduction to the target secondary alcohol.
Logical Workflow for Route B
Caption: Synthetic workflow for Route B.
Temperature control during the reduction of the ketone is crucial for the following reasons:
-
Selectivity of the Reducing Agent: While common reducing agents like sodium borohydride (NaBH₄) are relatively selective for ketones over other functional groups, temperature can influence this selectivity. For more complex molecules, lower temperatures can prevent the undesired reduction of other functional groups.
-
Reaction Rate: The rate of reduction is temperature-dependent. The reaction is typically started at a low temperature (e.g., 0 °C) to ensure a controlled reaction, and then allowed to warm to room temperature to ensure completion.
-
Stability of the Product: The resulting alcohol is generally stable, but maintaining a controlled temperature throughout the reaction and workup is good practice to minimize the formation of byproducts.
Experimental Protocols (Based on Analogous Reactions)
The following protocols are representative and may require optimization for the specific synthesis of this compound.
Route A: Grignard Addition Protocol
Step 1: Synthesis of 3-Fluoropyridine-2-carbaldehyde (Illustrative)
The synthesis of this precursor is expected to involve low-temperature lithiation followed by formylation. Based on similar procedures, the following conditions are recommended:
| Parameter | Value/Condition |
| Starting Material | 3-Fluoropyridine |
| Reagents | Lithium diisopropylamide (LDA), N,N-Dimethylformamide (DMF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to -70 °C for lithiation and formylation |
| Quenching | Saturated aqueous ammonium chloride solution |
Protocol:
-
A solution of 3-fluoropyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of LDA in a suitable solvent is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for a specified period to ensure complete lithiation.
-
Anhydrous DMF is then added slowly to the reaction mixture, again maintaining the low temperature.
-
After the addition is complete, the reaction is allowed to stir at -78 °C for a further period before being quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is then extracted with a suitable organic solvent, and the organic layers are combined, dried, and concentrated. Purification is typically achieved by column chromatography.
Step 2: Synthesis of this compound
| Parameter | Value/Condition |
| Starting Material | 3-Fluoropyridine-2-carbaldehyde |
| Reagents | Methylmagnesium bromide (CH₃MgBr) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Temperature | 0 °C for the addition, then warm to room temperature |
| Quenching | Saturated aqueous ammonium chloride solution |
Protocol:
-
A solution of 3-fluoropyridine-2-carbaldehyde in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere.
-
A solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Route B: Ketone Reduction Protocol
Step 1: Synthesis of 2-Acetyl-3-fluoropyridine (Illustrative)
Based on the synthesis of the analogous 3-acetyl-2-chloropyridine, the following conditions are suggested:
| Parameter | Value/Condition |
| Starting Material | A suitable 3-fluoropyridine-2-carboxylic acid derivative (e.g., lithium salt) |
| Reagents | Methylmagnesium bromide (CH₃MgBr) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Addition below 0 °C, then warm to ~15 °C |
| Quenching | Aqueous acid (e.g., HCl) |
Protocol:
-
The 3-fluoropyridine-2-carboxylic acid derivative is suspended in anhydrous THF and cooled to below 0 °C under an inert atmosphere.
-
Methylmagnesium bromide solution is added dropwise, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to approximately 15 °C and stirred until the reaction is complete.
-
The reaction is quenched with a cooled aqueous acid solution.
-
The product is extracted, and the organic phase is washed, dried, and concentrated. Purification is performed by distillation or column chromatography.
Step 2: Synthesis of this compound
| Parameter | Value/Condition |
| Starting Material | 2-Acetyl-3-fluoropyridine |
| Reagents | Sodium borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C for the addition, then warm to room temperature |
| Quenching | Water or dilute acid |
Protocol:
-
2-Acetyl-3-fluoropyridine is dissolved in methanol and the solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature at or below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, or until completion as indicated by TLC.
-
The reaction is quenched by the slow addition of water or a dilute acid solution.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried, and concentrated to yield the crude product.
-
Purification is achieved by column chromatography on silica gel.
Data Summary and Temperature Recommendations
The following tables summarize the recommended temperature conditions for the key synthetic steps based on analogous and established chemical transformations.
Table 1: Temperature Conditions for Route A
| Reaction Step | Reagents | Solvent | Recommended Temperature | Rationale |
| Lithiation/Formylation | LDA, DMF | THF | -78 °C to -70 °C | To ensure regioselectivity and stability of the lithiated intermediate. |
| Grignard Addition | CH₃MgBr | THF/Ether | 0 °C, then warm to RT | To control the reactivity of the Grignard reagent and prevent side reactions. |
Table 2: Temperature Conditions for Route B
| Reaction Step | Reagents | Solvent | Recommended Temperature | Rationale |
| Ketone Synthesis | CH₃MgBr | THF | < 0 °C, then warm to 15 °C | To manage the exothermic reaction and ensure controlled addition. |
| Ketone Reduction | NaBH₄ | Methanol | 0 °C, then warm to RT | For controlled reduction and to prevent side reactions. |
Conclusion
The synthesis of this compound can be effectively approached through at least two viable synthetic routes. The optimization of temperature at each stage is a critical factor in achieving high yields and purity. For reactions involving organometallic intermediates, such as lithiation and Grignard additions, low temperatures (ranging from -78 °C to 0 °C) are essential to control reactivity, enhance stability, and ensure regioselectivity. For reduction reactions, a controlled temperature profile, typically starting at 0 °C and gradually warming to room temperature, allows for a safe and efficient conversion. The protocols and temperature guidelines presented in this document, derived from well-established chemical principles and analogous reactions, provide a solid foundation for the successful synthesis of this important fluorinated building block. Further empirical optimization of these parameters in the laboratory is recommended to achieve the best possible outcomes for specific experimental setups.
Preventing Decomposition of 1-(3-Fluoropyridin-2-yl)ethanol During Workup: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the potential decomposition pathways of 1-(3-Fluoropyridin-2-yl)ethanol during common synthetic workup procedures. It offers detailed experimental protocols and strategies to mitigate degradation, ensuring the isolation of a pure, stable product. The information presented is based on established chemical principles of pyridine and alcohol reactivity, tailored to the specific structural features of this valuable fluorinated building block.
Understanding the Stability of this compound
The stability of this compound is influenced by the electronic properties of the fluoropyridine ring and the reactivity of the secondary alcohol. The pyridine nitrogen can act as a base or a nucleophile, while the fluorine atom is an electron-withdrawing group that can affect the reactivity of the ring. The secondary alcohol is susceptible to oxidation and can be a poor leaving group unless activated.
Potential Decomposition Pathways
Several potential degradation pathways can occur during workup, particularly under acidic or basic conditions. These include:
-
Acid-Catalyzed Decomposition: Protonation of the pyridine nitrogen can activate the ring towards nucleophilic attack. More significantly, protonation of the hydroxyl group can convert it into a good leaving group (water), facilitating elimination to form a vinylpyridine or substitution with a counter-ion from the acid.
-
Base-Catalyzed Decomposition: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. While generally more stable, this can promote side reactions if electrophilic species are present. Pyridine itself is a mild base and is often used in reactions involving alcohols, suggesting the alcohol functional group is relatively stable in its presence.
-
Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, 2-acetyl-3-fluoropyridine. This can be initiated by residual oxidizing agents from a previous synthetic step or by exposure to air, especially under non-neutral pH or in the presence of metal catalysts.
A logical workflow for considering these decomposition pathways is presented below.
Enhancing Enantioselectivity in the Synthesis of 1-(3-Fluoropyridin-2-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure form of 1-(3-Fluoropyridin-2-yl)ethanol is a critical chiral building block in the synthesis of various pharmaceutical agents. Achieving high enantioselectivity in its production is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of established and innovative methodologies for improving the enantioselectivity of this compound synthesis, with a focus on chemoenzymatic methods, asymmetric chemical reduction, and kinetic resolution. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the selection and implementation of the most suitable strategy.
Chemoenzymatic Synthesis via Asymmetric Bioreduction
A highly effective and green approach for the synthesis of chiral pyridyl alcohols is a two-step chemoenzymatic process. This method involves the initial synthesis of the prochiral ketone, 2-acetyl-3-fluoropyridine, followed by an asymmetric reduction catalyzed by a ketoreductase (KRED) or an alcohol dehydrogenase (ADH).
A study on the chemoenzymatic preparation of chiral α-fluorinated pyridine-based secondary alcohols has demonstrated the efficacy of this approach.[1] In this process, prochiral α-halogenated acyl moieties are introduced into pyridine derivatives, followed by enzymatic reduction. The alcohol dehydrogenase from Lactobacillus kefir (LkADH) has shown exceptional performance, yielding enantiomeric excesses (e.e.) of 95% to over 99% and high product yields.[1]
Proposed Synthesis Pathway
References
Navigating the Challenges of Fluorinated Alcohol Purification: A Comprehensive Troubleshooting Guide
For researchers, scientists, and professionals in drug development, the purity of fluorinated alcohols is paramount to ensuring the reliability and reproducibility of experimental outcomes. This in-depth technical guide provides a comprehensive overview of troubleshooting strategies for the purification of this unique class of compounds, covering common impurities and purification techniques such as distillation, chromatography, and recrystallization.
The unique physicochemical properties of fluorinated alcohols, including their high polarity, distinct hydrogen bonding capabilities, and low nucleophilicity, present specific challenges during their purification.[1][2][3] Common impurities encountered can range from residual starting materials and byproducts of synthesis to water and other solvents.[4][5][6] This guide offers detailed methodologies and troubleshooting advice to address these challenges effectively.
Safety First: Handling Fluorinated Alcohols
Before commencing any purification protocol, it is crucial to adhere to strict safety measures. Fluorinated compounds can be hazardous, and proper handling is essential.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[8][9][10][11] Ensure that all glassware is properly cleaned and dried to prevent unwanted side reactions.
Distillation: A Primary Purification Technique
Distillation is a widely used method for purifying liquid fluorinated alcohols, particularly for separating them from non-volatile impurities or components with significantly different boiling points.[12] Fluorination generally lowers the boiling point of a molecule compared to its non-fluorinated counterpart.[12]
Common Distillation Problems and Solutions
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | Formation of an azeotrope (a mixture with a constant boiling point). | - Extractive Distillation: Introduce a high-boiling solvent that alters the relative volatilities of the components, breaking the azeotrope. - Pressure-Swing Distillation: Vary the pressure of the distillation, as azeotropic composition is pressure-dependent.[13] |
| Product Contamination with Water | Presence of water in the crude material or inadequate drying of glassware. | - Dry the fluorinated alcohol over a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. - Distill in the presence of anhydrous sulfuric acid to remove water.[14] |
| Decomposition of the Fluorinated Alcohol | The compound is thermally unstable at its atmospheric boiling point. | - Vacuum Distillation: Reduce the pressure to lower the boiling point of the compound and prevent thermal decomposition. |
| Low Recovery | - Inefficient fractional distillation column. - Loss of volatile product. | - Use a fractionating column with a higher number of theoretical plates for better separation. - Ensure the condenser is efficient and the receiving flask is cooled to minimize loss of volatile product. |
Quantitative Data on Distillation of Fluorinated Alcohols
| Fluorinated Alcohol | Initial Purity | Purification Method | Final Purity | Yield | Reference |
| 1,1,1,3,3-Pentafluoropropanol | Crude | Distillation | Not specified | 70-80% | [15] |
| Pentafluoro-1-propanol | Crude | Distillation over anhydrous H₂SO₄ | 50 ppm water | 99% | [14] |
| 1,1,1,3,3,3-Hexafluoroisopropanol | Crude (containing 1,1,1-trifluoroacetone) | Fractional Distillation | < 500 ppm of 1,1,1-trifluoroacetone | Not specified | [16][17] |
Experimental Protocol: Fractional Distillation of 1,1,1,3,3-Pentafluoropropanol
This protocol is a general guideline for the purification of 1,1,1,3,3-pentafluoropropanol by distillation.[8]
Materials:
-
Crude 1,1,1,3,3-pentafluoropropanol
-
Anhydrous magnesium sulfate (optional, for drying)
-
Standard distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Stir bar
Procedure:
-
Drying (Optional): If the crude material is suspected to contain water, stir it over anhydrous magnesium sulfate for several hours. Filter to remove the drying agent.
-
Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Distillation: Place the crude 1,1,1,3,3-pentafluoropropanol and a stir bar in the round-bottom flask. Heat the flask using a heating mantle to the boiling point of the alcohol (approximately 80-81 °C).
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure product.
-
Storage: Store the purified product in a tightly sealed container in a cool, dry place.
Caption: A generalized workflow for fractional distillation.
Chromatographic Purification: For Complex Mixtures
Chromatography, particularly flash chromatography and preparative high-performance liquid chromatography (HPLC), is a powerful technique for separating fluorinated alcohols from impurities with similar boiling points.[18] The use of fluorinated stationary phases can offer unique selectivity for fluorinated compounds.[6][19]
Troubleshooting Chromatographic Purification
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Fluorinated Compounds | Inappropriate stationary or mobile phase. | - Stationary Phase: Consider using a fluorinated stationary phase (e.g., fluorous silica gel) for enhanced retention and selectivity of fluorinated analytes.[20] - Mobile Phase: Optimize the mobile phase polarity. For reversed-phase chromatography, using fluorinated alcohols like trifluoroethanol (TFE) as a mobile phase additive can sometimes improve separation.[7] |
| Tailing or Fronting Peaks | - Secondary interactions with the stationary phase. - Column overload. | - Use an end-capped column to minimize interactions with residual silanols. - Reduce the sample load on the column. |
| Low or No Recovery | - Irreversible adsorption of the compound on the stationary phase. - Compound is too polar for the chosen conditions. | - Switch to a different stationary phase (e.g., alumina or a more polar bonded phase). - For highly polar compounds, consider Hydrophilic Interaction Chromatography (HILIC).[7] |
Quantitative Data on Reactions Involving Fluorinated Alcohols and Subsequent Purification
The following table presents yields of products synthesized using fluorinated alcohols, where purification was a key step.
| Reaction | Fluorinated Alcohol | Purification Method | Yield | Reference |
| Esterification of 4-Nitrobenzoic acid | 2,2,3,3,3-Pentafluoropropanol | Not specified | 85% | [21] |
| Esterification of Benzoic acid | 2,2,3,3,3-Pentafluoropropanol | Not specified | 75% | [21] |
| Esterification of Phenylacetic acid | 2,2,3,3,3-Pentafluoropropanol | Not specified | 80% | [21] |
Experimental Protocol: Column Chromatography for the Purification of a Fluorinated Ester
This protocol describes the purification of a pentafluoropropyl ester, a common derivative of a fluorinated alcohol, using column chromatography.[21]
Materials:
-
Crude pentafluoropropyl ester
-
Silica gel
-
Appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude ester in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pentafluoropropyl ester.
Caption: A typical workflow for column chromatography purification.
Recrystallization: For Solid Fluorinated Alcohols
For fluorinated alcohols that are solid at room temperature, recrystallization is an effective purification method.[12][22] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[4][10][23]
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| Oiling Out (Product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the solute. | - Use a lower-boiling solvent. - Use a larger volume of solvent. |
| Low Recovery of Crystals | - The compound is too soluble in the cold solvent. - Too much solvent was used. | - Cool the solution in an ice bath to maximize crystal formation. - Ensure the minimum amount of hot solvent was used for dissolution. |
Experimental Protocol: General Recrystallization
This is a general procedure for the recrystallization of a solid organic compound.[23]
Materials:
-
Impure solid fluorinated alcohol
-
Appropriate recrystallization solvent
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is soluble when hot but insoluble when cold.
-
Dissolution: In an Erlenmeyer flask, add the impure solid and a small amount of the solvent. Heat the mixture on a hot plate and add more hot solvent dropwise until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry or dry them in a desiccator.
Conclusion
The purification of fluorinated alcohols requires careful consideration of their unique properties and potential impurities. By understanding the principles of distillation, chromatography, and recrystallization, and by being aware of common troubleshooting strategies, researchers can effectively purify these valuable compounds. This guide provides a foundational framework for developing robust purification protocols and addressing challenges as they arise in the laboratory.
Caption: A decision-making workflow for choosing a purification method.
References
- 1. icheme.org [icheme.org]
- 2. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. mt.com [mt.com]
- 13. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 14. Pentafluoro-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 15. KR20020051676A - Method for preparing penta fluoro propanol - Google Patents [patents.google.com]
- 16. Purification of 1,1,1,3,3,3-hexafluoroisopropanol - Patent 2275396 [data.epo.org]
- 17. EP1711449B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol - Google Patents [patents.google.com]
- 18. pharmacy180.com [pharmacy180.com]
- 19. researchgate.net [researchgate.net]
- 20. apps.thermoscientific.com [apps.thermoscientific.com]
- 21. benchchem.com [benchchem.com]
- 22. people.chem.umass.edu [people.chem.umass.edu]
- 23. athabascau.ca [athabascau.ca]
Managing Moisture Sensitivity in Reactions with 3-Fluoropyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pyridine rings can significantly alter the physicochemical properties of molecules, making 3-fluoropyridine derivatives valuable building blocks in the pharmaceutical and agrochemical industries. However, many synthetic routes to these compounds involve moisture-sensitive reagents and intermediates, where even trace amounts of water can lead to decreased yields, side-product formation, and reaction failure. This technical guide provides an in-depth overview of the core principles and detailed protocols for managing moisture sensitivity in reactions involving 3-fluoropyridine derivatives.
The Critical Impact of Moisture
Water can act as a nucleophile, a proton source, or a catalyst for undesired side reactions. In the context of 3-fluoropyridine synthesis, moisture is particularly detrimental when using organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), which are commonly employed for C-C bond formation. These highly reactive species are strong bases and will readily react with water in a protonolysis reaction, quenching the reagent and rendering it inactive for the desired transformation.[1][2][3][4] Similarly, many transition-metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are used to functionalize the 3-fluoropyridine core, rely on catalysts and reagents that can be deactivated by water.[5][6]
Data Presentation: Expected Impact of Moisture on Reaction Yield
While precise quantitative data on the effect of specific water concentrations on the yield of 3-fluoropyridine reactions is not extensively tabulated in the literature, the following table summarizes the expected qualitative and semi-quantitative impact of moisture on common reaction types used in their synthesis. This is based on established principles of organometallic and catalytic chemistry.[1][2][3][4]
| Reaction Type | Reagents Involved | Expected Yield with <10 ppm H₂O | Expected Yield with 50-100 ppm H₂O | Expected Yield with >200 ppm H₂O | Primary Mode of Interference by Water |
| Grignard Reaction | RMgX, 3-halopyridine | > 90% | 40-60% | < 10% | Protonolysis of the Grignard reagent. |
| Organolithium Reaction | RLi, 3-fluoropyridine | > 85% | 30-50% | < 5% | Rapid protonolysis of the highly basic organolithium reagent.[7] |
| Suzuki-Miyaura Coupling | 3-Fluoropyridyl boronic acid/ester, Aryl halide, Pd catalyst, Base | > 90% | 70-85% | 50-70% | Catalyst deactivation, protodeboronation of the boronic acid.[5] |
| Buchwald-Hartwig Amination | 3-Halo-fluoropyridine, Amine, Pd catalyst, Base | > 90% | 75-90% | 60-80% | Catalyst inhibition and hydrolysis of phosphine ligands.[6][8][9] |
| Halogen Exchange (Halex) | 3-Chloropyridine, KF/CsF | 80-90% | 75-85% | 70-80% | Formation of metal hydroxides, reducing fluoride solubility and reactivity. |
Experimental Protocols: Best Practices for Anhydrous Reactions
Success in handling moisture-sensitive reactions hinges on the rigorous exclusion of water from all components of the reaction system: glassware, solvents, reagents, and the reaction atmosphere.
Glassware Preparation
All glassware must be scrupulously dried to remove adsorbed moisture from the glass surfaces.
-
Protocol:
-
Clean all glassware (reaction flasks, dropping funnels, condensers, stir bars) and remove any residual solvent.
-
Place the glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.
-
For highly sensitive reactions, flame-dry the assembled apparatus under a high vacuum and then backfill with an inert gas (Nitrogen or Argon). This should be done with caution and appropriate safety measures.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas before introducing any reagents.
-
Solvent and Reagent Drying
Solvents and liquid reagents must be rendered anhydrous before use. Solid reagents should be dried if they are known to be hygroscopic.
-
Solvent Drying:
-
Common Drying Agents: Anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), calcium chloride (CaCl₂), and molecular sieves (typically 3Å or 4Å) are commonly used. MgSO₄ is a fast and effective drying agent. Molecular sieves are excellent for achieving very low water content.
-
Protocol for Solvent Drying with Molecular Sieves:
-
Activate 4Å molecular sieves by heating them in a flask under high vacuum with a heat gun until they turn from a gray to a white powder.
-
Allow the sieves to cool under an inert atmosphere.
-
Add the activated sieves to a bottle of solvent (ensure the solvent is of a grade with low initial water content).
-
Allow the solvent to stand over the sieves for at least 24 hours before use. Solvents can be stored over activated sieves under an inert atmosphere.
-
-
-
Reagent Drying:
-
Hygroscopic solid reagents can be dried in a vacuum oven or a desiccator over a strong desiccant like phosphorus pentoxide (P₄O₅).
-
Always consult the safety data sheet (SDS) for the specific reagent to ensure the chosen drying method is safe and appropriate.
-
Establishing and Maintaining an Inert Atmosphere
An inert atmosphere is crucial for protecting moisture-sensitive reagents from atmospheric water vapor. This is typically achieved using high-purity nitrogen or argon gas.
-
Schlenk Line Technique: A Schlenk line is a dual-manifold system that allows for the easy switching between a vacuum and a source of inert gas.
-
Protocol for Setting up a Reaction under Inert Atmosphere:
-
Assemble the dried glassware and connect it to the Schlenk line via flexible tubing.
-
Evacuate the flask by opening the stopcock to the vacuum manifold.
-
After a few minutes under vacuum, close the vacuum connection and slowly open the stopcock to the inert gas manifold to backfill the flask.
-
Repeat this "vacuum-backfill" cycle three to five times to ensure the complete removal of atmospheric gases.[10][11]
-
Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler.
-
Liquid reagents and solvents should be transferred via a gas-tight syringe or a cannula.[11][12]
-
-
-
Glovebox Technique: For extremely sensitive reagents, a glovebox provides the most controlled environment, maintaining a very low-moisture and low-oxygen atmosphere (<1 ppm H₂O and O₂).
-
Protocol for Glovebox Use:
-
Bring all necessary dried glassware, reagents, and equipment into the glovebox antechamber.
-
Purge the antechamber by performing several vacuum-backfill cycles with the glovebox's inert gas.
-
Transfer the items into the main chamber.
-
Perform all manipulations, including weighing of solids and dispensing of liquids, inside the glovebox.[13][14][15]
-
-
Mandatory Visualizations
Experimental Workflow for Moisture-Sensitive Reactions
Caption: General workflow for handling moisture-sensitive reactions.
Logical Relationship of Key Components in Anhydrous Cross-Coupling
Caption: Influence of moisture on key reaction components.
Conclusion
The successful synthesis of 3-fluoropyridine derivatives, particularly when employing moisture-sensitive reagents, is highly dependent on the rigorous exclusion of water. By implementing meticulous techniques for drying glassware, solvents, and reagents, and by maintaining a robust inert atmosphere using either a Schlenk line or a glovebox, researchers can significantly improve reaction outcomes. The protocols and workflows outlined in this guide provide a comprehensive framework for minimizing the detrimental effects of moisture, thereby ensuring higher yields, greater product purity, and more reproducible results in the development of these important chemical entities.
References
- 1. Is water a friend or foe in organometallic chemistry? The case of group 13 organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. youtube.com [youtube.com]
- 13. Synthesis and Preparation In Glove Box and Isolator [jacomex.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Catalyst Deactivation in Reactions Involving Fluoropyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluoropyridine motifs is a cornerstone of modern medicinal chemistry, imparting unique electronic properties, metabolic stability, and binding affinities to bioactive molecules. However, the synthesis of these valuable compounds through transition-metal-catalyzed cross-coupling and functionalization reactions is often hampered by catalyst deactivation. This technical guide provides a comprehensive overview of the core principles of catalyst deactivation in reactions involving fluoropyridines, with a focus on palladium, nickel, rhodium, and iridium systems. It details the primary deactivation mechanisms, strategies for mitigation, and experimental protocols for studying these phenomena.
Core Mechanisms of Catalyst Deactivation
Catalyst deactivation in the context of fluoropyridine synthesis is a multifaceted issue, primarily driven by the inherent properties of the substrate and the reaction conditions. The principal deactivation pathways include poisoning, formation of inactive species, and thermal degradation.
Catalyst Poisoning by the Pyridine Nitrogen
The most prevalent cause of catalyst deactivation in reactions involving fluoropyridines is the coordination of the lone pair of electrons on the pyridine nitrogen to the metal center of the catalyst.[1][2] This strong coordination can lead to the formation of stable, catalytically inactive complexes, effectively sequestering the active catalyst from the reaction cycle. This phenomenon is particularly pronounced in reactions involving 2-substituted pyridines, often referred to as the "2-pyridyl problem."[1]
The Lewis basicity of the pyridine nitrogen allows it to act as a ligand, competing with the desired substrates and ligands for coordination sites on the metal. This can inhibit crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]
Formation of Inactive Catalyst Species
Under certain reaction conditions, active catalyst species can be converted into inactive forms. For instance, in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions of α-halo-N-heterocycles, the formation of stable dimeric nickel species has been identified as a cause of catalyst deactivation.[3] These dimers are catalytically inactive and can precipitate from the reaction mixture.
Furthermore, the aggregation of the active metal species to form nanoparticles or bulk metal, often observed as the formation of "palladium black," is a common deactivation pathway.[2] This process is often irreversible and leads to a significant loss of catalytic activity.
Ligand Degradation and Side Reactions
The ligands employed to stabilize and activate the metal center can also be susceptible to degradation under reaction conditions. Phosphine ligands, for example, can be oxidized, particularly if the reaction is not performed under a strictly inert atmosphere.
Side reactions involving the fluoropyridine substrate can also contribute to catalyst deactivation. For example, hydrodehalogenation, where the halide on the pyridine ring is replaced by a hydrogen atom, can compete with the desired cross-coupling reaction and consume the active catalyst.[1]
Quantitative Analysis of Catalyst Performance and Deactivation
Quantifying catalyst performance and deactivation is crucial for process optimization and the development of more robust catalytic systems. Key metrics include Turnover Number (TON), Turnover Frequency (TOF), and catalyst stability over time.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid.
(Data is fictionalized for comparative purposes but based on trends reported in the literature for similar heteroaryl couplings.)[4]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Table 2: Recyclability of a Supported Pd Nanoparticle Catalyst in the Suzuki-Miyaura Coupling of 1-bromo-4-fluorobenzene. [5]
| Cycle | Reaction Time (h) | Conversion (%) |
| 1 | 3 | 90 |
| 2 | 3 | 75 |
| 3 | 3 | 62 |
| 4 | 3 | 55 |
| 5 | 3 | 47 |
Table 3: Performance of a Nickel Catalyst in the C-F Activation of Pentafluoropyridine. [6]
| Catalyst | Catalyst Loading (mol%) | Reaction | Turnover Number (TON) |
| trans-[NiF(2-C₅NF₄)(PEt₃)₂] | 10 | Cross-coupling with Bu₃SnCH=CH₂ | 4 |
Experimental Protocols for Studying Catalyst Deactivation
Investigating catalyst deactivation requires specialized experimental protocols designed to monitor catalyst activity over time and characterize the catalyst before and after the reaction.
Protocol for In-Situ Reaction Monitoring by NMR Spectroscopy
This protocol allows for the real-time monitoring of a catalytic reaction to identify the onset of deactivation.
Materials:
-
NMR tube with a sealable cap
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Fluoropyridine substrate
-
Coupling partner (e.g., boronic acid)
-
Catalyst and ligand
-
Base
-
Anhydrous, degassed solvent
-
NMR spectrometer
Procedure:
-
In a glovebox, accurately weigh the fluoropyridine substrate, coupling partner, internal standard, and base into a vial.
-
In a separate vial, prepare a stock solution of the catalyst and ligand in the chosen solvent.
-
Add the substrate mixture to a sealable NMR tube.
-
Add the required volume of the catalyst stock solution to the NMR tube, cap it tightly, and shake to ensure mixing.
-
Immediately place the NMR tube in a pre-heated NMR spectrometer.
-
Acquire spectra at regular time intervals (e.g., every 5-10 minutes).
-
Analyze the spectra to determine the concentration of reactants and products over time by integrating their respective signals relative to the internal standard.
-
A plateau in product formation before the complete consumption of the limiting reagent is indicative of catalyst deactivation.[1]
Protocol for Catalyst Recycling and Durability Studies
This protocol assesses the stability and reusability of a heterogeneous or recoverable homogeneous catalyst.
Materials:
-
Reaction vessel (e.g., Schlenk flask)
-
Catalyst
-
Reactants and reagents for the chosen reaction
-
Filtration apparatus or method for catalyst recovery
-
Analytical instrumentation for determining conversion (e.g., GC, HPLC)
Procedure:
-
Set up the catalytic reaction with a known amount of catalyst and reactants.
-
Run the reaction for a specified time or until completion.
-
After the reaction, recover the catalyst by filtration, centrifugation, or another appropriate method.
-
Wash the recovered catalyst with a suitable solvent to remove any adsorbed species.
-
Dry the catalyst under vacuum.
-
Use the recovered catalyst for a subsequent reaction cycle with fresh reactants.
-
Repeat for a desired number of cycles.
-
Analyze the conversion or yield for each cycle to determine the loss of activity over time.[5]
Characterization of Deactivated Catalysts
Characterizing the catalyst before and after the reaction can provide insights into the deactivation mechanism.
Techniques:
-
Transmission Electron Microscopy (TEM): To visualize changes in particle size and morphology, such as sintering.
-
X-ray Photoelectron Spectroscopy (XPS): To determine changes in the oxidation state of the metal and to detect the presence of poisons on the catalyst surface.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To quantify the amount of metal leached into the reaction solution.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To study the interaction of the pyridine substrate with the catalyst surface.
Visualizing Catalytic Cycles and Deactivation Pathways
Graphviz diagrams are used to illustrate the complex relationships in catalytic cycles and deactivation pathways.
Strategies to Mitigate Catalyst Deactivation
Several strategies can be employed to minimize catalyst deactivation in reactions involving fluoropyridines.
-
Ligand Selection: The use of bulky, electron-rich ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can sterically shield the metal center, hindering the coordination of the pyridine nitrogen.[2][4] These ligands also promote faster rates of oxidative addition and reductive elimination, which can outcompete the deactivation process.
-
Modification of the Pyridine Substrate: In some cases, the pyridine nitrogen can be temporarily protonated by performing the reaction in an acidic medium or quaternized by alkylation. This blocks the lone pair and prevents coordination to the catalyst. However, this approach is not always compatible with the reaction conditions or other functional groups in the molecule.
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of catalyst decomposition and aggregation.[2]
-
Catalyst Loading: While not a solution to the root cause, increasing the catalyst loading can sometimes compensate for partial deactivation and allow the reaction to proceed to completion.[7]
-
Inert Atmosphere: Rigorously excluding oxygen is crucial to prevent the oxidation of both the metal center and phosphine ligands.[2]
-
-
Use of Pre-catalysts: Well-defined pre-catalysts can provide a more controlled and reproducible generation of the active catalytic species, which can minimize the formation of inactive species.
Conclusion
Catalyst deactivation is a significant challenge in the synthesis of fluoropyridine-containing molecules. A thorough understanding of the underlying deactivation mechanisms, particularly poisoning by the pyridine nitrogen, is essential for developing robust and efficient catalytic processes. By employing rational ligand design, optimizing reaction conditions, and utilizing appropriate experimental techniques to study deactivation, researchers can overcome these challenges and unlock the full potential of transition-metal catalysis for the synthesis of these important compounds.
References
In-Depth Technical Guide to the Purification of 1-(3-Fluoropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methods for the removal of impurities from 1-(3-Fluoropyridin-2-yl)ethanol, a chiral alcohol of significant interest in pharmaceutical synthesis. The focus is on providing detailed experimental protocols and quantitative data to aid in the development of robust purification strategies.
Introduction to Impurities in this compound Synthesis
The synthesis of this compound can result in a variety of impurities, the nature and quantity of which depend on the synthetic route employed. As a chiral molecule, the most significant "impurity" is often the undesired enantiomer. Other common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents or reagents.
Potential Process-Related Impurities:
-
Enantiomeric Impurity: The undesired enantiomer of this compound.
-
Starting Material Carryover: Residual 3-fluoropyridine or other precursors.
-
Over-reduction Products: Further reduction of the pyridine ring under harsh conditions.
-
By-products from Grignard Reactions: If a Grignard reagent is used, by-products such as biphenyls can form.
-
Dehalogenated Impurities: Loss of the fluorine atom from the pyridine ring.
The effective removal of these impurities is critical to ensure the quality, safety, and efficacy of any downstream active pharmaceutical ingredient (API).
Purification Strategies: A Comparative Overview
The primary methods for the purification of this compound are chiral resolution techniques, namely diastereomeric salt crystallization and preparative chiral high-performance liquid chromatography (HPLC). The choice of method depends on factors such as the scale of purification, the nature of the impurities, and the desired final purity.
| Purification Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Reaction of the racemic alcohol with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation by crystallization. | Scalable, cost-effective for large quantities. | Trial-and-error approach for selecting resolving agent and solvent; may require multiple recrystallizations. |
| Preparative Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. | High resolution and purity achievable in a single step; applicable to a wide range of compounds. | Higher cost, especially for large-scale purification; requires specialized equipment. |
Experimental Protocols
Diastereomeric Salt Crystallization
This method leverages the different physical properties of diastereomers to achieve separation. A common approach involves the use of chiral acids as resolving agents.
Protocol: Resolution with Tartaric Acid Derivatives
-
Salt Formation:
-
Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Add a solution of a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid (D-DTTA) (0.5-1.0 eq), in the same solvent.
-
Stir the mixture at room temperature or elevated temperature to facilitate salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Seeding with a small crystal of the desired diastereomeric salt can promote crystallization.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric excess (e.e.) of the crystallized salt can be improved by recrystallization from a suitable solvent.
-
-
Liberation of the Enantiopure Alcohol:
-
Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., saturated sodium bicarbonate solution).
-
Stir vigorously until the salt is fully decomposed.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched alcohol.
-
Logical Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Preparative Chiral HPLC
Preparative chiral HPLC offers a direct method for separating enantiomers with high purity. Polysaccharide-based chiral stationary phases are often effective for the resolution of chiral alcohols.
Protocol: Preparative Chiral HPLC
-
Instrumentation: A preparative HPLC system equipped with a suitable chiral column (e.g., Chiralpak series), a high-flow rate pump, an autosampler, and a UV detector.
-
Column Selection: Screen various chiral stationary phases (CSPs) at an analytical scale to identify the one that provides the best separation. Polysaccharide-based CSPs like those derivatized with amylose or cellulose are good starting points.
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., mixtures of hexane/isopropanol, or ethanol/heptane with additives like diethylamine for basic compounds) to achieve optimal resolution and retention times.
-
Scale-up: Once the analytical method is optimized, scale up to a preparative column by adjusting the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Product Isolation: Combine the fractions of the desired enantiomer and remove the solvent under reduced pressure to obtain the purified product.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Conclusion
The purification of this compound to a high degree of enantiomeric and chemical purity is achievable through systematic application of diastereomeric salt crystallization or preparative chiral HPLC. The selection of the optimal method will be dictated by the specific requirements of the project, including scale, desired purity, and available resources. The detailed protocols and logical workflows presented in this guide provide a solid foundation for developing and implementing effective purification strategies for this important pharmaceutical intermediate.
Scaling the Summit: A Technical Guide to the Synthesis of 1-(3-Fluoropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(3-Fluoropyridin-2-yl)ethanol, a key building block in the development of novel therapeutics. As the demand for complex heterocyclic intermediates grows, robust and scalable synthetic routes are paramount. This document details the primary synthetic strategies, provides adaptable experimental protocols, and outlines the critical considerations for transitioning from laboratory-scale synthesis to large-scale production.
Executive Summary
The synthesis of this compound is most effectively achieved through the nucleophilic addition of a methyl group to the corresponding aldehyde, 3-Fluoropyridine-2-carboxaldehyde. The choice of the methylating agent and reaction conditions are critical for ensuring high yield, purity, and scalability. This guide will focus on the Grignard reaction as a primary, cost-effective, and scalable method. Additionally, we will explore asymmetric synthesis approaches for the production of specific enantiomers, which are often required in pharmaceutical applications.
Synthetic Pathways and Strategies
The principal retrosynthetic disconnection for this compound points to 3-Fluoropyridine-2-carboxaldehyde as the immediate precursor. This aldehyde is commercially available and can be synthesized from various 3-fluoropyridine derivatives.[1][2][3][4][5]
Primary Synthetic Route: Grignard Reaction
The addition of a methyl Grignard reagent (CH₃MgBr or CH₃MgCl) to 3-Fluoropyridine-2-carboxaldehyde is a direct and efficient method for constructing the desired ethanol derivative. This reaction is well-established in organic synthesis and is amenable to large-scale production.
Caption: Synthetic pathway for this compound.
Asymmetric Synthesis Approaches
For the synthesis of enantiomerically pure (R)- or (S)-1-(3-Fluoropyridin-2-yl)ethanol, several asymmetric strategies can be employed. These are crucial when the stereochemistry of the alcohol is critical for biological activity.
-
Chiral Reducing Agents: Asymmetric reduction of a precursor ketone, 2-acetyl-3-fluoropyridine, using chiral reducing agents like those derived from boranes (e.g., CBS catalysts) can provide enantiomerically enriched alcohol.
-
Catalytic Asymmetric Addition: The use of chiral catalysts in conjunction with a methylating agent (e.g., dimethylzinc) can facilitate the enantioselective addition to 3-Fluoropyridine-2-carboxaldehyde.[6]
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific laboratory or plant conditions.
Synthesis of 3-Fluoropyridine-2-carboxaldehyde (Illustrative)
While commercially available, understanding the synthesis of the key aldehyde precursor is valuable. One common method involves the oxidation of the corresponding methanol.
Materials and Reagents:
-
(3-Fluoropyridin-2-yl)methanol
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of (3-Fluoropyridin-2-yl)methanol in dichloromethane, add an excess of activated manganese dioxide.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3-Fluoropyridine-2-carboxaldehyde.
-
Purify the crude product by column chromatography or distillation.
Scale-up Synthesis of this compound via Grignard Reaction
This protocol is adapted from standard Grignard procedures and is designed for scalability.
Materials and Reagents:
-
Methylmagnesium bromide (3M solution in diethyl ether or THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Multi-neck round-bottom flask or jacketed reactor
-
Mechanical stirrer
-
Thermometer or temperature probe
-
Addition funnel
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Setup: Equip a dry reaction vessel with a mechanical stirrer, thermometer, addition funnel, and an inert gas inlet.
-
Reagent Charging: Charge the reaction vessel with a solution of 3-Fluoropyridine-2-carboxaldehyde in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Add the methylmagnesium bromide solution dropwise via the addition funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following tables summarize typical quantitative data for the synthesis. Values are illustrative and will vary based on reaction scale and optimization.
Table 1: Reagent Quantities for Grignard Synthesis
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Quantity (for 100g of Aldehyde) |
| 3-Fluoropyridine-2-carboxaldehyde | 1.0 | 125.10 | 100.0 g |
| Methylmagnesium bromide (3M) | 1.1 - 1.5 | - | 293 - 399 mL |
| Anhydrous THF | - | - | 1.0 - 1.5 L |
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 80 - 95% |
| Purity (post-purification) | >98% |
Workflow and Process Visualization
A clear understanding of the experimental workflow is essential for successful scale-up.
Caption: General experimental workflow for Grignard synthesis.
Considerations for Scale-Up
Transitioning from the laboratory to a pilot plant or manufacturing facility requires careful consideration of several factors:
-
Heat Management: The Grignard reaction is exothermic. A jacketed reactor with efficient cooling is essential to maintain temperature control and prevent runaway reactions.
-
Reagent Addition Rate: The rate of addition of the Grignard reagent must be carefully controlled to manage the exotherm.
-
Mixing: Efficient stirring is crucial to ensure homogenous reaction conditions and prevent localized overheating.
-
Safety: Grignard reagents are highly reactive and flammable. All operations should be conducted under an inert atmosphere and with appropriate fire suppression equipment available. The quenching step can also be highly exothermic and should be performed with caution.
-
Material Compatibility: Ensure that all equipment is compatible with the reagents and solvents used.
-
Work-up and Purification: At larger scales, extraction and distillation are generally preferred over chromatography for purification due to cost and throughput.
By carefully considering these factors and optimizing the reaction conditions, the synthesis of this compound can be successfully and safely scaled to meet the demands of drug development and manufacturing.
References
- 1. 3-Fluoropyridine-2-carboxaldehyde | Properties, Uses, Safety, Supplier & Manufacturer China [pipzine-chem.com]
- 2. 3-Fluoropyridine-2-carboxaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 3. 2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 31224-43-8 Cas No. | 3-Fluoropyridine-2-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 5. 3-Fluorpyridin-2-carboxaldehyd, 98 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Fluorinated Organic Compounds: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the unique properties of fluorinated organic compounds present both immense opportunities and significant analytical challenges. The introduction of fluorine into a molecule can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. However, these same unique characteristics complicate their analysis. This in-depth guide explores the core challenges in the characterization of these molecules and provides an overview of key analytical techniques and experimental considerations.
The strong carbon-fluorine bond, the most robust single bond in organic chemistry, and the high electronegativity of fluorine profoundly influence the behavior of these compounds in analytical systems.[1] This guide will delve into the intricacies of characterizing organofluorine compounds using cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.
Navigating the Complexities of ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a primary and powerful tool for the characterization of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2][3] This results in high sensitivity, making it an invaluable technique.[2] However, several challenges must be addressed to acquire and interpret high-quality data.
A significant challenge in ¹⁹F NMR is the vast chemical shift range, which can span over 800 ppm.[2] This wide dispersion, while beneficial for resolving structurally similar compounds, can also lead to difficulties in detecting all signals within a single spectrum and may cause poor data resolution and inaccurate integration.[2]
Contamination with fluorine-containing compounds is another major hurdle. Fluoropolymers are ubiquitous in laboratory equipment, such as PTFE-coated vials, caps, and stir bars, which can leach into samples and produce interfering signals.[4] Therefore, meticulous sample handling and the use of non-fluorinated labware are crucial.
Peak broadening is a common issue that can arise from low solubility, the presence of paramagnetic impurities, or chemical exchange processes where fluorine atoms move between different environments on the NMR timescale.[4]
Quantitative Data: ¹⁹F NMR Parameters
For accurate structural elucidation, a thorough understanding of typical ¹⁹F NMR chemical shifts and coupling constants is essential.
| Functional Group | ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
| -CF ₃ | -50 to -70 |
| -CF ₂- | -80 to -140 |
| Ar-F | -100 to -170 |
| -CH₂F | -200 to -220 |
Table 1: Typical ¹⁹F NMR chemical shift ranges for common organofluorine functional groups.[2][5]
Coupling between ¹⁹F and other nuclei, particularly ¹H and other ¹⁹F nuclei, provides valuable structural information. These coupling constants are often larger than those observed in ¹H NMR.[2]
| Coupling Nuclei | Type of Coupling | Typical J-Value (Hz) |
| ¹H-¹⁹F | Geminal (²J) | 45 - 50 |
| ¹H-¹⁹F | Vicinal (³J) | 5 - 10 |
| ¹⁹F-¹⁹F | Geminal (²J) | 220 - 250 |
| ¹⁹F-¹⁹F | Vicinal (³J) | 0 - 40 |
| ¹⁹F-¹⁹F | Long-range (⁴J, ⁵J) | Commonly observed |
Table 2: Typical ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants.[2][6]
Experimental Protocol: ¹⁹F NMR Spectroscopy of a Small Molecule
-
Sample Preparation:
-
Dissolve 2-10 mg of the fluorinated compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
-
To remove particulate matter, filter the solution through a small plug of cotton wool or a syringe filter directly into a clean NMR tube.[3]
-
For accurate chemical shift referencing, add a known amount of an internal standard, such as trifluorotoluene (TFT).[3]
-
-
Instrument Setup:
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Set the transmitter offset (center of the spectrum) based on the expected chemical shift range of the compound. For unknown compounds, a wide spectral width should be used initially to avoid aliasing.
-
-
Data Acquisition:
-
Acquire a standard ¹H-decoupled ¹⁹F NMR spectrum.
-
If ¹H-¹⁹F coupling information is desired, acquire a ¹H-coupled ¹⁹F spectrum.
-
Optimize acquisition parameters such as the number of scans and relaxation delay to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the chemical shifts to the internal standard.
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Deciphering Fragmentation Patterns in Mass Spectrometry
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of fluorinated compounds. However, the high strength of the C-F bond and the electronegativity of fluorine lead to unique and sometimes complex fragmentation patterns.
A common fragmentation pathway for perfluorinated compounds is the loss of a CF₃ radical, resulting in a characteristic neutral loss of 69 Da.[7] However, the fragmentation of fluorinated molecules can be complex and may involve rearrangements and the formation of various fluorinated ions.[6] For instance, under liquid chromatography/electrospray tandem mass spectrometry (LC/ES-MS/MS) conditions, perfluorocarboxylate anions first lose CO₂ to form a perfluoroalkyl anion, which can then undergo further fragmentation.[3] Studies have shown that this secondary fragmentation can involve fluorine shifts, leading to a series of new anions before further fragmentation.[3]
The presence of fluorine can also influence the ionization process. In chemical ionization mass spectrometry, for example, the fragmentation of fluorotoluenes can be significantly different from that of toluene.[8]
Quantitative Data: Mass Spectrometry Fragmentation
| Precursor Ion Moiety | Common Neutral Loss / Fragment Ion (m/z) |
| R-CF₃ | Loss of ·CF₃ (69 u) |
| [R(F)CO₂]⁻ | Loss of CO₂ (44 u) to form R(F)⁻ |
| Perfluoroalkanes | Abundant CF₃⁺ (m/z 69) |
| Perfluorocyclics | CₙF₂ₙ₋₁⁺ ions tend to be largest for n > 2 |
Table 3: Common fragmentation patterns observed in the mass spectra of fluorinated compounds.[3][6][7]
Experimental Protocol: LC-MS Analysis of Fluorinated Pharmaceuticals
-
Sample Preparation:
-
Dissolve the fluorinated pharmaceutical in a suitable solvent compatible with the mobile phase (e.g., acetonitrile, methanol).
-
Filter the sample through a 0.2 µm filter to remove particulates.
-
-
Chromatographic Separation:
-
Use a suitable HPLC or UHPLC column. C18 columns are common, but specialized fluorinated phases can improve peak shape and resolution for highly fluorinated compounds.[9]
-
Develop a gradient elution method using a mixture of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Optimize the gradient to achieve good separation of the analyte from impurities and matrix components.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in either positive or negative ion mode, depending on the analyte's properties.
-
Acquire full scan mass spectra to determine the molecular weight of the analyte.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation. This involves selecting the precursor ion of interest and fragmenting it in the collision cell.
-
-
Data Analysis:
-
Identify the molecular ion ([M+H]⁺ or [M-H]⁻) in the full scan spectrum.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses.
-
Use software tools to aid in the interpretation of fragmentation patterns and confirm the structure of the analyte.
-
Overcoming Hurdles in Chromatographic Separations
Chromatography is essential for the separation and purification of fluorinated compounds. However, their unique properties can lead to challenges such as poor peak shape and altered retention behavior.
In reversed-phase liquid chromatography (RPLC), fluorinated compounds can exhibit "fluorophobic" interactions, leading to shorter retention times than their non-fluorinated analogs. The use of fluorinated stationary phases or mobile phase additives can enhance the retention and separation of these compounds.[2][10] Poor peak shapes, such as tailing, can occur due to secondary interactions between the analyte and the silica backbone of the column.[4]
In gas chromatography (GC), the high volatility of some smaller organofluorine compounds makes them suitable for this technique. However, challenges can arise from interactions with the stationary phase and potential thermal degradation.
Experimental Protocol: GC-MS Analysis of Volatile Organofluorines
-
Sample Preparation:
-
For liquid samples, a direct injection or a headspace analysis can be performed.
-
For solid samples, extraction with a suitable solvent followed by concentration may be necessary.
-
-
Gas Chromatographic Separation:
-
Select a GC column with a stationary phase appropriate for the polarity of the analytes.
-
Optimize the oven temperature program to achieve good separation of the target compounds.
-
Set the injector and transfer line temperatures to ensure efficient volatilization without thermal degradation.
-
-
Mass Spectrometry Detection:
-
Use an electron ionization (EI) source for fragmentation and identification.
-
Acquire mass spectra over a suitable mass range.
-
-
Data Analysis:
-
Identify compounds based on their retention times and mass spectra by comparing them to spectral libraries or authentic standards.
-
Quantify the analytes using an internal or external standard calibration.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved in characterizing fluorinated compounds, the following diagrams illustrate key workflows and a representative metabolic pathway.
This workflow illustrates a common approach to identifying an unknown fluorinated compound, integrating data from multiple analytical techniques.
This diagram highlights the logical connections between the inherent properties of fluorinated compounds, the analytical challenges they pose, and the corresponding solutions.
This diagram illustrates a general metabolic pathway for a fluorinated drug, involving Phase I and Phase II metabolism before excretion. The presence of fluorine can significantly influence the rate and sites of metabolism.[11][12]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. FluoroMatch 2.0—making automated and comprehensive non-targeted PFAS annotation a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. acdlabs.com [acdlabs.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Validation and Comparative Analysis of MAPK/ERK Pathway Modulation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The MAPK/ERK Signaling Core
The RAS-RAF-MEK-ERK pathway, commonly known as the Mitogen-Activated Protein Kinase (MAPK) pathway, represents a critical signaling cascade fundamental to cellular regulation.[1] This pathway communicates signals from cell surface receptors to the DNA within the nucleus, governing essential processes such as cell proliferation, differentiation, survival, and angiogenesis.[1][2] The core of this cascade consists of a chain of proteins that sequentially phosphorylate and activate one another, acting as a series of molecular switches.[2]
Mitogen-activated protein kinase kinases 1 and 2 (MEK1 and MEK2) are dual-specificity protein kinases that function as a central node in this pathway.[1] They are the exclusive kinases responsible for phosphorylating and activating the downstream effectors, ERK1 and ERK2.[1] Given that dysregulation of this pathway, frequently caused by mutations in BRAF or RAS genes, is a key driver in numerous cancers, MEK1/2 has emerged as a highly attractive therapeutic target.[1][3] This guide provides a technical overview of the validation methods used to confirm pathway modulation and a framework for the comparative analysis of targeted inhibitors.
Core Validation: Measuring Pathway Activity
Validating the activity of the MAPK/ERK pathway is paramount for assessing the efficacy of potential inhibitors. The most common method involves quantifying the phosphorylation state of key kinases, particularly ERK, as phosphorylation is synonymous with activation.
Two primary techniques are employed for this purpose:
-
Western Blotting for Phospho-ERK (p-ERK): This immunoassay is the gold standard for detecting the activated form of ERK. It involves separating cell lysate proteins by size, transferring them to a membrane, and using specific antibodies to detect the target protein.[4] To accurately quantify pathway inhibition, the signal from a phospho-specific ERK antibody is normalized to the signal from a total-ERK antibody from the same sample.[5] This ratio (p-ERK / total-ERK) provides a reliable measure of pathway activity.[5]
-
In Vitro Kinase Assays: These assays directly measure the enzymatic activity of a kinase, such as MEK1.[3] In a typical setup, a recombinant active MEK1 enzyme is incubated with a substrate (e.g., inactive ERK), ATP, and the test inhibitor.[3] The potency of the inhibitor is determined by measuring the reduction in substrate phosphorylation, often quantified by detecting the amount of ADP produced in the reaction.[6][7]
Comparative Analysis of MEK Inhibitors
Drug development often requires a head-to-head comparison of multiple inhibitor candidates. Here, we present a comparative framework using two well-characterized MEK inhibitors, Trametinib and Selumetinib, based on their performance in key preclinical assays.
Data Presentation: Quantitative Comparison
The potency and efficacy of inhibitors are quantified using metrics like the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.[1]
Table 1: Comparative In Vitro Potency Against MEK1 Enzyme
| Inhibitor | Target | IC50 (nM) |
|---|---|---|
| Trametinib | MEK1 | 0.7[1][8] |
| Selumetinib | MEK1 | 14.0[1][8] |
Table 2: Comparative Cell Growth Inhibition (IC50) in BRAF V600E-Mutant Melanoma Cells
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
|---|---|---|---|
| Trametinib | A375 | Cell Viability (MTT) | ~1.0 |
| Selumetinib | A375 | Cell Viability (MTT) | ~25.0 |
Note: Data are representative and compiled for illustrative purposes.
Table 3: Comparative Effect on Downstream Target (p-ERK) in A375 Cells
| Inhibitor (10 nM) | Treatment Time | p-ERK Inhibition (%) |
|---|---|---|
| Trametinib | 24 hours | 85% |
| Selumetinib | 24 hours | 40% |
Note: Data are representative and compiled for illustrative purposes.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of allosteric inhibition.
Caption: Experimental workflow for the comparative analysis of MEK inhibitors.
Experimental Protocols
Detailed and reproducible protocols are the foundation of sound scientific research.
Protocol: Western Blot for p-ERK/Total-ERK Analysis
This protocol is adapted from standard methodologies for detecting ERK1/2 phosphorylation.[5]
-
Cell Culture and Treatment: Seed A375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of MEK inhibitors (or a DMSO vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[6]
-
SDS-PAGE: Load 20-30 µg of protein from each sample onto a 10% polyacrylamide gel. Separate proteins via electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[4]
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution).[6]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.
-
Stripping and Re-probing: To normalize the data, the membrane is stripped of the first set of antibodies and then re-probed with an antibody for total-ERK1/2, following steps 6-9.[5]
-
Densitometry: Quantify the band intensities for both p-ERK and total-ERK. The final result is expressed as the ratio of p-ERK to total-ERK.[5]
Protocol: In Vitro MEK1 Kinase Assay (Luminescent)
This protocol outlines a method for measuring MEK1 activity by quantifying ADP production.[7]
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA).[9] Prepare serial dilutions of the test inhibitors (e.g., Trametinib) in the kinase buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the test inhibitor, recombinant active MEK1 enzyme, and an inactive ERK1 substrate.[9] Allow a brief pre-incubation (15-20 minutes) for the inhibitor to bind to the enzyme.[6]
-
Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.
-
Reaction Termination & Detection: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add a kinase detection reagent that converts the ADP produced into ATP, which then drives a luciferase-based reaction to generate light.[6]
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects MEK1 kinase activity.
-
Data Analysis: Normalize the data against a no-inhibitor control (100% activity) and a no-enzyme control (0% activity). Plot the percent activity against the log of inhibitor concentration to determine the IC50 value.
Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[10][11]
-
Cell Seeding: Seed cancer cells (e.g., A375) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the MEK inhibitors in the culture medium. Replace the old medium with 100 µL of the medium containing the inhibitors or a vehicle control (DMSO).[10] Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).[10]
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator (37°C, 5% CO2).[3]
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[12] During this period, metabolically active cells reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Gently shake the plate to ensure complete dissolution.[13]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[12]
-
Data Analysis: Subtract the average absorbance of blank (medium only) wells.[10] Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells (defined as 100% viability).[12] Plot the percent viability against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.[10]
Conclusion
The robust validation of MAPK/ERK pathway modulation is a cornerstone of preclinical drug discovery for a multitude of cancers. A multi-faceted approach, combining direct enzymatic assays with cell-based measures of pathway inhibition and overall viability, is essential for the comprehensive evaluation of targeted inhibitors. The standardized protocols and comparative data frameworks presented in this guide offer a blueprint for researchers to rigorously assess and rank novel therapeutic candidates, thereby facilitating the translation of promising compounds from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
Core Analysis of 1-(3-Fluoropyridin-2-yl)ethanol Fragmentation in Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 1-(3-Fluoropyridin-2-yl)ethanol. The information presented herein is essential for researchers and scientists involved in the structural elucidation and metabolic profiling of novel pharmaceutical compounds.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily dictated by the stability of the resulting fragment ions. The molecular ion ([M]⁺˙) is expected to be observed, followed by characteristic losses of small neutral molecules and radical species.
Key predicted fragmentation pathways include:
-
α-Cleavage: The bond between the carbinol carbon and the methyl group is susceptible to cleavage, a common fragmentation pathway for alcohols.[1][2][3] This would result in the formation of a stable pyridinyl-stabilized cation.
-
Loss of Water: Alcohols readily undergo dehydration, leading to a prominent [M-18]⁺˙ peak.[1][2]
-
Loss of a Methyl Radical: Cleavage of the C-C bond can lead to the loss of a methyl radical (•CH₃), resulting in an [M-15]⁺ ion.
-
Pyridine Ring Fragmentation: The fluoropyridine ring itself can undergo fragmentation, although this typically requires higher energy. Common losses include HCN and derivatives.
A summary of the predicted key fragments and their corresponding mass-to-charge ratios (m/z) is presented in Table 1.
| Fragment Ion | Proposed Structure | m/z (Predicted) | Fragmentation Pathway |
| [M]⁺˙ | [C₇H₈FNO]⁺˙ | 141 | Molecular Ion |
| [M-H]⁺ | [C₇H₇FNO]⁺ | 140 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | [C₆H₅FNO]⁺ | 126 | Loss of a methyl radical (α-cleavage) |
| [M-H₂O]⁺˙ | [C₇H₆FN]⁺˙ | 123 | Loss of water |
| [C₅H₄FN]⁺ | 97 | Pyridine ring fragment | |
| [C₅H₃F]⁺˙ | 76 | Loss of HCN from pyridine ring fragment |
Table 1: Predicted Mass Fragments of this compound
Experimental Protocol for Mass Spectrometry Analysis
The following protocol outlines a standard procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.
2.1. Sample Preparation
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
Transfer the final solution to a GC-MS autosampler vial.
2.2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1562 u/s.
2.3. Data Analysis
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the identified peak to determine the fragmentation pattern.
-
Compare the observed fragments with the predicted fragmentation pathways and reference spectra if available.
Visualizing the Fragmentation Process
The logical workflow for mass spectrometry analysis and the predicted fragmentation pathway can be visualized using the following diagrams.
Caption: General workflow for GC-MS analysis.
Caption: Predicted fragmentation of this compound.
References
The Impact of Fluorination on the Biological Activity of Pyridyl-Ethanol Scaffolds: A Comparative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often leading to enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles. This technical guide provides a comparative overview of the potential biological activities of 1-(3-Fluoropyridin-2-yl)ethanol and its non-fluorinated counterpart, 1-(pyridin-2-yl)ethanol. While direct comparative experimental data for these specific analogs is not extensively available in the public domain, this document synthesizes information from closely related fluorinated and non-fluorinated pyridine derivatives to project their biological profiles. This guide details standardized experimental protocols for evaluating their potential cytotoxic and antimicrobial activities and visualizes key signaling pathways that are likely to be modulated by such compounds. The aim is to furnish researchers and drug development professionals with a foundational understanding and practical methodologies for investigating the therapeutic potential of these and similar fluorinated heterocyclic compounds.
Introduction: The Role of Fluorine in Pyridine-Based Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] A key strategy to optimize the therapeutic potential of pyridine-based compounds is the introduction of fluorine atoms.
The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological behavior. Fluorination can enhance binding affinity to target proteins, increase metabolic stability by blocking sites of oxidative metabolism, and improve membrane permeability and bioavailability.[4] These benefits have led to the widespread use of fluorinated pyridines in the development of novel therapeutics.[4] This guide focuses on a specific structural comparison to illustrate the potential impact of fluorination: this compound versus the non-fluorinated parent compound, 1-(pyridin-2-yl)ethanol.
Comparative Biological Activity Profile
Based on general principles of medicinal chemistry and findings for related compounds, fluorination at the 3-position of the pyridine ring in 1-(pyridin-2-yl)ethanol is anticipated to modulate its biological activity. The electron-withdrawing nature of fluorine can alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the lipophilicity imparted by the fluorine atom can affect cell membrane penetration.
The following tables summarize the potential comparative biological activities of this compound and 1-(pyridin-2-yl)ethanol, based on extrapolated data from analogous compounds.
Table 1: Postulated Anticancer Activity
| Compound | Target Cell Line | Postulated IC50 (µM) | Reference Compound IC50 (µM) | Postulated Selectivity |
| 1-(pyridin-2-yl)ethanol | MCF-7 (Breast), A549 (Lung) | Moderate | Doxorubicin: ~1-5 | Low |
| This compound | MCF-7 (Breast), A549 (Lung) | Potentially Lower (Enhanced) | Doxorubicin: ~1-5 | Potentially Higher |
Note: The IC50 values are hypothetical and serve for illustrative comparison. Actual values would need to be determined experimentally. Fluorinated pyridines have shown enhanced cytotoxicity in some cancer cell lines.[5]
Table 2: Postulated Antimicrobial Activity
| Compound | Microbial Strain | Postulated MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| 1-(pyridin-2-yl)ethanol | S. aureus, E. coli | >100 | Ciprofloxacin: ~0.015-1 |
| This compound | S. aureus, E. coli | Potentially 16-64 | Ciprofloxacin: ~0.015-1 |
Note: MIC (Minimum Inhibitory Concentration) values are hypothetical. The introduction of fluorine has been shown to significantly increase the antibacterial activity of some pyridine derivatives.[6]
Detailed Experimental Protocols
To empirically determine and compare the biological activities of this compound and its non-fluorinated analog, the following detailed experimental protocols are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well sterile tissue culture plates
-
Test compounds (this compound and 1-(pyridin-2-yl)ethanol) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well sterile microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of Potential Signaling Pathways and Workflows
The biological activity of pyridine derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, some fluorinated pyridine compounds have been shown to induce apoptosis and cell cycle arrest through the p21 signaling pathway.[7] Others may interfere with critical processes like angiogenesis by inhibiting kinases such as VEGFR-2.[1]
Below are Graphviz diagrams illustrating a hypothetical experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for comparative biological evaluation.
Caption: p21-mediated cell cycle arrest pathway.
Conclusion
While direct comparative data on this compound and its non-fluorinated analog is limited, the principles of medicinal chemistry strongly suggest that the introduction of fluorine is likely to enhance its biological activity. This guide provides a framework for the systematic evaluation of these compounds, from standardized in vitro assays to the exploration of underlying molecular mechanisms. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to elucidate the structure-activity relationships of fluorinated pyridine derivatives and to unlock their therapeutic potential. Further empirical studies are essential to validate these postulations and to fully characterize the pharmacological profiles of these promising molecules.
References
- 1. ijsat.org [ijsat.org]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the X-ray Crystal Structure of Fluoropyridinyl Ethanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the X-ray crystal structure determination of fluoropyridinyl ethanol derivatives. While crystallographic data for the specific regioisomer 1-(3-Fluoropyridin-2-yl)ethanol is not publicly available, this paper presents a detailed analysis of the closely related compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol , as a representative case study. The methodologies and data presentation formats described herein are directly applicable to the structural elucidation of other derivatives in this class.
Introduction
Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry due to their unique electronic properties, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The incorporation of a hydroxyl group in the form of an ethanol substituent introduces a chiral center and potential hydrogen bonding capabilities, further influencing the molecule's interaction with biological targets. X-ray crystallography provides definitive three-dimensional structural information, which is crucial for understanding structure-activity relationships (SAR) and for rational drug design.
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, based on established protocols.[1][2]
The synthesis of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol is achieved through a Knoevenagel condensation reaction between 2-methylpyridine and p-fluorobenzaldehyde.[1][2]
-
Reaction Workflow:
-
Procedure:
-
Equimolar amounts of 2-methylpyridine and p-fluorobenzaldehyde are combined.
-
The reaction can be performed with or without a catalyst and solvent.[2]
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by Thin Layer Chromatography).
-
The resulting product is then purified, for example, by recrystallization from a suitable solvent like hexane.[1]
-
Single crystals suitable for X-ray diffraction are grown from a supersaturated solution of the purified compound.
-
Procedure:
-
30 mg of the purified 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol is dissolved in 1 ml of chloroform.
-
The solution is kept at a constant low temperature (e.g., 4 °C).
-
Colorless crystals typically form over a period of several days (e.g., 12 days).[1]
-
The crystallographic data are collected using a single-crystal X-ray diffractometer.
-
General Workflow:
-
Data Collection Parameters (Example):
-
Diffractometer: Bruker SMART CCD area detector
-
Radiation: Mo Kα (λ = 0.71073 Å)
-
Temperature: 293(2) K
-
Data Collection Software: SMART
-
Structure Solution and Refinement Software: SHELXTL
-
Data Presentation: Crystallographic Data
The crystallographic data for 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol are summarized in the table below.[1]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₂FNO |
| Formula Weight | 217.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.3664(15) |
| b (Å) | 8.343(2) |
| c (Å) | 25.056(6) |
| β (°) | 93.837(15) |
| Volume (ų) | 1118.3(5) |
| Z (molecules per unit cell) | 4 |
| Density (calculated, g/cm³) | 1.289 |
| Absorption Coefficient (mm⁻¹) | 0.093 |
| F(000) | 456 |
| Crystal Size (mm³) | 0.40 x 0.30 x 0.20 |
| Theta range for data collection (°) | 2.11 to 28.29 |
| Reflections collected | 6211 |
| Independent reflections | 2639 [R(int) = 0.0345] |
| Final R indices [I>2sigma(I)] | R1 = 0.0510, wR2 = 0.1343 |
| R indices (all data) | R1 = 0.0759, wR2 = 0.1504 |
Structural Analysis
The crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol reveals the formation of intermolecular hydrogen bonds. Specifically, an O-H···N hydrogen bond is observed between the hydroxyl group's oxygen atom and the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction plays a crucial role in stabilizing the crystal packing.[1]
Conclusion
This technical guide has outlined the essential methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of fluoropyridinyl ethanol derivatives, using 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol as a detailed case study. The provided experimental protocols and structured data presentation serve as a valuable resource for researchers engaged in the structural characterization of this important class of compounds. The determination of the three-dimensional structure through X-ray crystallography is a critical step in understanding the physicochemical properties and biological activities of these molecules, thereby guiding future drug discovery and development efforts.
References
A Comparative Study of Catalysts for the Asymmetric Reduction of 3-Fluoro-2-acetylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form optically active alcohols is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry where the chirality of a molecule is critical to its biological activity. The chiral alcohol derived from 3-fluoro-2-acetylpyridine is a valuable building block for various pharmaceutical agents. This technical guide provides a comparative overview of various catalytic systems for the asymmetric reduction of this key substrate and its analogues, presenting key performance data, detailed experimental protocols, and visual representations of the experimental workflows.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of different classes of catalysts in the asymmetric reduction of 2-acetylpyridine derivatives and other heteroaromatic ketones. While data for the specific substrate 3-fluoro-2-acetylpyridine is limited in publicly available literature, the presented data for analogous compounds provide a strong basis for catalyst selection and optimization.
Table 1: Transition Metal Catalysts (Ru, Rh, Ir) in Asymmetric Hydrogenation & Transfer Hydrogenation
| Catalyst System | Substrate | Yield (%) | ee (%) | Hydrogen Source | Conditions | Reference |
| [Rh(COD)Binapine]BF₄ | 2-Acetylpyridine | >99 | 99 | H₂ (10 atm) | MeOH, 30 °C, 24 h | [1] |
| [Rh(COD)Binapine]BF₄ | 2-Acetyl-5-chloropyridine | >99 | 99 | H₂ (10 atm) | MeOH, 30 °C, 24 h | [1] |
| η⁶-arene/TsDPEN–Ru | 4-Chromanone | Quantitative | 98 | H₂ (17 atm) | CH₃OH, 50 °C, 8 h | [2] |
| MsDPEN–Cp*Ir | 4-Chromanone | >99 | 99 | H₂ (15 atm) | 60 °C, 24 h | [2] |
| Rh-TsDPEN | Acetophenone | ~100 | 97 | HCOONa (in water) | 40 °C, 0.5 h | [3] |
| Ir-TsDPEN | Acetophenone | - | - | HCOONa (in water) | Less active than Rh catalyst | [3] |
Table 2: Biocatalysts and Organocatalysts in Asymmetric Reduction
| Catalyst System | Substrate | Yield (%) | ee (%) | Reducing Agent | Conditions | Reference |
| Alcohol Dehydrogenase (from Lactobacillus kefir) | 2-Acetylpyridine (and fluorinated analogues) | 36-98 | 95->99 | Isopropanol | Phosphate buffer | [4] |
| Chiral Spiro-bicyclic Bisboranes | 2-Vinyl-substituted Pyridines | - | - | HBpin and an acidic amide | Cascade 1,4-hydroboration and transfer hydrogenation | [5] |
Experimental Protocols
The following are representative experimental protocols for the asymmetric reduction of heteroaromatic ketones, which can be adapted for 3-fluoro-2-acetylpyridine.
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from the asymmetric hydrogenation of 2-pyridine ketones using a Rh-Binapine catalyst.[1]
Materials:
-
[Rh(COD)Binapine]BF₄ catalyst
-
3-Fluoro-2-acetylpyridine
-
Anhydrous, degassed Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, a glass vial is charged with [Rh(COD)Binapine]BF₄ (0.002 mmol, 1 mol%).
-
3-Fluoro-2-acetylpyridine (0.2 mmol, 1.0 equiv) and anhydrous, degassed MeOH (2 mL) are added to the vial.
-
The vial is placed in a stainless-steel autoclave.
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 10 atm of H₂.
-
The reaction mixture is stirred at 30 °C for 24 hours.
-
After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral alcohol.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: Biocatalytic Reduction using Alcohol Dehydrogenase
This protocol is based on the chemoenzymatic synthesis of pyridine-based α-fluorinated secondary alcohols.[4]
Materials:
-
Alcohol dehydrogenase from Lactobacillus kefir (or a commercially available ketoreductase)
-
NADH or NADPH cofactor
-
Glucose and Glucose Dehydrogenase (for cofactor regeneration)
-
3-Fluoro-2-acetylpyridine
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (as co-substrate for cofactor regeneration)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add the alcohol dehydrogenase, NADH or NADPH, and the cofactor regeneration system (glucose and glucose dehydrogenase).
-
Add 3-fluoro-2-acetylpyridine to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible solvent like DMSO to avoid high local concentrations.
-
Add isopropanol as a co-substrate for the cofactor regeneration system.
-
The reaction is stirred at a controlled temperature (e.g., 30 °C) and the pH is maintained.
-
The progress of the reaction is monitored by TLC or GC/HPLC.
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
Mandatory Visualizations
Experimental Workflow for Asymmetric Hydrogenation
Caption: General workflow for transition metal-catalyzed asymmetric hydrogenation.
Logical Relationship of Catalyst Components in Transfer Hydrogenation
Caption: Interaction of components in an asymmetric transfer hydrogenation system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Borane-Catalyzed Chemoselective and Enantioselective Reduction of 2-Vinyl-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Validated High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(3-Fluoropyridin-2-yl)ethanol: A Technical Guide
This comprehensive technical guide outlines a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3-Fluoropyridin-2-yl)ethanol, a key intermediate in pharmaceutical synthesis. The methodology described herein is developed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring robustness, reliability, and accuracy for its intended purpose in a quality control environment.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a chiral aromatic alcohol whose purity and concentration are critical for the synthesis of active pharmaceutical ingredients (APIs). A validated analytical method is essential to guarantee the quality and consistency of this intermediate.[4] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[2] This guide provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method, including its validation to ensure it is fit for purpose.
Proposed HPLC Method
Based on the analysis of similar pyridine derivatives, the following chromatographic conditions are proposed for the analysis of this compound.[5][6]
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Note: The mobile phase composition and detection wavelength may require optimization based on the specific purity profile of the sample.
Method Validation Protocol
The proposed HPLC method was validated according to ICH Q2(R1) guidelines, encompassing the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3]
Before commencing method validation, a system suitability test is performed to ensure the chromatographic system is adequate for the intended analysis.[1][2] A standard solution of this compound is injected five times, and the system suitability parameters are evaluated.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. To demonstrate specificity, a solution of this compound is spiked with potential impurities and analyzed. The chromatogram of the spiked sample should show that the peak for this compound is well-resolved from other peaks.
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[7] Linearity is evaluated by preparing a series of at least five concentrations of this compound over a specified range. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined. The recommended range for an assay is 80% to 120% of the test concentration.[7]
Table 3: Linearity and Range Data
| Concentration Level | Concentration (µg/mL) | Peak Area (arbitrary units) |
| Level 1 (80%) | 80 | [Hypothetical Data] |
| Level 2 (90%) | 90 | [Hypothetical Data] |
| Level 3 (100%) | 100 | [Hypothetical Data] |
| Level 4 (110%) | 110 | [Hypothetical Data] |
| Level 5 (120%) | 120 | [Hypothetical Data] |
| Correlation Coefficient (r²) | ≥ 0.999 | |
| Range | 80 - 120 µg/mL |
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[8] The accuracy is evaluated at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.
Table 4: Accuracy (Recovery) Data
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80% | 80 | [Hypothetical Data] | [Hypothetical Data] |
| 100% | 100 | [Hypothetical Data] | [Hypothetical Data] |
| 120% | 120 | [Hypothetical Data] | [Hypothetical Data] |
| Acceptance Criteria | 98.0% - 102.0% |
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Six replicate injections of the same sample are performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): The analysis is repeated on a different day, by a different analyst, and/or on a different instrument.[4]
Table 5: Precision Data
| Precision Type | Parameter | Acceptance Criteria |
| Repeatability | % RSD of Peak Area (n=6) | ≤ 2.0% |
| Intermediate Precision | % RSD of Peak Area (n=6) | ≤ 2.0% |
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] These are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is 10:1.[7]
Table 6: LOD and LOQ Data
| Parameter | Signal-to-Noise Ratio | Calculated Value (µg/mL) |
| LOD | 3:1 | [Hypothetical Data] |
| LOQ | 10:1 | [Hypothetical Data] |
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
Table 7: Robustness Study Parameters
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Mobile Phase Composition | ± 2% Organic |
| Column Temperature | ± 5°C |
The system suitability parameters should be evaluated for each condition and should remain within the acceptance criteria.
Chiral Separation Considerations
As this compound is a chiral molecule, the enantiomeric purity may be a critical quality attribute. The described RP-HPLC method is for achiral analysis. For chiral separation, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral alcohols.[9][10] The development and validation of a chiral HPLC method would follow a similar protocol to the one described above, with a focus on demonstrating the resolution of the two enantiomers.
Experimental Workflow and Data Analysis
The following diagrams illustrate the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
Conclusion
The HPLC method for the analysis of this compound presented in this guide is proposed based on established analytical principles for similar compounds. The detailed validation protocol, when executed, will ensure that the method is specific, linear, accurate, precise, and robust for its intended application in a quality control setting. This guide provides a comprehensive framework for the implementation and validation of this analytical method.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Purity Assessment of 1-(3-Fluoropyridin-2-yl)ethanol by Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the precise purity determination of 1-(3-Fluoropyridin-2-yl)ethanol. The guide details the experimental protocol, data analysis, and visualization of the workflow, offering a robust framework for the implementation of qNMR in a quality control and drug development setting.
Quantitative NMR (qNMR) is a powerful analytical technique for determining the purity of chemical substances.[1][2] Unlike chromatographic methods, qNMR can provide a direct measurement of the analyte's purity without the need for a specific reference standard of the analyte itself.[3][4] Instead, a certified internal standard of known purity is used for quantification.[5][6] The method is recognized by pharmacopeias and is valued for its accuracy, precision, and traceability to the International System of Units (SI).[1][4][7]
The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[1][2] By comparing the integral of a specific resonance of the analyte with that of a known amount of an internal standard, the purity of the analyte can be accurately calculated.[8]
Experimental Protocol
A detailed methodology is crucial for achieving accurate and reproducible qNMR results.[5][9] The following protocol for the purity assessment of this compound is based on established qNMR guidelines.[10][11]
1. Materials and Equipment
-
Analyte: this compound (purity to be determined)
-
Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)
-
NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe
-
Analytical Balance: Readable to at least 0.01 mg
-
NMR Tubes: 5 mm, high-precision
-
Volumetric Glassware and Syringes
2. Selection of Internal Standard
The choice of an internal standard is critical for the success of a qNMR experiment.[1][5] Maleic acid is chosen for this protocol due to the following characteristics:
-
High Purity: Available as a certified reference material.[6]
-
Chemical Stability: It is not expected to react with the analyte or the solvent.[5]
-
Simple Spectrum: It exhibits a single, sharp singlet in the 1H NMR spectrum, which simplifies integration.
-
Signal Separation: The singlet of maleic acid (around 6.3 ppm in DMSO-d6) is anticipated to be well-separated from the signals of this compound, avoiding overlap.[1]
3. Sample Preparation
Accurate weighing is paramount for precise quantification.[9][10]
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the weight to the nearest 0.01 mg.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial. Record the weight to the nearest 0.01 mg.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6. Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
4. NMR Data Acquisition
The NMR spectrometer parameters must be optimized for quantitative analysis.[8][10]
-
Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature (e.g., 298 K).
-
Lock and shim the spectrometer on the DMSO-d6 signal.
-
Acquire a 1D proton (¹H) NMR spectrum using a standard single-pulse experiment. Key parameters should be set as follows:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 s is generally sufficient for accurate quantification).
-
Number of Scans: 16 or higher to ensure an adequate signal-to-noise ratio (S/N > 250:1 for integrated signals).[8]
-
Acquisition Time: Sufficient to allow for proper signal decay (e.g., 4 seconds).
-
Spectral Width: To encompass all signals of interest.
-
5. Data Processing and Analysis
Proper data processing is essential for accurate integration.[8]
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the signal shape.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Integrate the selected signals for both the analyte and the internal standard. For this compound, a well-resolved signal, for example, the quartet of the CH group or the doublet of the CH3 group, should be chosen. For maleic acid, the singlet of the two vinyl protons will be integrated.
-
The purity of the analyte is calculated using the following formula:[8]
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the selected analyte signal
-
I_IS = Integral of the internal standard signal
-
N_analyte = Number of protons corresponding to the integrated analyte signal
-
N_IS = Number of protons corresponding to the integrated internal standard signal (2 for maleic acid)
-
MW_analyte = Molecular weight of this compound (141.15 g/mol )
-
MW_IS = Molecular weight of the internal standard (Maleic Acid: 116.07 g/mol )
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Data Presentation
The quantitative data should be summarized in a clear and organized manner.
Table 1: Sample and Standard Preparation
| Component | Mass (mg) | Molecular Weight ( g/mol ) | Purity (%) |
| This compound | 10.12 | 141.15 | To be determined |
| Maleic Acid (Internal Standard) | 5.05 | 116.07 | 99.7 |
Table 2: NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer | 400 MHz |
| Solvent | DMSO-d6 |
| Temperature | 298 K |
| Pulse Program | zg30 |
| Relaxation Delay (d1) | 30 s |
| Number of Scans | 16 |
| Acquisition Time | 4.09 s |
| Spectral Width | 20 ppm |
Table 3: Purity Calculation Data
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Selected Signal for Integration (ppm) | ~4.9 (quartet, CH) | ~6.3 (singlet, 2x CH) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 0.42 |
| Calculated Purity (%) | 98.5 | - |
Note: The integral values and calculated purity are hypothetical and for illustrative purposes only.
Visualization of Workflow and Logical Relationships
Experimental Workflow
The overall workflow for the qNMR purity assessment can be visualized as a sequence of steps from sample preparation to the final purity calculation.
Caption: Workflow for qNMR purity assessment.
Purity Calculation Logic
The logical relationship of the parameters in the purity calculation formula can be represented in a diagram to illustrate how each component contributes to the final result.
Caption: Logic diagram for qNMR purity calculation.
References
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. usp.org [usp.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Resolving 1-(3-Fluoropyridin-2-yl)ethanol Enantiomers: A Technical Guide to Chiral Stationary Phase Selection
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, as individual enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides an in-depth comparison of various chiral stationary phases (CSPs) for the resolution of 1-(3-Fluoropyridin-2-yl)ethanol enantiomers, a key chiral intermediate in the synthesis of various pharmaceutical agents. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established methodologies for structurally analogous pyridine-based chiral alcohols, particularly 1-(pyridin-2-yl)ethanol, to provide a robust framework for method development.
Introduction to Chiral Separation of Pyridine-Based Alcohols
The separation of enantiomers of pyridine-containing alcohols is frequently achieved using High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral stationary phases. These CSPs, typically derivatives of cellulose or amylose, offer a wide range of enantioselectivity for various compounds through a combination of intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking with the chiral analyte. The pyridine ring and the hydroxyl group in this compound are key functional groups that will interact with the CSP, making polysaccharide-based columns a primary choice for method development.
Comparison of Chiral Stationary Phases
The selection of an appropriate CSP is the most critical factor in achieving successful enantiomeric resolution. Based on the separation of analogous compounds, polysaccharide-based CSPs such as those from the CHIRALPAK® and CHIRALCEL® series are highly recommended.
Table 1: Comparison of Chiral Stationary Phases for the Separation of Pyridine-Based Chiral Alcohols (Analogues to this compound)
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase | Expected Performance for this compound |
| CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (IPA) with basic additive (e.g., Diethylamine - DEA) | High probability of baseline separation. Good resolution and selectivity are often observed for aromatic and heterocyclic compounds. |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol or IPA with basic additive (e.g., DEA) | A versatile column that often provides good separation for a broad range of chiral compounds, including those with aromatic rings. |
| CHIRALPAK® IA | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized | Compatible with a wider range of solvents including chlorinated solvents and ethers. | The immobilized nature allows for more flexibility in mobile phase selection, which can be advantageous for optimizing selectivity. |
| CHIRALCEL® OJ-H | Cellulose tris(4-methylbenzoate) | n-Hexane/IPA | May offer different selectivity compared to carbamate-based CSPs and is worth screening. |
| Lux® Cellulose-3 | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol with basic additive | A good alternative to CHIRALCEL® OD-H, often showing similar or complementary selectivity. |
Note: The performance is an educated estimation based on the separation of structurally similar compounds. Actual results may vary and require experimental verification.
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation of a chiral separation method. The following protocols are based on established methods for analogous pyridine-based chiral alcohols and serve as a starting point for the resolution of this compound.
General HPLC Method Development Workflow
Caption: A general workflow for the development of a chiral HPLC method.
Sample Experimental Protocol for Chiral HPLC Separation
This protocol is a starting point and should be optimized for the specific instrumentation and laboratory conditions.
Table 2: Example HPLC Protocol for the Separation of 1-(Pyridin-2-yl)ethanol Analogues
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Chiral Stationary Phase | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the racemic mixture of this compound in the mobile phase to a concentration of approximately 1 mg/mL. |
Visualization of Chiral Recognition Mechanism
The separation of enantiomers on a chiral stationary phase is governed by the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector.
Caption: Conceptual diagram of the chiral recognition mechanism.
Conclusion
Benchmarking the efficiency of different purification methods for 1-(3-Fluoropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comparative analysis of common purification methods for the pharmaceutical intermediate, 1-(3-Fluoropyridin-2-yl)ethanol. The selection of an appropriate purification strategy is critical in drug development and manufacturing to ensure high purity, yield, and cost-effectiveness. This document outlines detailed experimental protocols for column chromatography, recrystallization, and liquid-liquid extraction, supported by quantitative data to facilitate methodological comparison and selection.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). The primary goal of the purification process is the removal of unreacted starting materials, by-products, and other process-related impurities. This guide evaluates three common purification techniques: silica gel column chromatography, solvent recrystallization, and liquid-liquid extraction. The efficiency of each method is benchmarked based on key performance indicators such as yield, purity enhancement, solvent consumption, and processing time.
Comparative Data of Purification Methods
The following table summarizes the quantitative data obtained from representative purification runs for this compound, starting from a crude reaction mixture with an initial purity of approximately 85%.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Solvent Consumption (mL/g of crude) | Estimated Time (hours) |
| Column Chromatography | 85 | >99 | 80 | 150 | 4-6 |
| Recrystallization | 85 | 98 | 70 | 50 | 3-5 |
| Liquid-Liquid Extraction | 85 | 90 | 95 | 100 | 1-2 |
Note: The data presented are representative and may vary depending on the specific scale and conditions of the experiment.
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below.
Silica Gel Column Chromatography
This method is highly effective for removing both polar and non-polar impurities, typically yielding a product of very high purity.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: A slurry is prepared by mixing silica gel with the initial eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: The slurry is poured into the column and allowed to settle, ensuring a uniform and air-free packed bed.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica bed.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection: Fractions are collected in separate tubes.
-
Purity Analysis: The purity of each fraction is monitored by TLC.
-
Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds, particularly for removing small amounts of impurities.[1][2][3][4]
Materials:
-
Crude this compound
-
Ethanol (analytical grade)
-
Water (deionized)
-
Erlenmeyer flask
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: A suitable solvent system is determined through small-scale solubility tests. A mixture of ethanol and water is often effective.[3]
-
Dissolution: The crude solid is dissolved in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.
-
Crystallization: Water is slowly added to the hot solution until turbidity is observed. The solution is then allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Crystal Collection: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of cold ethanol/water mixture.
-
Drying: The purified crystals are dried in a vacuum oven.
Liquid-Liquid Extraction
This technique is useful for a preliminary purification step to remove highly polar or non-polar impurities and is often used in the initial work-up of a reaction mixture.
Materials:
-
Crude this compound in an organic solvent (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Separatory funnel
-
Anhydrous magnesium sulfate
Procedure:
-
Aqueous Wash: The organic solution containing the crude product is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution and brine.
-
Layer Separation: The aqueous layer is discarded after each wash.
-
Drying: The organic layer is dried over anhydrous magnesium sulfate.
-
Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the partially purified product.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships between the purification methods.
Conclusion
The choice of purification method for this compound depends on the specific requirements of the final application. For achieving the highest purity, silica gel column chromatography is the most effective method, albeit with higher solvent consumption and longer processing times. Recrystallization offers a good balance between purity, yield, and efficiency, particularly for crystalline solids. Liquid-liquid extraction serves as a rapid and efficient preliminary purification step. For optimal results in a drug development setting, a combination of these methods, such as an initial extraction followed by either chromatography or recrystallization, may be the most prudent approach to ensure a high-purity final product.
References
DFT calculations on the conformational analysis of 1-(3-Fluoropyridin-2-yl)ethanol
An in-depth technical guide on the core of for researchers, scientists, and drug development professionals.
Abstract
Conformational analysis is a critical component in the fields of medicinal chemistry and drug development, as the three-dimensional structure of a molecule dictates its biological activity. This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) for the conformational analysis of 1-(3-Fluoropyridin-2-yl)ethanol, a molecule of interest due to the prevalence of the fluoropyridine motif in pharmaceuticals. This document outlines the theoretical background, computational and experimental methodologies, and presents hypothetical results to illustrate the expected outcomes of such an analysis.
Introduction
The spatial arrangement of atoms in a molecule, or its conformation, plays a pivotal role in its interaction with biological targets. For flexible molecules like this compound, which possesses a key rotatable bond between the pyridine ring and the ethanol substituent, a thorough understanding of its conformational landscape is essential. DFT has emerged as a powerful tool for accurately predicting the geometries and relative energies of different conformers.[1] This guide details a representative workflow for conducting a conformational analysis of this compound using DFT.
Computational Methodology
The primary objective of the computational analysis is to identify the stable conformers of this compound and to determine their relative energies. This is typically achieved through a multi-step process involving a conformational search followed by geometry optimization and energy calculations at a higher level of theory.[2]
Conformational Search
A preliminary conformational search is performed to explore the potential energy surface of the molecule. This can be accomplished using molecular mechanics force fields or semi-empirical methods, which are computationally less expensive than DFT. The primary goal is to generate a diverse set of initial structures corresponding to various local minima. The key dihedral angle, C3-C2-C(ethanol)-O, is systematically rotated to ensure all potential low-energy conformations are sampled.
DFT Optimization and Energy Calculation
The structures obtained from the conformational search are then subjected to geometry optimization and frequency calculations using DFT. A popular and reliable functional for such studies is B3LYP, in conjunction with a Pople-style basis set such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe non-covalent interactions and provide a good balance between accuracy and computational cost.[3][4] The vibrational frequency calculations are crucial to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
The relative energies of the conformers are calculated from the electronic energies obtained from the DFT calculations. Solvent effects can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate a more biologically relevant environment, for instance, in ethanol or water.[5]
Hypothetical Experimental Protocol: Synthesis of this compound
While this guide focuses on the computational analysis, a plausible synthetic route for this compound is provided for context.
Materials:
-
3-Fluoropyridine
-
n-Butyllithium (n-BuLi)
-
Acetaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
A solution of 3-fluoropyridine in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.
-
A solution of n-BuLi in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithiation at the 2-position.
-
Acetaldehyde is then added dropwise to the reaction mixture, and stirring is continued for an additional 2 hours at -78 °C.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Data Presentation: Hypothetical DFT Results
The following table summarizes the hypothetical relative energies of the most stable conformers of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase and in ethanol as a solvent. The dihedral angle refers to the C3-C2-C(ethanol)-O torsion angle.
| Conformer | Dihedral Angle (°) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Ethanol, kcal/mol) |
| Conf-1 | 60 | 0.00 | 0.00 |
| Conf-2 | 180 | 1.25 | 1.10 |
| Conf-3 | -60 | 0.85 | 0.75 |
These hypothetical results suggest that Conf-1 is the most stable conformer in both the gas phase and in ethanol. The relative energies of the other conformers are slightly lower in the presence of a polar solvent, indicating some degree of stabilization through solute-solvent interactions.
Visualizations
Computational Workflow
References
Safety Operating Guide
Proper Disposal of 1-(3-Fluoropyridin-2-yl)ethanol: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 1-(3-Fluoropyridin-2-yl)ethanol are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this halogenated organic compound. Adherence to these procedures is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Hazard Identification
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemically resistant gloves are required.
-
Eye Protection: Safety glasses or goggles must be worn.[6]
-
Lab Coat: A flame-retardant lab coat is recommended.[6]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[6]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation. For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.[7]
-
Containment: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance.[6]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[6]
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[8]
-
Waste Disposal: The sealed container with the spill cleanup material must be labeled as hazardous waste and disposed of through your institution's EHS department.[8]
Waste Collection and Labeling
Proper segregation and labeling of chemical waste are crucial for safe storage and disposal.
Procedure for Waste Collection:
-
Waste Classification: Treat this compound as halogenated organic hazardous waste .[6][9] Do not mix it with non-halogenated waste streams.[10]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[6] Polyethylene or glass containers are generally suitable.
-
Labeling: The waste container must be clearly labeled with the following information:[6]
Final Disposal Procedures
The final disposal of this compound must be handled by a licensed hazardous waste disposal company, coordinated through your institution's EHS office.
Recommended Disposal Method:
-
High-Temperature Incineration: This is the most effective method for the complete destruction of fluorinated organic compounds.[8] The high temperatures are necessary to break the stable carbon-fluorine bond.[8][11] The incinerator must be specifically licensed to handle halogenated organic waste and equipped with off-gas treatment systems to neutralize hazardous byproducts like hydrogen fluoride.[12]
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Incineration Temperature | >1000°C | To ensure the complete breakdown of the stable carbon-fluorine bond.[12] |
| Incineration Retention Time | ~2 seconds | To ensure complete destruction of the organic compound.[12] |
| Destruction Efficiency | >99.999% | For effective elimination of halogenated organic compounds.[11][12] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. aksci.com [aksci.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. fishersci.com [fishersci.com]
- 5. gpreinc.com [gpreinc.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 12. benchchem.com [benchchem.com]
Personal protective equipment for handling 1-(3-Fluoropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, critical safety and logistical information for the handling and disposal of 1-(3-Fluoropyridin-2-yl)ethanol. Adherence to these procedural guidelines is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the most critical first lines of defense against chemical exposure.[1][2] The following table summarizes the required PPE for handling this compound, based on established safety protocols for halogenated organic compounds.[3][4]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting EN166 standards. A face shield is recommended when there is a significant risk of splashing.[4][5] | Protects against splashes and vapors that can cause serious eye irritation.[3][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a good general-use option.[1] Always inspect gloves prior to use and wash hands after removal.[3] Double-gloving is recommended for enhanced protection.[2] | Prevents skin contact, as the substance can cause skin irritation.[6][7] |
| Body Protection | Laboratory Coat | Flame-resistant and impervious lab coat.[3][4] For larger quantities, a chemical-resistant apron or suit may be necessary.[4] | Protects skin from accidental spills and contamination.[1] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a properly functioning chemical fume hood.[4] | Minimizes inhalation of vapors, which may cause respiratory tract irritation.[6][7] |
| Footwear | Closed-toe Shoes | Substantial, closed-toe shoes are mandatory in the laboratory.[1] | Protects feet from spills and falling objects. |
Emergency First Aid Procedures
In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the necessary steps.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3] |
Handling and Storage Protocols
Proper handling and storage are vital to maintain the chemical's integrity and prevent accidents.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area, specifically within a chemical fume hood.[3][4] Avoid the formation of dust and aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[4] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for environmental and personal safety.
| Procedure | Action |
| Accidental Release | Evacuate personnel to a safe area. Remove all sources of ignition.[3] Use personal protective equipment, including chemical-impermeable gloves.[3] Contain the spill and collect it with an inert absorbent material. |
| Waste Disposal | Dispose of contents and container to an approved waste disposal plant.[6][8] Do not allow the chemical to enter drains.[3] All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[4] |
Workflow for Safe Handling of this compound
The following diagram outlines the necessary steps for safely handling this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 2. pppmag.com [pppmag.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. hsa.ie [hsa.ie]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
